pTH (1-34) amide (human)
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C181H292N56O50S2/c1-21-96(18)146(237-161(269)114(48-53-141(251)252)213-175(283)132(84-240)233-178(286)143(93(12)13)234-148(256)103(185)82-238)179(287)217-111(45-50-134(187)242)156(264)221-120(65-90(6)7)164(272)214-116(55-62-289-20)159(267)226-125(71-100-79-197-86-204-100)168(276)229-128(74-136(189)244)171(279)219-118(63-88(2)3)149(257)202-81-138(246)206-105(39-27-30-56-182)150(258)225-124(70-99-78-196-85-203-99)167(275)223-122(67-92(10)11)165(273)227-129(75-137(190)245)172(280)232-131(83-239)174(282)215-115(54-61-288-19)158(266)211-112(46-51-139(247)248)154(262)209-109(43-34-60-200-181(194)195)160(268)235-144(94(14)15)176(284)216-113(47-52-140(249)250)157(265)224-123(69-98-77-201-104-38-26-25-37-102(98)104)166(274)222-121(66-91(8)9)162(270)210-108(42-33-59-199-180(192)193)152(260)207-106(40-28-31-57-183)151(259)208-107(41-29-32-58-184)153(261)220-119(64-89(4)5)163(271)212-110(44-49-133(186)241)155(263)230-130(76-142(253)254)173(281)236-145(95(16)17)177(285)231-126(72-101-80-198-87-205-101)169(277)228-127(73-135(188)243)170(278)218-117(147(191)255)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,201,238-240H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,255)(H,196,203)(H,197,204)(H,198,205)(H,202,257)(H,206,246)(H,207,260)(H,208,259)(H,209,262)(H,210,270)(H,211,266)(H,212,271)(H,213,283)(H,214,272)(H,215,282)(H,216,284)(H,217,287)(H,218,278)(H,219,279)(H,220,261)(H,221,264)(H,222,274)(H,223,275)(H,224,265)(H,225,258)(H,226,267)(H,227,273)(H,228,277)(H,229,276)(H,230,263)(H,231,285)(H,232,280)(H,233,286)(H,234,256)(H,235,268)(H,236,281)(H,237,269)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H4,192,193,199)(H4,194,195,200)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBCHMCWWOHRQL-UMXFMPSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C181H292N56O50S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232190 | |
| Record name | Parathyroid hormone (1-34)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4117 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83139-29-1 | |
| Record name | Parathyroid hormone (1-34)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083139291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Parathyroid hormone (1-34)amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
pTH (1-34) amide (human) mechanism of action in osteoblasts
An In-depth Technical Guide on the Core Mechanism of Action of PTH (1-34) Amide (Human) in Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a critical systemic regulator of calcium and phosphate (B84403) homeostasis, with profound effects on bone metabolism. The N-terminal fragment, PTH (1-34) amide (human), also known as Teriparatide, is a potent anabolic agent for treating osteoporosis. Its therapeutic efficacy stems from its ability to stimulate bone formation by acting on osteoblasts. This technical guide provides a comprehensive examination of the molecular mechanisms through which PTH (1-34) exerts its effects on human osteoblasts. We will dissect the intricate signaling pathways, present key quantitative data from various studies, and provide detailed experimental protocols for investigating these mechanisms. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in bone biology and drug development.
PTH (1-34) and the PTH/PTHrP Receptor (PTH1R)
PTH (1-34) mediates its effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1] This receptor is primarily expressed on the surface of osteoblasts and their precursors, as well as in the kidneys.[1][2] The interaction between PTH (1-34) and PTH1R is a two-step process: the C-terminal portion of the peptide (residues 15-34) binds to the N-terminal extracellular domain of the receptor, which then allows the N-terminal portion of the peptide (residues 1-14) to interact with the juxtamembrane and transmembrane domains, leading to receptor activation.[3][4] This activation triggers a conformational change in the receptor, allowing it to couple with and activate intracellular heterotrimeric G proteins, initiating downstream signaling cascades.[5]
Core Signaling Pathways in Osteoblasts
Upon binding to PTH1R, PTH (1-34) activates multiple intracellular signaling pathways. The specific cellular response is determined by the integration of these signals, which can be influenced by the duration of hormone exposure (intermittent vs. continuous).[6]
The Gαs / Protein Kinase A (PKA) Pathway
The most well-characterized signaling cascade initiated by PTH (1-34) is the Gαs-mediated activation of adenylyl cyclase.[3][7] This is considered the primary pathway mediating many of the hormone's anabolic effects.[1][8]
-
Activation: PTH1R activation leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Treatment of primary osteoblasts with PTH (1-34) results in a robust and rapid increase in intracellular cAMP levels.[1]
-
PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and phosphorylate a variety of downstream targets.[5][9]
-
CREB Phosphorylation: A key substrate of PKA is the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[1][10]
-
Gene Regulation: This pathway is crucial for the PTH (1-34)-induced expression of key osteogenic transcription factors like RUNX2 and Osterix, as well as other important genes such as c-Fos and Receptor Activator of NF-κB Ligand (RANKL).[1][9][10]
The Gαq / Protein Kinase C (PKC) Pathway
In addition to coupling to Gαs, the PTH1R can also couple to Gαq, leading to the activation of the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway.[3][5]
-
PLC Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate members of the PKC family.[11]
-
Downstream Effects: Activated PKC can phosphorylate a range of cellular proteins, influencing osteoblast differentiation and gene expression.[12] Some evidence suggests that intermittent PTH administration preferentially utilizes this pathway to enhance osteogenesis.[11]
PLC-Independent PKC Activation
Intriguingly, studies have revealed a distinct mechanism for PKC activation that does not rely on PLC. This pathway is dependent on the C-terminal (29-34) region of the PTH (1-34) peptide and specifically involves the activation of PKC-delta (PKCδ).[13] Inhibition of PKCδ has been shown to block the PTH (1-34)-induced expression of osteoblast differentiation markers like bone sialoprotein and osteocalcin, highlighting its importance in the anabolic action of the hormone.[13][14]
Crosstalk with Other Signaling Pathways
The anabolic effects of PTH (1-34) are not limited to the PKA and PKC pathways but also involve complex interactions with other critical signaling networks in osteoblasts.
-
Wnt Signaling: Intermittent PTH administration is a known agonist of the canonical Wnt/β-catenin signaling pathway.[7] PTH can promote the formation of a ternary complex involving PTH1R and the Wnt co-receptor LRP6, leading to the stabilization and nuclear accumulation of β-catenin, which in turn drives the transcription of Wnt target genes essential for osteoblast differentiation and survival.[3][7]
-
MAPK Pathways: PTH (1-34) can also modulate the activity of mitogen-activated protein kinase (MAPK) cascades, including ERK, p38-MAPK, and JNK.[3] For instance, PTH has been shown to inhibit JNK activity in a PKA-dependent manner, which may contribute to its anti-apoptotic effects.[5]
Downstream Effects on Osteoblast Function
The activation of these signaling cascades culminates in a wide range of cellular responses that collectively promote bone formation.
-
Proliferation and Differentiation: Intermittent PTH (1-34) treatment enhances the proliferation and osteogenic differentiation of mesenchymal stem cells and osteoprogenitor cells.[10][11] It upregulates the expression of key osteoblast-specific genes, including RUNX2, Osterix, Type I Collagen (COL1A1), and Alkaline Phosphatase (ALP).[11][14]
-
Anti-Apoptosis: A significant component of PTH's anabolic effect is its ability to inhibit osteoblast apoptosis, thereby increasing the lifespan and functional capacity of these bone-forming cells.[15][16]
-
Regulation of Bone Remodeling: PTH (1-34) influences the balance of bone remodeling by regulating the expression of RANKL and Osteoprotegerin (OPG) in osteoblasts.[3] While continuous PTH elevation can lead to a higher RANKL/OPG ratio and increased bone resorption, intermittent administration favors bone formation.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of PTH (1-34) on osteoblasts.
Table 1: Receptor Binding and cAMP Response
| Parameter | Cell Type | Value | Condition | Citation |
|---|---|---|---|---|
| Binding Affinity (Kd) | PTH1R Extracellular Domain | 1 - 3 µM | In vitro binding assay | [17] |
| cAMP Concentration | Primary mouse calvarial osteoblasts | 240 ± 23 pmol/µl | 750 nM PTH (1-34) for 30 min |[1] |
Table 2: Effects on Osteogenic Gene Expression
| Gene | Cell Type | Fold Change | Condition | Citation |
|---|---|---|---|---|
| RUNX2 | Human MSCs | 1.65 ± 0.21 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |
| COL1A1 | Human MSCs | 1.44 ± 0.18 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |
| ALP | Human MSCs | 1.84 ± 0.25 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |
| Osterix | Human MSCs | 2.32 ± 0.31 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |
| Type I Collagen | MG-63 cells | > 2.0 | 100 nM PTHrP-(1-34) for 8 hours | [12] |
| Total Regulated Genes | Mouse calvarial osteoblasts | 367 genes | 1 nM PTH (1-34) for 4 hours |[8][18] |
Table 3: Effects on Osteoblast Activity
| Parameter | Cell Type | Fold Change | Condition | Citation |
|---|
| ALP Activity | Human MSCs | 1.81-fold increase | 0.2 nM PTH (1-34), intermittent, 7 days |[11][14] |
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments used to elucidate the mechanism of action of PTH (1-34) in osteoblasts.
Osteoblast Culture and Differentiation
-
Cell Source: Primary osteoblasts can be isolated from the calvaria of neonatal mice or rats. Human mesenchymal stem cells (hMSCs) or osteosarcoma cell lines like MG-63, Saos-2, and UMR-106 are also commonly used.[1][11][12][19]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic agents: ascorbic acid (50 µg/mL), β-glycerophosphate (10 mM), and dexamethasone (B1670325) (10-100 nM).
-
PTH Treatment: PTH (1-34) is added to the culture medium at desired concentrations (e.g., 0.1 nM to 100 nM). For intermittent treatment, cells are exposed to PTH for a short period (e.g., 2-6 hours) daily, followed by a wash and incubation in hormone-free medium.[6][11] For continuous treatment, the hormone remains in the medium, which is changed every 2-3 days.
References
- 1. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTH receptor signaling in osteoblasts regulates endochondral vascularization in maintenance of postnatal growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Parathyroid hormone 1-34 and skeletal anabolic action: The use of parathyroid hormone in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Parathyroid hormone activates PKC-delta and regulates osteoblastic differentiation via a PLC-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 16. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]
An In-depth Technical Guide to the Signaling Pathway Activation of pTH (1-34) Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activation initiated by the human parathyroid hormone fragment (1-34) amide, a key regulator of calcium and phosphate (B84403) homeostasis and a therapeutic agent for osteoporosis. This document details the molecular interactions, downstream signaling cascades, quantitative parameters of activation, and the experimental protocols used to elucidate these pathways.
Introduction to pTH (1-34) and its Receptor
Human parathyroid hormone (pTH) is an 84-amino acid peptide. The N-terminal fragment, pTH (1-34), encompasses the full biological activity of the native hormone.[1] It exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[2][3] The interaction between pTH (1-34) and PTH1R is a critical area of study for understanding bone metabolism and developing novel therapeutics for skeletal disorders.[4][5]
The binding of pTH (1-34) to PTH1R is a two-step process. The C-terminal region (residues 15-34) of the peptide first docks to the extracellular N-terminal domain of the receptor. Subsequently, the N-terminal region (residues 1-14) of pTH (1-34) engages with the juxtamembrane and transmembrane domains of the receptor, triggering a conformational change that initiates intracellular signaling.[3][6][7]
Primary Signaling Pathways
Upon activation by pTH (1-34), PTH1R primarily couples to two major G protein signaling pathways: the adenylyl cyclase (AC) pathway via Gαs and the phospholipase C (PLC) pathway via Gαq.
Gαs/cAMP/PKA Pathway
The most well-characterized signaling cascade initiated by pTH (1-34) is the Gαs-mediated activation of adenylyl cyclase.[8] This leads to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression related to bone formation and mineral ion homeostasis.[10][11] This pathway is considered central to the anabolic effects of intermittent pTH (1-34) administration in bone.
Gαq/PLC/PKC Pathway
PTH1R activation also stimulates the Gαq pathway, leading to the activation of phospholipase C (PLC).[8][12] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC).[1][10] The activation of the PLC/PKC pathway contributes to various cellular responses, including the regulation of ion transport and gene expression.[13][14] There is also evidence for PLC-independent PKC activation by pTH (1-34), which may be dependent on PKA activity.[11]
The following diagram illustrates the primary signaling cascades activated by pTH (1-34).
Quantitative Data on pTH (1-34) Signaling
The potency and affinity of pTH (1-34) for its receptor and its ability to stimulate downstream signaling have been quantified in various in vitro systems. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity of pTH (1-34)
| Parameter | Cell Line/System | Value | Reference |
| Kd | Purified PTH1R ECD | 3.8 - 4 µM | [6] |
| Kd | ROS 17/2.8 cells | Similar in ROS and ROS-NHERF1 cells | [15] |
| Ki | HEK-293 cells expressing PTH1R | 5.6 nM | [16] |
| Kd (human) | Not specified | 0.6 nM | [4] |
Table 2: Potency (EC50) of pTH (1-34) for Second Messenger Production
| Second Messenger | Cell Line | EC50 (nM) | Reference |
| cAMP Accumulation | CHO-K1 cells expressing hPTH1R | 0.23 | [8] |
| cAMP Accumulation | HEK293 cells expressing PTHR | 0.10 - 0.20 | [17] |
| cAMP Accumulation | HEK293 cells expressing PTH1R | 0.6 | [18] |
| IP1 Accumulation | CHO-K1 cells expressing hPTH1R | 19 | [8] |
| Intracellular Ca2+ | COS-7 cells with RAMP2 | 1.52 | [19] |
Experimental Protocols
The study of pTH (1-34) signaling relies on a variety of well-established in vitro assays. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for PTH1R
This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the binding affinity of pTH (1-34) to PTH1R.[20][21][22]
Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of unlabeled ligands.
Materials:
-
Cells or tissues expressing PTH1R
-
Lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors, pH 7.4)
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., 125I-pTH (1-34))
-
Unlabeled pTH (1-34) or other competitor compounds
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge at 1,000 x g to remove large debris.
-
Centrifuge the supernatant at 20,000 x g to pellet membranes.
-
Wash the pellet with fresh lysis buffer and centrifuge again.
-
Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA assay.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein (e.g., 10-50 µg).
-
For non-specific binding, add a high concentration of unlabeled pTH (1-34) to a parallel set of wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Competition Binding Assay (to determine Ki):
-
In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor to wells containing a fixed amount of membrane protein.
-
Include controls for total binding (radioligand only) and non-specific binding.
-
Incubate as above.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding versus the log concentration of the competitor to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol is based on a UMR-106 cell-based assay and is a common method to quantify the functional response to PTH1R activation.[9]
Objective: To measure the intracellular accumulation of cAMP in response to pTH (1-34) stimulation.
Materials:
-
UMR-106 cells (or other cells expressing PTH1R)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
pTH (1-34) standard and test samples
-
Assay buffer
-
384-well cell culture plates
-
Cell lysis buffer
-
cAMP detection kit (e.g., TR-FRET or ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture UMR-106 cells to 80-90% confluency.
-
Seed cells into a 384-well plate at a density of approximately 3,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of pTH (1-34) in assay buffer.
-
Remove the culture medium from the cells and add the pTH (1-34) dilutions.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding cell lysis buffer to each well.
-
Quantify cAMP levels using a commercial detection kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the cell lysates and plot it against the log concentration of pTH (1-34) to determine the EC50.
-
Western Blot for Phospho-ERK1/2
This protocol outlines the general steps for detecting the phosphorylation of ERK1/2, a downstream target of pTH (1-34) signaling.[23][24][25][26]
Objective: To qualitatively or quantitatively assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.
Materials:
-
Osteoblastic cells (e.g., MC3T3-E1)
-
pTH (1-34)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve for 4 hours.
-
Stimulate cells with pTH (1-34) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
Experimental Workflow
The following diagram provides a generalized workflow for investigating pTH (1-34) signaling in a cellular context.
Conclusion
The activation of the PTH1R by pTH (1-34) initiates a complex network of intracellular signaling events, with the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways being the most prominent. Understanding the quantitative aspects of these pathways and employing robust experimental protocols are essential for advancing our knowledge of pTH (1-34) physiology and pharmacology. This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into this critical signaling system.
References
- 1. Parathyroid hormone activates protein kinase C of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. crinetics.com [crinetics.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Modulation of PTH1R signaling by an ECD binding antibody results in inhibition of β-arrestin 2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
- 10. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ [mdpi.com]
- 11. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. academic.oup.com [academic.oup.com]
- 22. benchchem.com [benchchem.com]
- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.physiology.org [journals.physiology.org]
The Anabolic Action of PTH (1-34) Amide (Human) in Bone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and mechanisms of Parathyroid Hormone (1-34) amide (human), generically known as teriparatide, in promoting bone formation. As the first approved anabolic agent for osteoporosis, a thorough understanding of its biological activity is critical for ongoing research and the development of novel osteoanabolic therapies.
Introduction: The Dual Nature of Parathyroid Hormone
Parathyroid hormone (PTH) is a key systemic regulator of calcium and phosphate (B84403) homeostasis. While continuous high levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and metabolic bone disease, intermittent administration of its N-terminal fragment, PTH (1-34), has a paradoxical and potent anabolic effect on the skeleton.[1][2][3][4][5] This unique characteristic forms the basis of its therapeutic use in treating osteoporosis, where it stimulates new bone formation, improves bone microarchitecture, and ultimately reduces fracture risk.[6][7][8]
Mechanism of Action: Orchestrating Bone Anabolism
The anabolic effect of intermittent PTH (1-34) is a complex process involving direct actions on cells of the osteoblast lineage and the subsequent modulation of bone remodeling.
The Critical Role of Intermittent Administration
The mode of administration is paramount to the anabolic action of PTH (1-34).[3][6] Daily subcutaneous injections create a pulsatile pattern of PTH exposure in the bloodstream.[3] This transient signaling cascade preferentially stimulates osteoblast activity and bone formation.[3][5] In contrast, continuous exposure to high levels of PTH leads to a sustained signal that favors bone resorption by osteoclasts.[1][2][5] This differential effect is attributed to the distinct sets of genes that are regulated under intermittent versus sustained PTH receptor activation.[1][5]
Cellular Targets and Effects
PTH (1-34) exerts its effects primarily by binding to the PTH receptor 1 (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts and their precursors.[3][9][10] This interaction initiates a cascade of intracellular signaling events that collectively promote bone formation through several mechanisms:
-
Stimulation of Osteoblast Differentiation and Proliferation: Intermittent PTH (1-34) enhances the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts and increases their proliferation.[2][6][11]
-
Inhibition of Osteoblast Apoptosis: PTH (1-34) promotes the survival of osteoblasts by inhibiting apoptosis, thereby increasing the population of active bone-forming cells.[3]
-
Enhanced Bone Matrix Deposition: Activated osteoblasts increase the synthesis and deposition of type I collagen and other essential proteins that constitute the bone matrix.[12]
Signaling Pathways in Osteoblasts
The binding of PTH (1-34) to PTH1R activates multiple intracellular signaling pathways, with the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway being the most well-characterized. However, other pathways, including the Protein Kinase C (PKC) and Wnt signaling pathways, also play significant roles.
The cAMP/PKA Signaling Pathway
This is considered the canonical pathway for PTH action in osteoblasts.
-
Activation of Adenylyl Cyclase: Upon PTH (1-34) binding, the Gαs subunit of the G protein associated with PTH1R activates adenylyl cyclase.[3][9][10]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]
-
PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3][9]
-
Gene Transcription: PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of genes involved in osteoblast differentiation and function, such as RUNX2.[2][11]
The Protein Kinase C (PKC) Signaling Pathway
PTH (1-34) can also activate the Gαq subunit of the G protein, which stimulates Phospholipase C (PLC).[13][14] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).[15] The PKC pathway is also implicated in mediating the osteogenic effects of intermittent PTH (1-34) administration.[14]
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Effects of intermittent versus continuous parathyroid hormone administration on condylar chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 4. Effects of continuous and intermittent administration and inhibition of resorption on the anabolic response of bone to parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabolic therapy for osteoporosis: parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
The Anabolic Advance: A Technical Guide to the Discovery and Development of Teriparatide (PTH 1-34)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), represents a paradigm shift in the management of osteoporosis. Unlike antiresorptive agents that primarily inhibit bone loss, teriparatide is an anabolic agent that stimulates new bone formation, thereby improving bone mass and microarchitecture and significantly reducing fracture risk. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of teriparatide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent.
Introduction: From Paradox to Paradigm
The development of teriparatide is a story of turning a physiological paradox into a therapeutic reality. Endogenous parathyroid hormone (PTH), in its full 84-amino acid form, is a key regulator of calcium and phosphate (B84403) homeostasis. Chronically elevated levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and loss.[1] However, pioneering research dating back to the 1920s hinted at an anabolic potential of PTH extracts when administered intermittently.[2] It took several decades of research to unravel this dual effect and harness the bone-building capacity of PTH.
The key breakthrough was the recognition that intermittent administration of the N-terminal fragment of PTH, specifically the 1-34 amino acid sequence, preferentially stimulates osteoblastic activity over osteoclastic activity.[3] This "anabolic window" forms the basis of teriparatide's therapeutic action, leading to a net gain in bone mass and strength.[4]
Eli Lilly and Company spearheaded the clinical development of recombinant human PTH(1-34), known as teriparatide and branded as Forteo®. After extensive preclinical and clinical evaluation, teriparatide was first approved by the U.S. Food and Drug Administration (FDA) in November 2002 for the treatment of osteoporosis in postmenopausal women and men at high risk for fracture.[5][6] Its indications were later expanded to include glucocorticoid-induced osteoporosis.[7]
Manufacturing and Synthesis
Teriparatide is a polypeptide of 34 amino acids with a molecular weight of 4117.77 g/mol .[5] Its production has been achieved through two primary methods: recombinant DNA technology and solid-phase peptide synthesis.
Recombinant DNA Technology
The initial commercial production of teriparatide (Forteo®) utilized recombinant DNA technology.[8]
Experimental Protocol: Recombinant Production of Teriparatide in E. coli
-
Gene Cassette Design and Cloning: A synthetic gene encoding the 34 amino acid sequence of human PTH(1-34) is designed and optimized for expression in Escherichia coli. To enhance stability and facilitate purification, the teriparatide gene is often fused to a larger protein, such as thioredoxin (Trx) or a portion of β-galactosidase, and may include a polyhistidine (His) tag.[9][10][11] An enzymatic cleavage site, such as for enterokinase, is engineered between the fusion partner and the teriparatide sequence.[9] This entire gene cassette is then cloned into a suitable expression vector, for example, a pET series vector, under the control of a strong inducible promoter like the T7 promoter.[8][11]
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[9] The bacterial culture is grown in a suitable medium to a specific optical density, and then gene expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]
-
Cell Lysis and Fusion Protein Purification: After a period of induction, the bacterial cells are harvested by centrifugation and lysed to release the intracellular contents. The soluble fusion protein is then purified from the cell lysate using affinity chromatography, often nickel-nitrilotriacetic acid (Ni-NTA) chromatography if a His-tag is present.[10]
-
Cleavage and Teriparatide Purification: The purified fusion protein is then subjected to enzymatic cleavage with an enzyme like enterokinase to release the teriparatide peptide.[10]
-
Final Purification: The released teriparatide is further purified to a high degree using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Solid-Phase Peptide Synthesis (SPPS)
With advancements in peptide synthesis technology, solid-phase peptide synthesis (SPPS) has become a viable and efficient method for producing teriparatide.[12]
Experimental Protocol: Solid-Phase Peptide Synthesis of Teriparatide
-
Resin Preparation: The synthesis begins with a solid support resin, such as Wang resin, which is functionalized with the C-terminal amino acid of teriparatide, Phenylalanine (Phe), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2][13]
-
Stepwise Amino Acid Coupling: The synthesis proceeds by sequential addition of the remaining 33 amino acids in the correct order. Each cycle consists of two main steps:
-
Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[13]
-
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt/DIC) and added to the resin to form a new peptide bond.[2][13]
-
-
Cleavage and Deprotection: Once the entire 34-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[14]
-
Purification and Lyophilization: The crude teriparatide peptide is then purified, most commonly by preparative RP-HPLC. The purified peptide is then lyophilized to obtain a stable, white powder.[2]
Mechanism of Action: The Anabolic Effect
Teriparatide exerts its anabolic effect on bone through its interaction with the PTH receptor 1 (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts.[9]
Signaling Pathways
Binding of teriparatide to the PTH1R activates two primary signaling pathways:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[9]
-
PLC/PKC Pathway: Activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
The intermittent nature of teriparatide administration is crucial. It leads to a transient activation of these signaling pathways, which is thought to favor the pro-osteoblastic and anti-apoptotic effects on osteoblasts, while minimizing the pro-resorptive signaling that occurs with continuous PTH exposure.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]
- 3. Effects of teriparatide versus alendronate for treating glucocorticoid-induced osteoporosis: thirty-six-month results of a randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone Mineral Density Response With Denosumab in Combination With Standard or High-Dose Teriparatide: The DATA-HD RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Overexpression of Recombinant Human Teriparatide, rhPTH (1–34) in Escherichia coli : An Innovative Gene Fusion Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. First Generic Teriparatide: Structural and Biological Sameness to Its Reference Medicinal Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-osteoporosis activity of novel Teriparatide glycosylation derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN110642936A - Method for preparing teriparatide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Interaction of Human Parathyroid Hormone (1-34) Amide with the PTH1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies associated with the binding of human parathyroid hormone (1-34) amide [pTH (1-34)] to its cognate receptor, the parathyroid hormone 1 receptor (PTH1R). This interaction is of significant interest in the fields of endocrinology, bone biology, and pharmacology due to its central role in calcium homeostasis and its therapeutic applications in conditions like osteoporosis.
Core Interaction: A Two-Site Binding Model
The binding of pTH (1-34) to the PTH1R, a Class B G protein-coupled receptor (GPCR), is characterized by a two-domain mechanism. The C-terminal region (residues 15-34) of pTH (1-34) initially docks with the large N-terminal extracellular domain (ECD) of the PTH1R. This interaction provides the majority of the binding affinity. Subsequently, the N-terminal portion of the peptide (residues 1-14) engages with the juxtamembrane and transmembrane domains of the receptor, leading to receptor activation and initiation of downstream signaling cascades.
Quantitative Analysis of pTH (1-34) Amide Interaction with PTH1R
The following tables summarize the quantitative data for the interaction of human pTH (1-34) amide with the human PTH1 receptor across various in vitro assays. These values are essential for comparative studies and for the characterization of novel PTH1R-targeting compounds.
Table 1: Receptor Binding Affinity
| Ligand | Assay Type | Cell Line | Radioligand | Parameter | Value | Reference |
| human pTH (1-34) | Radioligand Competition Binding | HEK-293 expressing hPTH1R | 125I-PTH(1-34) | IC50 | ~1-10 nM | [1][2] |
| human pTH (1-34) | Radioligand Competition Binding | COS-7 expressing hPTH1R | 125I-PTH(1-34) | Ki | ~2.4 nM | [3] |
Note: IC50 and Ki values can vary based on experimental conditions such as membrane preparation, radioligand concentration, and buffer composition.
Table 2: Functional Potency in Signaling Assays
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| human pTH (1-34) | cAMP Accumulation | COS-1 expressing hPTH1R | EC50 | 72 pM | [4] |
| human pTH (1-34) | cAMP Accumulation | HEK-293 expressing hPTH1R | EC50 | Sub-nanomolar | [5] |
| human pTH (1-34) | β-arrestin 2 Recruitment | CHO-K1 expressing hPTH1R | EC50 | 5 nM | [6][7] |
Signaling Pathways Activated by pTH (1-34) - PTH1R Interaction
Upon binding of pTH (1-34), the PTH1R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily Gs and Gq. This initiates multiple downstream signaling cascades.
Gs/cAMP/PKA Pathway
The canonical signaling pathway involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate calcium and phosphate (B84403) homeostasis.
Caption: Gs/cAMP/PKA signaling pathway activated by pTH (1-34).
Gq/PLC/PKC Pathway
The PTH1R can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets.
Caption: Gq/PLC/PKC signaling pathway activated by pTH (1-34).
β-Arrestin Pathway
Following G protein activation, the PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating a third wave of signaling, and mediate receptor internalization.
Caption: β-Arrestin recruitment and subsequent cellular events.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key assays used to characterize the pTH (1-34)-PTH1R interaction.
Radioligand Binding Assay (Competition)
This assay measures the ability of unlabeled pTH (1-34) to compete with a radiolabeled ligand for binding to the PTH1R, allowing for the determination of the binding affinity (Ki).
Materials:
-
HEK-293 cells stably expressing human PTH1R
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
125I-labeled pTH (1-34) (Radioligand)
-
Unlabeled human pTH (1-34) amide (Competitor)
-
Binding buffer (e.g., membrane buffer with 0.1% BSA)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Culture HEK-293-hPTH1R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of 125I-pTH (1-34) (typically at or below the Kd), and varying concentrations of unlabeled pTH (1-34). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of pTH (1-34) to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) in activating the Gs signaling pathway.
Materials:
-
UMR-106 or HEK293-hPTH1R cells
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Human pTH (1-34) amide
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Agonist Stimulation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Pre-incubate for a short period. Add varying concentrations of pTH (1-34) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations. Plot the cAMP concentration as a function of the log concentration of pTH (1-34) and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PTH1R, providing a readout for this specific signaling pathway and a means to assess biased agonism.
Materials:
-
CHO-K1 or HEK293 cells engineered to express PTH1R and a β-arrestin reporter system (e.g., DiscoverX PathHunter)
-
Cell culture medium
-
Human pTH (1-34) amide
-
Assay components from the β-arrestin recruitment assay kit
Procedure:
-
Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
-
Agonist Addition: Add varying concentrations of pTH (1-34) to the cells.
-
Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents from the kit. This often involves a chemiluminescent substrate for a complemented enzyme. Incubate at room temperature for a specified time.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of the log concentration of pTH (1-34) and fit the data to a sigmoidal dose-response curve to determine the EC50.
Caption: Workflow for a β-arrestin recruitment assay.
This technical guide provides a foundational understanding of the interaction between human pTH (1-34) amide and the PTH1 receptor. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of the PTH1R and to develop novel therapeutics targeting this important receptor.
References
- 1. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of PTH1R signaling by an ECD binding antibody results in inhibition of β-arrestin 2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
Cellular Response to Intermittent PTH (1-34) Amide (Human) Exposure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermittent administration of Parathyroid Hormone (1-34) amide (human), also known as teriparatide, has emerged as a significant anabolic therapy for osteoporosis. Unlike continuous exposure, which can lead to bone resorption, intermittent application stimulates bone formation, enhances bone mass, and reduces fracture risk.[1] This technical guide provides a comprehensive overview of the core cellular and molecular mechanisms that underpin the anabolic effects of intermittent PTH (1-34) exposure. We will delve into the primary signaling pathways, summarize key quantitative data, and provide detailed experimental protocols for researchers in the field.
Core Signaling Pathways
The anabolic effects of intermittent PTH (1-34) are primarily mediated through the activation of the PTH receptor 1 (PTHR1), a G protein-coupled receptor expressed on the surface of osteoblasts and their precursors.[2][3] This interaction triggers a cascade of intracellular signaling events, with the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) and the phospholipase C/protein kinase C (PLC/PKC) pathways being the most prominent.
cAMP/PKA Signaling Pathway
The cAMP/PKA pathway is considered the principal mediator of the osteoanabolic response to intermittent PTH.[4][5] Upon PTH (1-34) binding to PTHR1, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[6] Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of key genes involved in osteoblast proliferation, differentiation, and survival.[6]
PLC/PKC Signaling Pathway
In addition to the cAMP/PKA pathway, intermittent PTH (1-34) can also activate the PLC/PKC pathway, although its role in the anabolic response is less defined and may be cell-context dependent.[7][8] This pathway is initiated by the activation of the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates protein kinase C (PKC).[3] Certain isoforms, such as PKCδ, have been implicated in mediating the osteogenic effects of intermittent PTH.[7][8]
Quantitative Data Summary
The cellular response to intermittent PTH (1-34) has been quantified in numerous studies. The following tables summarize key findings on gene expression, protein activity, and other cellular outcomes.
Table 1: Gene Expression Changes in Response to Intermittent PTH (1-34)
| Gene | Cell Type | Change | Fold/Percent Change | Reference |
| RUNX2 | hMSCs, BMSCs | Upregulation | Significant increase | [6][7] |
| Osterix | hMSCs, BMSCs | Upregulation | 2.14 ± 0.65 fold | [6][7] |
| Collagen I | hMSCs, BMSCs | Upregulation | Significant increase | [6][7] |
| Alkaline Phosphatase (ALP) | hMSCs | Upregulation | 1.68 ± 0.46 fold | [7] |
| Osteocalcin | BMSCs | Upregulation | Significant increase | [6] |
| SOST/Sclerostin | Osteocytes | Downregulation | Transient reduction | [9] |
| RANKL | PDL cells, Osteoprogenitors | Upregulation | 7.5-fold increase in RANKL/OPG ratio | [10][11] |
| OPG | PDL cells | Variable | Dependent on cell maturation | [10][12] |
hMSCs: human Mesenchymal Stem Cells; BMSCs: Bone Marrow Stromal Cells; PDL: Periodontal Ligament.
Table 2: Protein Activity and Cellular Responses to Intermittent PTH (1-34)
| Parameter | Cell Type | Change | Fold/Percent Change | Reference |
| pCREB Expression | BMSCs | Increase | Significant increase | [6] |
| PKC Activity | hMSCs | Increase | Significant increase at day 7 | [7] |
| ALP Activity | hMSCs | Increase | 1.81-fold increase | [7][8] |
| Mineralization (Alizarin Red S) | BMSCs | Increase | Enhanced mineralization | [6][13] |
| Osteoclast Differentiation (in co-culture) | RAW 264.7 cells | Increase | +84% TRAP, +56% Cathepsin K | [10] |
| Osteoblast Apoptosis | Osteoblasts | Decrease | Attenuation of apoptosis | [9][14] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of intermittent PTH (1-34). Below are methodologies for key experiments.
General Experimental Workflow
Cell Culture and Osteogenic Differentiation
-
Cell Lines: Human Mesenchymal Stem Cells (hMSCs) or Bone Marrow Stromal Cells (BMSCs) are commonly used.
-
Culture Medium: Grow cells in a suitable basal medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Osteogenic Differentiation Medium: To induce osteogenic differentiation, supplement the culture medium with osteogenic inducers. A typical formulation includes:
-
10 mM β-glycerophosphate
-
50 µg/mL ascorbic acid
-
100 nM dexamethasone
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
Intermittent PTH (1-34) Treatment
-
Rationale: To mimic the in vivo anabolic effects, PTH (1-34) is administered intermittently.
-
Protocol:
-
Prepare a stock solution of human PTH (1-34) amide in a suitable solvent (e.g., sterile water with 0.1% BSA).
-
On treatment days, replace the culture medium with fresh medium containing the desired concentration of PTH (1-34) (e.g., 0.2 nM to 100 nM).[7][15]
-
Incubate the cells for a short period (e.g., 1-6 hours).[16]
-
After the incubation period, remove the PTH-containing medium, wash the cells with sterile PBS, and replace it with fresh osteogenic medium without PTH.
-
Repeat this cycle daily or every other day for the duration of the experiment (e.g., 7-21 days).[7][8]
-
Alkaline Phosphatase (ALP) Activity Assay
-
Principle: ALP is an early marker of osteoblast differentiation. Its activity is determined by measuring the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP), a yellow product.[6][12]
-
Protocol:
-
After PTH treatment, wash the cells with PBS.
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
-
Alizarin Red S Staining for Mineralization
-
Principle: Alizarin Red S stains calcium deposits, which is indicative of late-stage osteoblast differentiation and matrix mineralization.[1][15]
-
Protocol:
-
Wash the cell layers with PBS and fix with 4% paraformaldehyde or 10% formalin for 15-30 minutes.[7][9]
-
Rinse the fixed cells with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes at room temperature.[7][15]
-
Wash extensively with deionized water to remove excess stain.
-
Visualize and photograph the red-orange mineralized nodules under a microscope.
-
For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.[9]
-
cAMP Accumulation Assay
-
Principle: This assay quantifies the intracellular levels of cAMP produced in response to PTH stimulation.
-
Protocol (using a competitive immunoassay kit):
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.[17]
-
Stimulate the cells with various concentrations of PTH (1-34) for a short period (e.g., 10-30 minutes) at room temperature.[17]
-
Lyse the cells and add the detection reagents provided in the kit (e.g., a labeled cAMP analog and a specific anti-cAMP antibody).
-
After incubation, measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP to determine the concentration in the cell lysates.
-
Western Blot for Phosphorylated CREB (pCREB)
-
Principle: Western blotting is used to detect the levels of phosphorylated CREB, a key downstream effector of the cAMP/PKA pathway.
-
Protocol:
-
Cell Lysis: After intermittent PTH treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17]
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Conclusion
The anabolic effects of intermittent PTH (1-34) on bone are a result of a complex interplay of signaling pathways and downstream cellular responses. The activation of the cAMP/PKA pathway, leading to the phosphorylation of CREB and subsequent changes in gene expression, is a central mechanism driving osteoblast proliferation, differentiation, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of PTH action and develop novel therapies for bone-related disorders.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 3. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drmillett.com [drmillett.com]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. cellntec.com [cellntec.com]
- 7. oricellbio.com [oricellbio.com]
- 8. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells | MDPI [mdpi.com]
- 9. Overexpression of the Transcriptional Factor Runx2 in Osteoblasts Abolishes the Anabolic Effect of Parathyroid Hormone in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTH Induces Differentiation of Mesenchymal Stem Cells by Enhancing BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promocell.com [promocell.com]
- 14. bio-rad.com [bio-rad.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. bosterbio.com [bosterbio.com]
Unraveling the Anabolic Effects of pTH (1-34) Amide: A Technical Guide to Gene Expression Regulation in Bone Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms underpinning the anabolic effects of Parathyroid Hormone (1-34) amide [pTH (1-34)], a key therapeutic agent for osteoporosis. By dissecting its influence on gene expression in osteoblasts, osteocytes, and osteoclasts, this document provides a comprehensive overview of the signaling pathways and regulatory networks that govern bone remodeling in response to intermittent p.TH (1-34) administration.
Executive Summary
Intermittent administration of pTH (1-34) has been shown to stimulate bone formation and reduce fracture risk.[1] Its anabolic window is largely attributed to its ability to modulate the expression of critical genes involved in bone turnover. This guide summarizes the quantitative effects of pTH (1-34) on key bone cell populations, details the experimental protocols used to elucidate these effects, and provides visual representations of the core signaling pathways. The primary mechanism of action involves the activation of the PTH 1 receptor, leading to the initiation of downstream signaling cascades, predominantly through the Protein Kinase A (PKA) and, to a lesser extent, the Protein Kinase C (PKC) pathways.[1][2][3] These pathways converge to regulate the expression of crucial transcription factors, cytokines, and enzymes that orchestrate the delicate balance between bone formation and resorption.
Data Presentation: Quantitative Effects of pTH (1-34) on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in bone cells following treatment with pTH (1-34). These data are compiled from various in vitro and in vivo studies and are presented for easy comparison.
Table 1: Regulation of Osteoclastogenesis-Related Genes by pTH (1-34)
| Cell Type | Gene | Treatment Conditions | Fold Change/Percentage Change | Reference |
| Human PDL Cells & RAW 264.7 Co-culture | Tartrate-Resistant Acid Phosphatase (TRAP) | Intermittent pTH(1-34) | +84% | [4] |
| Human PDL Cells & RAW 264.7 Co-culture | Cathepsin K | Intermittent pTH(1-34) | +56% | [4] |
| Human PDL Cells & RAW 264.7 Co-culture | Vitronectin-Receptor | Intermittent pTH(1-34) | +56% | [4] |
| Human PDL Cells & RAW 264.7 Co-culture | OPG/RANKL Ratio | Intermittent pTH(1-34) | -44% | [4] |
| Less Mature Human PDL Cells & RAW 264.7 Co-culture | TRAP | Intermittent pTH(1-34) | -35% | [4] |
| Less Mature Human PDL Cells & RAW 264.7 Co-culture | Cathepsin K | Intermittent pTH(1-34) | -28% | [4] |
| Less Mature Human PDL Cells & RAW 264.7 Co-culture | Vitronectin-Receptor | Intermittent pTH(1-34) | -35% | [4] |
| Less Mature Human PDL Cells & RAW 264.7 Co-culture | OPG/RANKL Ratio | Intermittent pTH(1-34) | +11% | [4] |
| Murine Osteoblastic Stromal Cells (Day 21) | RANKL mRNA | 100 ng/ml bPTH (1-34) for 2h | 2-fold increase | [5][6] |
| Murine Osteoblastic Stromal Cells (Day 28) | RANKL mRNA | 100 ng/ml bPTH (1-34) for 2h | 3-fold increase | [5][6] |
| Murine Osteoblastic Stromal Cells | OPG mRNA | 100 ng/ml bPTH (1-34) | Inhibition | [5][6] |
| Primary Osteocytes | RANKL mRNA | pTH (1-34) | Stimulated | [7] |
| Primary Osteocytes | RANKL/OPG Ratio | pTH (1-34) | Stimulated | [7] |
Table 2: Regulation of Osteoblast and Osteocyte-Specific Genes by pTH (1-34)
| Cell Type | Gene | Treatment Conditions | Fold Change/Percentage Change | Reference |
| Rat Osteoblast-like cells (UMR 106) | Runx2 mRNA | Low concentrations of pTH (1-34) | Stimulated | [2] |
| Rat Osteoblast-like cells (UMR 106) | Osterix mRNA | Low concentrations of pTH (1-34) | Stimulated | [2] |
| Rat Osteoblast-like cells (UMR 106) | Runx2 mRNA | High concentrations of pTH (1-34) | No stimulation | [2] |
| Rat Osteoblast-like cells (UMR 106) | Osterix mRNA | High concentrations of pTH (1-34) | No stimulation | [2] |
| Human Osteoblast-like cells (MG-63) | Type I Collagen mRNA | 100 nM pTHrP-(1–34) for 8h | >2-fold increase | [8] |
| Murine Calvarial Osteoblasts (Wt9) | Bone Sialoprotein (BSP) mRNA | pTH(1-34) | Increased | [3] |
| Murine Calvarial Osteoblasts (Wt9) | Osteocalcin (OC) mRNA | pTH(1-34) | Increased | [3] |
| Human Mesenchymal Stem Cells | RUNX2, Type I Collagen, ALP, Osterix mRNA | Intermittent 0.2 nM pTH (1-34) | Upregulated | [9] |
| Primary Osteocytes | Sost/sclerostin mRNA and protein | pTH (1-34) | Inhibited | [7] |
| UMR-106 Osteosarcoma Cells | SOST mRNA | 100 nM hPTH(1-34) for 4h | ~90% suppression | [10] |
| Ocy454 cells | Sclerostin protein | 10 nM pTH (1-34) for 30 min | Decreased | [11] |
Core Signaling Pathways
The cellular responses to pTH (1-34) are primarily mediated through the activation of the G protein-coupled PTH receptor 1 (PTHR1).[12] This interaction triggers two main signaling cascades: the adenylyl cyclase/PKA pathway and the phospholipase C/PKC pathway.[12]
cAMP/PKA Signaling Pathway
The canonical signaling pathway activated by pTH (1-34) is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[12][13] This pathway is central to many of the anabolic effects of pTH (1-34) on bone.[14]
Upon binding of pTH (1-34) to PTHR1, the associated Gαs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[13][15] Phosphorylated CREB translocates to the nucleus and modulates the expression of target genes such as Runx2, Osterix, and RANKL, ultimately influencing osteoblast differentiation and osteoclastogenesis.[2][13][15]
PLC/PKC Signaling Pathway
In addition to the PKA pathway, pTH (1-34) can also activate the phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC).[3][12][16] This pathway is also implicated in the regulation of osteoblast differentiation.[3]
Activation of PTHR1 can also couple to Gαq, which stimulates PLC.[12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[17] IP3 triggers the release of intracellular calcium, while DAG activates PKC.[17] Activated PKC can then phosphorylate a variety of cellular proteins, contributing to the regulation of gene expression, such as that of Osterix.[2] Studies have shown that a PLC-independent mechanism for PKC activation, specifically involving PKC-delta, also plays a role in promoting osteoblastic differentiation in response to pTH (1-34).[3]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies cited in the literature for studying the effects of pTH (1-34) on bone cell gene expression.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include rat osteoblast-like cells (UMR 106), human osteosarcoma cells (MG-63), and murine calvarial osteoblasts (Wt9).[2][3][8] Primary cells, such as human periodontal ligament (PDL) cells, mouse primary bone marrow stromal cells (BMSCs), and primary osteocytes, are also frequently utilized.[4][5][7]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, α-MEM) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments, cells are often serum-starved for a period to synchronize them before treatment.
-
pTH (1-34) Treatment: pTH (1-34) is administered to cell cultures at various concentrations (ranging from nM to μM) and for different durations (from minutes to days), either intermittently or continuously, depending on the experimental design.[2][8][9]
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured cells using standard methods, such as TRIzol reagent or commercially available kits.
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is the most common method for quantifying mRNA levels of specific genes. cDNA is synthesized from the isolated RNA, and qPCR is performed using gene-specific primers. Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin, GAPDH).[5][6]
-
Northern Blotting: This technique can also be used to determine the size and abundance of specific mRNA transcripts.[8]
Protein Analysis
-
Western Blotting: This method is used to detect and quantify the levels of specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to measure the concentration of secreted proteins, such as RANKL and OPG, in the cell culture medium.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for analyzing the effect of pTH (1-34) on gene expression in bone cells.
Conclusion
pTH (1-34) amide exerts its anabolic effects on bone through a complex and tightly regulated network of signaling pathways that modulate gene expression in osteoblasts, osteocytes, and osteoclasts. The predominant cAMP/PKA pathway, along with the contributing PLC/PKC pathway, orchestrates a transcriptional program that favors bone formation over resorption when pTH (1-34) is administered intermittently. A thorough understanding of these molecular mechanisms is crucial for the development of novel and improved therapeutic strategies for osteoporosis and other bone-related disorders. This guide provides a foundational resource for researchers and drug development professionals, summarizing the key quantitative data, experimental approaches, and signaling cascades involved in the action of pTH (1-34) on bone cells. Further research into the nuanced interplay between these pathways and the identification of additional downstream targets will continue to refine our understanding and enhance our ability to harness the therapeutic potential of this potent anabolic agent.
References
- 1. Parathyroid Hormone (1-34) Signaling for Bone Health in Breast Cancer Survivorship and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parathyroid hormone regulates osterix and Runx2 mRNA expression predominantly through protein kinase A signaling in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone activates PKC-delta and regulates osteoblastic differentiation via a PLC-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTH(1-34)-induced changes in RANKL and OPG expression by human PDL cells modify osteoclast biology in a co-culture model with RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTH differentially regulates expression of RANKL and OPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTH (1-34) affects bone turnover governed by osteocytes exposed to fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disparate bone anabolic cues activate bone formation by regulating the rapid lysosomal degradation of sclerostin protein | eLife [elifesciences.org]
- 12. Hormones.gr [hormones.gr]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 15. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
The Physiological Relevance of PTH (1-34) Amide (Human): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human parathyroid hormone (1-34) amide, a synthetically produced, biologically active N-terminal fragment of the endogenous 84-amino acid parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Commercially known as teriparatide, its intermittent administration has been shown to stimulate new bone formation, leading to significant increases in bone mineral density (BMD) and a reduction in fracture risk.[1][2][3] This technical guide provides a comprehensive overview of the physiological relevance of PTH (1-34), detailing its mechanism of action, signaling pathways, and key experimental data.
Mechanism of Action: The Anabolic Window
Unlike antiresorptive agents that primarily inhibit bone breakdown, PTH (1-34) has a dual effect on bone remodeling. While continuous high levels of PTH can lead to bone resorption, intermittent daily subcutaneous injections of PTH (1-34) preferentially stimulate osteoblast activity over osteoclast activity.[4][5] This phenomenon, often referred to as the "anabolic window," results in a net gain of bone mass. The anabolic action of PTH (1-34) involves several cellular processes, including the promotion of osteoblast differentiation from mesenchymal stem cells, an increase in the number and activity of mature osteoblasts, and the inhibition of osteoblast apoptosis.[4][5]
Quantitative Data
The efficacy of PTH (1-34) has been extensively studied in preclinical and clinical settings. The following tables summarize key quantitative data related to its receptor binding, in vitro activity, and clinical effectiveness.
Table 1: Receptor Binding Affinity and In Vitro Potency of PTH (1-34)
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| High-affinity sites | 0.6 nM | Human dermal fibroblasts | |
| Low-affinity sites | 1.5 µM | Human dermal fibroblasts | |
| cAMP Accumulation (EC50) | |||
| UMR-106 rat osteosarcoma cells | 19 nM | UMR-106 | |
| GP-2.3 cells (stably expressing PTHR1) | ~0.44 nM | GP-2.3 |
Table 2: Clinical Efficacy of Teriparatide (20 µ g/day ) in Postmenopausal Women with Osteoporosis
| Endpoint | Treatment Duration | Patient Population | Result | Reference |
| Fracture Risk Reduction | ||||
| New Vertebral Fractures | Median 21 months | Postmenopausal women with prior vertebral fractures | 65% reduction vs. placebo | |
| New Non-vertebral Fragility Fractures | Median 21 months | Postmenopausal women with prior vertebral fractures | 53% reduction vs. placebo | |
| Bone Mineral Density (BMD) Increase | ||||
| Lumbar Spine | 6 months | Premenopausal women with idiopathic osteoporosis | +5.5% vs. +1.5% for placebo | [1] |
| Lumbar Spine | 24 months | Premenopausal women with idiopathic osteoporosis | +13.2% from baseline | [1] |
| Lumbar Spine | 24 months | Postmenopausal women | +13% from baseline | [3] |
| Femoral Neck | 21 months | Postmenopausal women | +3.5% vs. -0.7% for placebo | [2] |
| Femoral Neck | 24 months | Premenopausal women with idiopathic osteoporosis | +5.0% from baseline | [1] |
| Femoral Neck | 24 months | Postmenopausal women | +7.9% from baseline | [3] |
| Total Hip | 21 months | Postmenopausal women | +3.6% vs. -1.0% for placebo | [2] |
| Total Hip | 24 months | Premenopausal women with idiopathic osteoporosis | +5.2% from baseline | [1] |
| Total Hip | 24 months | Postmenopausal women | +5.5% from baseline | [3] |
Signaling Pathways
PTH (1-34) exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a class B G-protein coupled receptor (GPCR) primarily expressed on osteoblasts and kidney tubular cells. This interaction activates multiple intracellular signaling cascades.
Gs/cAMP/PKA Pathway
The canonical signaling pathway initiated by PTH (1-34) involves the coupling of PTH1R to the stimulatory G protein (Gs). This activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets.
Key downstream effectors of the PKA pathway in osteoblasts include:
-
CREB (cAMP response element-binding protein): A transcription factor that, upon phosphorylation by PKA, binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their expression.[6]
-
RUNX2 (Runt-related transcription factor 2): A master transcription factor for osteoblast differentiation. PKA-mediated phosphorylation of RUNX2 enhances its transcriptional activity.
-
Wnt Signaling Pathway: PTH (1-34) can indirectly activate the canonical Wnt signaling pathway by inhibiting the expression of its antagonists, sclerostin (SOST) and dickkopf-1 (DKK1). This leads to the stabilization of β-catenin and the transcription of Wnt target genes involved in bone formation.
Gq/PLC/PKC Pathway
In addition to Gs coupling, the PTH1R can also couple to the Gq protein, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Recent evidence also points to a PLC-independent mechanism of PKC activation. Specifically, PTH (1-34) has been shown to activate PKCδ, which plays a role in upregulating osteoblast-specific genes and enhancing osteogenesis.[4][5][7] This pathway is implicated in the regulation of genes such as Insulin-like Growth Factor Binding Protein-5 (IGFBP-5).[7]
Experimental Protocols
Radioligand Binding Assay for PTH1R
This protocol outlines a method for determining the binding affinity of PTH (1-34) to the PTH1R using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing PTH1R in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.[8]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of radiolabeled PTH (1-34) (e.g., ¹²⁵I-PTH(1-34)), and varying concentrations of unlabeled PTH (1-34) as a competitor.[8][9][10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[8]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[8]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol describes a method to measure the ability of PTH (1-34) to stimulate intracellular cAMP production in osteoblast-like cells.
Methodology:
-
Cell Culture: Plate osteoblast-like cells (e.g., SaOS-2, UMR-106) in a multi-well plate and culture until they reach the desired confluency.[9]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[11]
-
Stimulation: Add varying concentrations of PTH (1-34) to the cells and incubate for a specific time (e.g., 30-40 minutes) at room temperature or 37°C.[11]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[9][11]
-
Data Analysis: Plot the cAMP concentration against the log of the PTH (1-34) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of PTH (1-34) that produces 50% of the maximal cAMP response).
Conclusion
PTH (1-34) amide (human) is a critical therapeutic agent for osteoporosis, distinguished by its unique anabolic effect on bone. Its physiological relevance is underscored by its ability to significantly increase bone mineral density and reduce fracture risk through the activation of specific signaling pathways in osteoblasts. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for ongoing research and the development of novel osteoanabolic therapies. The information presented in this guide provides a solid foundation for professionals in the field of bone biology and drug development.
References
- 1. Effect of Teriparatide on Bone Remodeling and Density in Premenopausal Idiopathic Osteoporosis: A Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hipandpelvis.or.kr [hipandpelvis.or.kr]
- 3. Effect of Teriparatide on Bone Mineral Density and Bone Markers in Real-Life: Argentine Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermittent Administration of Parathyroid Hormone 1-34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Dimeric R25CPTH(1–34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 10. academic.oup.com [academic.oup.com]
- 11. actaorthop.org [actaorthop.org]
Methodological & Application
Application Notes and Protocols: pTH (1-34) Amide (Human) In Vitro Bioactivity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragment, PTH (1-34) amide (human), also known as Teriparatide, encompasses the first 34 amino acids of the full-length hormone and is fully biologically active.[1] It is an approved therapeutic agent for treating osteoporosis.[1] Robust and reproducible in vitro bioassays are essential for the quality control, potency testing, and development of novel PTH (1-34) analogs.[1]
The most prevalent in vitro bioassay for PTH (1-34) quantifies its ability to stimulate the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in cells expressing the parathyroid hormone 1 receptor (PTH1R).[1] This measurement directly reflects the biological activity of PTH (1-34) and its interaction with its cognate receptor.[1]
PTH (1-34) Signaling Pathway
PTH (1-34) exerts its biological effects by binding to the PTH1R, a G protein-coupled receptor (GPCR).[1][2] This binding event activates a stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[1][3] Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[1] The resulting increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets, leading to the physiological response. The PTH1R can also couple to other G proteins, such as Gαq, to activate the phospholipase C (PLC) pathway.[2][4]
Experimental Protocols
The general workflow for the PTH (1-34) in vitro bioassay involves seeding cells that endogenously or recombinantly express the PTH1 receptor, stimulating them with a range of PTH (1-34) concentrations, lysing the cells to release intracellular cAMP, and then quantifying the cAMP levels, often using a competitive immunoassay format such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]
Protocol 1: cAMP Accumulation Assay in UMR-106 Cells
This protocol details a cell-based assay using the rat osteosarcoma cell line UMR-106, which endogenously expresses the PTH1R.
Materials:
-
UMR-106 cells
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
PTH (1-34) amide (human) reference standard and test samples
-
Assay buffer
-
384-well cell culture plates
-
Cell lysis buffer
-
cAMP detection kit (e.g., time-resolved fluoroimmunoassay kit)
Procedure:
-
Cell Seeding:
-
Culture UMR-106 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 384-well plate at a density of approximately 3,000 cells per well in 5 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.[1]
-
-
PTH (1-34) Stimulation:
-
Prepare serial dilutions of the PTH (1-34) reference standard and test samples in assay buffer. A typical concentration range is from 0.15 pmol/L to 30 nmol/L.
-
Add 5 µL of the PTH (1-34) dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.[1]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding cell lysis solution to each well to release the intracellular cAMP.
-
Add 10 µL of a mixed solution of Europium-labeled cAMP and ULight-anti-cAMP to each well for the quantification of cAMP levels.
-
Incubate as per the manufacturer's instructions for the cAMP detection kit.[1]
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence using a suitable plate reader.
-
Calculate the concentration of cAMP in each well based on a standard curve.
-
Plot the cAMP concentration against the log of the PTH (1-34) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of PTH (1-34) for the PTH1R.
Materials:
-
Cell membranes from cells expressing PTH1R (e.g., GP-2.3 cells, which are HEK-293 cells stably expressing the hPTH1R).[5]
-
Radiolabeled PTH (1-34) (e.g., ¹²⁵I-PTH(1-34)).[5]
-
Unlabeled PTH (1-34) amide (human) reference standard and test samples.
-
Binding buffer.
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled PTH (1-34), and increasing concentrations of unlabeled PTH (1-34) (competitor).
-
Add the cell membranes expressing PTH1R to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 4 hours at 15°C).[6]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Fit the data to a one-site competition binding equation to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Data Presentation
The bioactivity of PTH (1-34) and its analogs is typically reported as the EC50 for cAMP accumulation or the Ki for receptor binding.
Table 1: In Vitro Bioactivity of PTH Analogs in cAMP Generation Assays
| Compound | Cell Line | EC50 (nM) | Reference |
| Aib¹,³PTH (1-14) (unacetylated) | LLC-PK1 | 15.0 ± 3.414 | [7] |
Table 2: Potency of bPTH Analogs in Renal Adenylyl Cyclase Assay
| Compound | Potency (MRC Units/mg) |
| bPTH-(1-34) | 5400 |
| [Tyr-34]bPTH-(1-34)amide | 16,100 |
| [Nle-8,Nle-18,Tyr-34]bPTH-(1-34)amide | 10,100 |
| [Nle-8,Nle-18,o-NPS-Trp-23,Tyr-34]bPTH-(1-34)amide | 10,600 |
| [3] |
Conclusion
The in vitro bioactivity assays described provide robust and quantitative methods for characterizing the biological activity of PTH (1-34) amide (human) and its analogs. The cAMP accumulation assay is a direct measure of the functional response to PTH1R activation, while the receptor binding assay provides valuable information about the affinity of the ligand for its receptor. These protocols can be adapted for various applications, including quality control, potency testing, and the screening and characterization of new drug candidates targeting the PTH1R.
References
- 1. benchchem.com [benchchem.com]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of parathyroid hormone analogues of enhanced biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro & In Vivo Effect of Parathyroid Hormone Analogue (1-14) Containing α-amino-iso-butyric Acid Residue (Aib)1,3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pTH (1-34) Amide (Human) in Animal Models for Bone Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic human parathyroid hormone fragment, pTH (1-34) amide, in preclinical animal studies focused on bone regeneration. The information compiled is intended to guide researchers in designing and executing robust experiments to evaluate the osteoanabolic potential of this peptide.
Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragment, pTH (1-34), also known as teriparatide, has been shown to have potent anabolic effects on bone when administered intermittently.[1][2] This has led to its approval for treating osteoporosis. In research settings, pTH (1-34) is widely used to investigate mechanisms of bone formation and to assess its potential for enhancing the repair of bone defects and fractures.[3][4][5] Its primary mechanism of action involves the activation of the PTH receptor 1 (PTHR1) on osteoblasts and osteocytes, leading to downstream signaling cascades that promote osteoblast proliferation, differentiation, and survival.[6][7]
Data Presentation: Efficacy of pTH (1-34) in Animal Models
The following tables summarize quantitative data from various studies investigating the effect of pTH (1-34) on bone regeneration in different animal models.
Table 1: pTH (1-34) in Rat Calvarial Defect Models
| Animal Model | Defect Size | pTH (1-34) Dosage & Frequency | Treatment Duration | Key Quantitative Outcomes | Reference |
| Wistar Rats | 4 mm diameter | 40 µg/kg, 3 times a week | 4 weeks | Increased "island-like" new bone formation between defect margins. | [8] |
| Sprague-Dawley Rats | 8 mm diameter | 15 µg/kg, daily | 12 weeks | Slightly increased bone formation in PTH group with a membrane. | [8] |
| Rats | Critical-size | 35 µg/kg or 105 µg/kg, triweekly | Not Specified | Triweekly administration at a higher dose showed significant bone regeneration. | [3] |
Table 2: pTH (1-34) in Other Bone Defect and Fracture Models
| Animal Model | Defect/Fracture Type | pTH (1-34) Dosage & Frequency | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rats | Tibial fracture | 60 or 200 µg/kg, daily | Not Specified | Increased strength at fracture site and callus quality in both dose groups. | [3] |
| Rats | Refractory femoral fracture | 100 µg/kg, 3 times a week | Not Specified | Increased bony union rate, mineral density of callus, and strength. | [3] |
| Rats | Titanium bone chamber in tibia | 60 µg/kg, daily | 2, 4, 6 weeks | Cancellous density increased from 48% to 60% and 73% at 2, 4, and 6 weeks, respectively, compared to a decrease in controls. | [9][10] |
| Aged Male Rats | Mid-diaphyseal femur (no defect) | 15 nmol/kg, daily | 56 days | Increased cross-sectional area, decreased medullary area, and increased ultimate load and stiffness. | [11] |
| Beagle Dogs (Osteoporotic) | Mandibular bone defects | Not specified | 10 weeks | Achieved sufficient morphological bone regeneration compared to incomplete healing in controls. | [12] |
Signaling Pathways
Intermittent administration of pTH (1-34) primarily exerts its anabolic effects on bone through the activation of the G-protein coupled receptor, PTHR1, on osteoblast-lineage cells.[7] This initiates a cascade of intracellular signaling events, with the cAMP/PKA pathway being the most prominent.
Caption: pTH (1-34) signaling cascade in osteoblasts.
Experimental Protocols
Protocol 1: Rat Calvarial Critical-Size Defect Model
This model is widely used for evaluating bone regeneration in a non-load-bearing site.[13][14]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats, typically male adults.
2. Surgical Procedure: [13][15][16]
-
Anesthetize the rat according to approved institutional protocols.
-
Shave and disinfect the scalp.
-
Make a sagittal midline incision over the calvarium and retract the skin and periosteum to expose the parietal bones.
-
Using a trephine burr (e.g., 5-8 mm diameter) under constant sterile saline irrigation to prevent thermal necrosis, create a full-thickness, circular defect in one or both parietal bones.[13][15]
-
Carefully remove the bone disc without damaging the underlying dura mater.
-
If applicable, implant scaffold or test material into the defect.
-
Suture the periosteum and then the skin in layers.[16]
-
Provide postoperative analgesia as per IACUC guidelines.
3. pTH (1-34) Administration:
-
Reconstitute pTH (1-34) amide (human) in a suitable vehicle (e.g., sterile saline).
-
Administer pTH (1-34) via subcutaneous injections at a predetermined dose and frequency (e.g., 40 µg/kg, three times a week).[8][17]
-
The control group should receive vehicle-only injections following the same schedule.
4. Post-operative Monitoring and Euthanasia:
-
Monitor animals daily for signs of distress or infection.
-
At the study endpoint (e.g., 4, 8, or 12 weeks), euthanize the animals using an approved method.[13]
5. Sample Collection and Analysis:
-
Harvest the calvaria and fix in 10% neutral buffered formalin for at least 24 hours.
-
Proceed with analysis using micro-computed tomography (micro-CT) and/or histology.
Caption: Experimental workflow for the rat calvarial defect model.
Protocol 2: Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT provides non-destructive, three-dimensional quantification of bone regeneration.[18][19]
1. Sample Preparation:
-
After fixation, wash samples and secure them in a sample holder. Scanning can be done in air or a medium like ethanol.
2. Image Acquisition: [18][20][21]
-
Use a high-resolution micro-CT scanner.
-
Typical scan parameters for rodent calvaria:
-
X-ray Voltage: 70-80 kVp
-
Voxel Size: ~15-45 µm isotropic
-
Exposure time will vary by machine.
-
-
Define a cylindrical or square region of interest (ROI) that encompasses the original defect area.
3. Reconstruction and Analysis: [18]
-
Reconstruct the 3D volume from the acquired 2D projection images using the manufacturer's software. Apply corrections for beam hardening and ring artifacts.
-
Segment bone from soft tissue and background using a global grayscale threshold.
-
Quantify the following parameters within the ROI:
-
Bone Volume (BV): The volume of mineralized tissue.
-
Total Volume (TV): The total volume of the ROI.
-
Bone Volume Fraction (BV/TV %): (BV/TV) * 100, representing the percentage of the defect filled with new bone.[18]
-
Bone Mineral Content (BMC): The amount of mineral within the new bone.[20]
-
Trabecular Thickness (Tb.Th) and Trabecular Number (Tb.N) can also be assessed to characterize the new bone microarchitecture.
-
Protocol 3: Histological and Histomorphometric Analysis
Histology provides qualitative and quantitative information on tissue morphology and cellular activity.
1. Sample Processing:
-
Following fixation and micro-CT scanning (if performed), decalcify the calvaria in a solution like 10% EDTA.
-
Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Section the paraffin blocks coronally through the center of the defect at a thickness of 5-7 µm.[22]
2. Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, visualization of cells (osteoblasts, osteoclasts), and fibrous vs. mineralized tissue.
-
Masson's Trichrome or Goldner's Trichrome: To differentiate between mineralized bone (green/blue), osteoid (red/orange), and collagen/connective tissue.[13]
3. Histomorphometric Analysis: [23][24]
-
Acquire digital images of the stained sections using a light microscope with an attached camera.
-
Use image analysis software (e.g., ImageJ) to quantify parameters within the defect ROI.[23]
-
Define the defect area based on the margins of the original host bone.
-
Measure the Area of New Bone Formation as a percentage of the Total Defect Area .
-
Other relevant measurements can include the area of remaining graft material (if used) and the area of fibrous tissue.[23]
Caption: Workflow for post-harvest sample analysis.
References
- 1. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human Parathyroid Hormone Related Protein 1-34 and 1-84 and Their Roles in Osteoporosis Treatment | PLOS One [journals.plos.org]
- 3. Triweekly administration of parathyroid hormone (1–34) accelerates bone healing in a rat refractory fracture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Hormones.gr [hormones.gr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Strong effect of PTH (1-34) on regenerating bone: a time sequence study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strong effect of PTH (1-34) on regenerating bone: A time sequence study in rats | Acta Orthopaedica [actaorthop.org]
- 11. Human parathyroid hormone(1-34) increases bone formation and strength of cortical bone in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing bone regeneration and osseointegration using rhPTH(1-34) and dimeric R25CPTH(1-34) in an osteoporotic beagle model | eLife [elifesciences.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Bone Regeneration of Rat Critical-Sized Calvarial Defects by the Combination of Photobiomodulation and Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ir.tdc.ac.jp [ir.tdc.ac.jp]
- 18. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Micro-CT of rodents: state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. oamjms.eu [oamjms.eu]
- 23. Histological and Histomorphometric Analyses of Bone Regeneration in Osteoporotic Rats Using a Xenograft Material - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for pTH (1-34) Amide (Human) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the use of pTH (1-34) amide (human), also known as Teriparatide, in cell culture experiments. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for assessing its effects on various cell types, particularly those of the osteoblastic lineage.
Introduction
Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragment, pTH (1-34), represents the biologically active portion of the hormone, capable of stimulating the PTH receptor 1 (PTH1R).[1][2] Intermittent administration of pTH (1-34) has been shown to have anabolic effects on bone, promoting bone formation, whereas continuous exposure can lead to bone resorption.[3][4][5][6] This dual effect makes the mode of administration a critical experimental parameter in cell culture studies.
Mechanism of Action and Signaling Pathways
pTH (1-34) binds to the G-protein coupled receptor, PTH1R, primarily expressed on osteoblasts, osteocytes, and their progenitor cells.[4][7] This interaction initiates several downstream signaling cascades that ultimately influence gene expression and cellular function. The mode of pTH (1-34) administration (intermittent or continuous) can differentially activate these pathways, leading to distinct cellular outcomes.
Key Signaling Pathways:
-
cAMP/PKA Pathway: Binding of pTH (1-34) to PTH1R activates adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9][10][11] This pathway is central to many of the anabolic effects of intermittent pTH (1-34) treatment, including the upregulation of osteogenic differentiation markers like RUNX2.[8][10]
-
PLC/PKC Pathway: pTH (1-34) can also activate Phospholipase C (PLC) via the Gαq subunit, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13] This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[11][12][13] The PLC/PKC pathway is also implicated in osteoblast differentiation and function.[14]
-
Wnt/β-catenin Pathway: Intermittent pTH (1-34) treatment has been shown to upregulate the canonical Wnt/β-catenin signaling pathway in osteoblasts.[3][4] This pathway is crucial for osteoblast proliferation, differentiation, and survival.
-
Other Signaling Pathways: pTH (1-34) can also influence other signaling pathways, including the MAPK/ERK pathway and the mTORC2 pathway, which are involved in cell proliferation, migration, and adhesion.[15][16]
Below are diagrams illustrating the primary signaling pathways activated by pTH (1-34).
Quantitative Data Summary
The effects of pTH (1-34) are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize quantitative data from various studies.
Table 1: Effects of pTH (1-34) on Osteosarcoma Cell Lines
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| Saos-2 | Not Specified | Continuous | Increased HAS1 and HAS2 expression, inhibited HYAL2 expression, modestly enhanced migration.[17][18] | [17][18] |
| Saos-2 | Not Specified | 5 min | Rapid increase in ERK activity.[15] | [15] |
| MG-63 | Not Specified | Intermittent | Significantly supported migration, increased HAS2 expression.[17][18] | [17][18] |
| UMR-106-01 | 10 nM - 1 µM | Not Specified | Rapid transient increase in intracellular Ca²⁺ in a subset of cells.[19] | [19] |
| UMR-106-01 | 0.1 µM | Not Specified | Transient increase in intracellular Ca²⁺.[19] | [19] |
| UMR-106 | 1 nM - 100 nM | Not Specified | Dose-dependent decrease in sodium-dependent phosphate uptake.[20] | [20] |
| UMR-106 | 0.3 nM - 10 nM | 10 min - 1 hr | Dose-dependent increase in phosphatidylcholine hydrolysis.[21] | [21] |
Table 2: Effects of pTH (1-34) on Other Cell Types
| Cell Line | Concentration | Treatment Duration | Observed Effects | Reference |
| Bone Marrow Stromal Cells (BMSCs) | 10 nM | Intermittent (6h every 48h) | Increased cell number, mineralization, and osteogenic gene expression (RUNX2, osterix, collagen I, osteocalcin, osteopontin).[8] | [8] |
| BMSCs | 1, 10, 20, 50, 100 nM | Not Specified | Significantly increased migration and adhesion.[16] | [16] |
| ATDC5 | 10⁻⁹, 10⁻⁸, 10⁻⁷ M | 6h every 24h for 4-5 days | Enhanced cell viability in a concentration-dependent manner.[22] | [22] |
| HaCaT (Keratinocytes) | 5x10⁻⁵ M | 24, 36, 48 h | Significantly decreased mRNA expression of CXCL11.[23] | [23] |
| Human Mesenchymal Stem Cells (hMSCs) | 0.2 nM | Intermittent | Selectively activated the PKC pathway.[14] | [14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of pTH (1-34) in cell culture.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline and may need optimization for specific cell lines.
Materials:
-
Cells of interest (e.g., BMSCs, hMSCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
pTH (1-34) amide (human) stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow Diagram:
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[22]
-
The following day, replace the medium with fresh medium containing various concentrations of pTH (1-34) or vehicle control.
-
Culture the cells for the desired treatment period (e.g., 24, 48, 72 hours). For intermittent treatment, expose cells to pTH (1-34) for a short period (e.g., 6 hours), then replace with fresh medium without the peptide for the remainder of a 48-hour cycle.[8]
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Osteogenic Differentiation - Alkaline Phosphatase (ALP) Activity
Materials:
-
Osteoprogenitor cells (e.g., hMSCs, BMSCs)
-
Osteogenic induction medium (complete medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)[8]
-
pTH (1-34) amide (human) stock solution
-
24-well cell culture plates
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100)
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and culture until they reach confluence.
-
Induce osteogenic differentiation by replacing the growth medium with osteogenic induction medium.
-
Treat the cells with pTH (1-34) according to the desired regimen (intermittent or continuous).
-
At specific time points (e.g., day 7, 14), wash the cells with PBS and lyse them with cell lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution and incubate at 37°C.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein content of each sample.
Protocol 3: cAMP Measurement Assay
Materials:
-
pTH (1-34) amide (human) stock solution
-
Assay buffer
-
384-well cell culture plates
-
Cell lysis buffer
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Seed cells into a 384-well plate and incubate overnight.[1]
-
Prepare serial dilutions of pTH (1-34) in assay buffer. A typical concentration range is from 0.15 pmol/L to 30 nmol/L.[1]
-
Add the pTH (1-34) dilutions to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes.[1]
-
Lyse the cells by adding cell lysis solution to each well.[1]
-
Add the components of the cAMP detection kit according to the manufacturer's instructions.[1]
-
Measure the time-resolved fluorescence using a suitable plate reader.[1]
Conclusion
The in vitro effects of pTH (1-34) are multifaceted and depend on the experimental conditions. These application notes provide a framework for designing and conducting cell culture experiments to investigate the biological activities of pTH (1-34). Careful consideration of the cell type, dosage, and particularly the mode of administration (intermittent versus continuous) is crucial for obtaining meaningful and reproducible results. Researchers are encouraged to optimize these protocols for their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. ajmb.org [ajmb.org]
- 3. researchgate.net [researchgate.net]
- 4. Parathyroid hormone 1-34 and skeletal anabolic action: The use of parathyroid hormone in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. PTHR1 in osteosarcoma: Specific molecular mechanisms and comprehensive functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. mdpi.com [mdpi.com]
- 15. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]
- 16. PTH(1-34) activates the migration and adhesion of BMSCs through the rictor/mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parathyroid hormone (PTH) peptides through the regulation of hyaluronan metabolism affect osteosarcoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. portlandpress.com [portlandpress.com]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Exogenous PTH 1-34 Attenuates Impaired Fracture Healing in Endogenous PTH Deficiency Mice via Activating Indian Hedgehog Signaling Pathway and Accelerating Endochondral Ossification [frontiersin.org]
- 23. Effects of recombinant human parathyroid hormone (1-34) on cell proliferation, chemokine expression and the Hedgehog pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficient production of recombinant parathyroid hormone (rPTH) fragment 1-34 in the methylotrophic yeast Hansenula polymorpha - GaBIJ [gabi-journal.net]
Application Notes and Protocols for Lyophilized PTH (1-34) Amide (Human) in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the reconstitution, storage, and application of lyophilized parathyroid hormone (PTH) (1-34) amide (human) for research purposes. Adherence to these protocols is crucial for ensuring the stability, and biological activity of the peptide in various experimental settings.
Product Information and Storage
Lyophilized PTH (1-34) amide is a stable form of the biologically active N-terminal fragment of human parathyroid hormone. Proper storage is critical to maintain its integrity.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -80°C | Up to 12 months or longer | Protect from moisture and light.[1] |
| 2-8°C | Short-term (a few weeks) | For immediate use. | |
| Reconstituted | -20°C to -80°C | Up to 3 months[1][2] | Aliquot to avoid freeze-thaw cycles. |
| 2-8°C | 2-7 days[3] | For short-term use. |
Reconstitution Protocol
The reconstitution procedure is a critical step that can affect the peptide's solubility and activity. Lyophilization can alter the higher-order structure of PTH (1-34), potentially increasing its tendency to aggregate upon reconstitution, especially at higher concentrations and temperatures.[4] Therefore, gentle handling is paramount.
Materials:
-
Vial of lyophilized PTH (1-34) amide (human)
-
Sterile reconstitution buffer (see Table 2 for recommendations)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibration: Allow the lyophilized peptide vial and the chosen reconstitution buffer to equilibrate to room temperature before use.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Using a sterile pipette, slowly add the appropriate volume of the recommended reconstitution buffer to the vial. Do not squirt the buffer directly onto the peptide powder. Instead, allow it to run down the side of the vial.
-
Dissolution: Gently swirl the vial or rock it back and forth to dissolve the peptide. Do not vortex or shake vigorously , as this can cause aggregation and denaturation. If the peptide does not dissolve immediately, it can be incubated at room temperature for 15-30 minutes with occasional gentle agitation.
-
Aliquoting and Storage: Once the peptide is fully dissolved, it is highly recommended to aliquot the solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use or at 2-8°C for short-term use as indicated in Table 1.
Table 2: Recommended Reconstitution Buffers for Different Applications
| Application | Recommended Buffer | Rationale |
| In Vitro Cell-Based Assays | Sterile distilled water or an aqueous buffer containing 0.1% Bovine Serum Albumin (BSA).[1] | BSA helps to prevent the peptide from adhering to the walls of the vial and pipette tips. |
| In Vivo Studies | Sterile saline or Phosphate Buffered Saline (PBS), pH 7.0-7.4.[1] | These buffers are isotonic and generally well-tolerated in animal models. |
| Immunoassays (e.g., RIA) | RIA Buffer (e.g., 0.1M sodium phosphate, 0.05M NaCl, 0.1% BSA, 0.01% NaN3, 0.1% Triton X-100, pH 7.4). | Specific components of the buffer are optimized for antibody-antigen interactions and to minimize non-specific binding. |
Experimental Protocols
In Vitro Bioassay: Cyclic AMP (cAMP) Accumulation
This protocol describes a cell-based assay to measure the biological activity of PTH (1-34) by quantifying the intracellular accumulation of cAMP in response to stimulation.[5]
Cell Lines:
-
Rat osteosarcoma cells (UMR-106)
-
Murine pre-osteoblastic cells (MC3T3-E1)[1]
-
Human embryonic kidney cells engineered to express the PTH1 receptor (HEK293-PTH1R)[5]
Protocol:
-
Cell Seeding: Culture the chosen cell line to 80-90% confluency. Trypsinize and resuspend the cells in fresh culture medium. Seed the cells into a 96-well or 384-well plate at an appropriate density (e.g., ~3,000 cells/well for a 384-well plate) and incubate overnight to allow for attachment.[5]
-
PTH (1-34) Preparation: Prepare serial dilutions of the reconstituted PTH (1-34) in assay buffer. A typical concentration range for stimulation is 0.1 pM to 100 nM.[5]
-
Stimulation: Carefully remove the culture medium from the cells and replace it with the PTH (1-34) dilutions. Incubate the plate at room temperature for 30 minutes.[5]
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well to release the intracellular cAMP.
-
cAMP Detection: Quantify the cAMP levels using a commercially available cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based). Follow the manufacturer's instructions for the kit.
-
Data Analysis: Measure the signal using a suitable plate reader. The signal is typically inversely proportional to the amount of cAMP produced. Generate a dose-response curve and calculate the EC50 value to determine the potency of the PTH (1-34).
Experimental Workflow: In Vitro cAMP Bioassay
Signaling Pathway
PTH (1-34) exerts its biological effects by binding to the PTH1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[5] This interaction primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. The rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. The PTH1R can also couple to Gq, activating the phospholipase C (PLC) pathway.[6]
PTH (1-34) Signaling Cascade
References
Application Notes and Protocols for pTH (1-34) Amide (Human) in In Vivo Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The N-terminal fragment, PTH (1-34), also known as teriparatide, has been approved for the treatment of osteoporosis. When administered intermittently, PTH (1-34) exhibits a potent anabolic effect on bone, stimulating bone formation more than bone resorption, leading to an increase in bone mass and strength.[1][2][3][4][5][6] In contrast, continuous exposure to high levels of PTH can lead to increased bone resorption.[7][8] This dual effect makes the dosage, administration route, and frequency of PTH (1-34) critical parameters in pre-clinical in vivo studies of osteoporosis.
These application notes provide a comprehensive overview of the use of human PTH (1-34) amide in in vivo osteoporosis research, with a focus on dosage, experimental protocols, and the underlying signaling pathways.
Data Presentation: pTH (1-34) Dosage in Animal Models of Osteoporosis
The following tables summarize the quantitative data on pTH (1-34) dosage from various preclinical studies. The selection of a specific dose and administration regimen will depend on the animal model, the specific research question, and the desired outcome (i.e., maximizing anabolic effects).
Table 1: pTH (1-34) Dosage in Rat Models of Osteoporosis
| Animal Model & Strain | Osteoporosis Induction | pTH (1-34) Dose | Administration Route & Frequency | Treatment Duration | Key Findings |
| Aged Ovariectomized Sprague-Dawley Rats | Ovariectomy (OVX) at 9 months of age | 8 or 40 µg/kg/day | Subcutaneous (s.c.) injection, daily | 6 months | Dose-dependent increase in bone mass, connectivity, and strength in the proximal tibia, distal femur, and spine.[2] |
| Adult Male Wistar Rats | Titanium particle-induced periprosthetic osteolysis | 60 µg/kg/day | s.c. injection, daily | 6 weeks | Prevented periprosthetic osteolysis by promoting bone formation.[9] |
| Sprague-Dawley Rats | N/A (study on bone metabolism) | 5, 10, or 13.6 µg/kg/day | s.c. injection, daily | 3 months | Markedly higher bone formation (osteocalcin) and resorption (NTx) markers compared to weekly administration.[10][11] |
| Sprague-Dawley Rats | N/A (study on bone metabolism) | 75, 100, or 125.4 µg/kg/week | s.c. injection, once weekly | 3 months | Increased bone formation marker (osteocalcin) with no effect on bone resorption marker (NTx).[10][11] |
| Rats | N/A (study on optimal infusion duration) | 1 µg/kg/h | Intravenous (i.v.) infusion, 1 hour daily | 4 weeks | Optimal duration for increasing bone mass with elevated bone formation without stimulating bone resorption.[7][8] |
Table 2: pTH (1-34) Dosage in Mouse Models of Osteoporosis
| Animal Model & Strain | Osteoporosis Induction | pTH (1-34) Dose | Administration Route & Frequency | Treatment Duration | Key Findings |
| Ovariectomized C57BL/6N Female Mice | Ovariectomy (OVX) at 10 weeks of age | 40 µg/kg/day | s.c. injection, 5 times a week | 4 weeks | Significantly increased bone formation markers (P1NP and ALP).[1] |
| C57BL/6 Male Mice | Calvarial injection model | 80 µg/kg/day | s.c. injection, daily | 6 days | Stimulated localized bone formation.[1] |
| CD1 Female Mice | N/A (pharmacodynamic study) | 50 nmol/kg (single dose) | s.c. injection | Single dose | Significantly elevated plasma ionized calcium levels 1-2 hours post-injection.[1] |
Experimental Protocols
Ovariectomy (OVX) Induced Osteoporosis in Rodents
This is the most common animal model for postmenopausal osteoporosis.
Materials:
-
Mature female rats (e.g., Sprague-Dawley, 9-12 months old) or mice (e.g., C57BL/6, 10-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Sutures or wound clips
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the animal and confirm the depth of anesthesia.
-
Shave and disinfect the surgical area (dorsal or ventral approach).
-
Dorsal Approach: Make a single longitudinal incision over the lumbar spine. Blunt dissect through the muscle layers to locate the ovaries.
-
Ventral Approach: Make a midline abdominal incision. Gently retract the intestines to expose the ovaries.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Excise the ovaries.
-
Close the muscle and skin layers with sutures or wound clips.
-
Administer analgesics and monitor the animal during recovery.
-
Allow a post-operative period of 4-12 weeks for bone loss to establish before initiating pTH (1-34) treatment.
-
Sham-operated animals undergo the same procedure without the removal of the ovaries.
Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture
µCT is a high-resolution imaging technique used to non-destructively visualize and quantify bone microarchitecture in three dimensions.
Materials:
-
Excised and fixed bone samples (e.g., femur, tibia, lumbar vertebrae) or in vivo µCT scanner for longitudinal studies.
-
µCT scanner (e.g., SkyScan, Scanco Medical)
-
Analysis software (e.g., CTAn, NRecon)
Procedure:
-
Sample Preparation (Ex Vivo):
-
Excise the bones of interest and remove soft tissue.
-
Fix the bones in 10% neutral buffered formalin for 24-48 hours.
-
Store the bones in 70% ethanol.
-
-
Image Acquisition:
-
Mount the bone sample in the µCT scanner.
-
Set the scanning parameters:
-
Voxel size: Typically 10-20 µm for rodent bones.
-
X-ray energy: e.g., 70 kVp.
-
Integration time: e.g., 200 ms.
-
-
Acquire a series of 2D projection images over 180° or 360°.
-
-
Image Reconstruction:
-
Use the manufacturer's software to reconstruct the 2D projections into a 3D volumetric dataset.
-
-
Image Analysis:
-
Define a region of interest (ROI) for analysis (e.g., trabecular bone in the distal femoral metaphysis).
-
Segment the bone from the background using a global threshold.
-
Quantify key bone microarchitectural parameters:
-
Bone Volume Fraction (BV/TV, %)
-
Trabecular Thickness (Tb.Th, mm)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Separation (Tb.Sp, mm)
-
Connectivity Density (Conn.D, 1/mm³)
-
Structural Model Index (SMI)
-
-
Bone Histomorphometry
Bone histomorphometry provides quantitative information on bone structure and cellular activity at the microscopic level.
Materials:
-
Fluorochrome labels (e.g., calcein (B42510), tetracycline)
-
Bone samples
-
Fixative (e.g., 70% ethanol)
-
Embedding medium (e.g., polymethylmethacrylate - PMMA)
-
Microtome for hard tissue sectioning
-
Stains (e.g., Von Kossa, Toluidine Blue)
-
Microscope with a camera and image analysis software
Procedure:
-
Fluorochrome Labeling (for dynamic histomorphometry):
-
Administer two different fluorochrome labels at specific time points before euthanasia (e.g., calcein 10 days and 3 days before sacrifice). These labels incorporate into newly mineralizing bone.
-
-
Sample Preparation:
-
Excise and fix the bones in 70% ethanol.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the undecalcified bones in PMMA.
-
-
Sectioning:
-
Cut thin sections (5-10 µm) using a microtome.
-
-
Staining (for static histomorphometry):
-
Von Kossa stain: To visualize mineralized bone (black) and osteoid (pink/red).
-
Toluidine Blue stain: To identify osteoblasts and osteoclasts.
-
-
Image Analysis:
-
Static Parameters:
-
Osteoblast surface (Ob.S/BS, %)
-
Osteoclast surface (Oc.S/BS, %)
-
Osteoid volume (OV/BV, %)
-
-
Dynamic Parameters (from fluorochrome labels):
-
Mineral Apposition Rate (MAR, µm/day): Distance between the two labels divided by the time between injections.
-
Bone Formation Rate (BFR/BS, µm³/µm²/day): MAR multiplied by the mineralizing surface.
-
-
ELISA for Bone Turnover Biomarkers
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify bone formation and resorption markers in serum or plasma.
Key Biomarkers:
-
Bone Formation: Procollagen type I N-terminal propeptide (P1NP)
-
Bone Resorption: C-terminal telopeptide of type I collagen (CTX-1)
Materials:
-
Commercially available ELISA kits for rat/mouse P1NP and CTX-1.
-
Serum or plasma samples collected from the animals.
-
Microplate reader.
General Procedure (will vary by kit):
-
Collect blood samples and prepare serum or plasma.
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the antibody-coated microplate wells.
-
Incubate as per the protocol.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add a substrate solution to develop a color reaction.
-
Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the concentration of the biomarker in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
pTH (1-34) Signaling Pathway in Osteoblasts
Intermittent administration of pTH (1-34) primarily activates the PTH receptor 1 (PTH1R), a G protein-coupled receptor on the surface of osteoblasts. This activation triggers downstream signaling cascades that promote osteoblast proliferation, differentiation, and survival, ultimately leading to bone formation.[7] The two main signaling pathways are the Protein Kinase A (PKA) and Protein Kinase C (PKC) pathways.[7][8]
Caption: pTH (1-34) signaling in osteoblasts.
Experimental Workflow for In Vivo Osteoporosis Research
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of pTH (1-34) in an in vivo model of osteoporosis.
Caption: In vivo osteoporosis research workflow.
Conclusion
The anabolic effects of intermittently administered pTH (1-34) are well-documented in various preclinical models of osteoporosis. The selection of an appropriate animal model, dosage regimen, and analytical methods are crucial for obtaining robust and translatable results. The protocols and data presented in these application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of pTH (1-34) for osteoporosis.
References
- 1. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClC-3 chloride channel mediates the role of parathyroid hormone [1-34] on osteogenic differentiation of osteoblasts | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness – A Case Study on Osteoporosis Rat Bone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pTH (1-34) Amide (Human) in Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical systemic regulator of calcium homeostasis and bone metabolism. The synthetic N-terminal fragment, pTH (1-34) amide (human), also known as Teriparatide, has been widely recognized for its potent anabolic effects on bone. When administered intermittently, pTH (1-34) stimulates osteoblast proliferation and differentiation, leading to increased bone formation and improved bone density. This makes it a valuable tool for in vitro studies of osteogenesis and a therapeutic agent for osteoporosis. These application notes provide detailed protocols for utilizing pTH (1-34) to induce osteogenic differentiation in cell culture models.
Mechanism of Action
The anabolic effects of intermittent pTH (1-34) administration are primarily mediated through the activation of the PTH 1 receptor (PTH1R), a G-protein coupled receptor expressed on the surface of osteoblasts and their precursors.[1][2] This activation triggers a cascade of intracellular signaling pathways, with the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) pathway being the most prominent.[3]
Upon binding of pTH (1-34) to PTH1R, adenylyl cyclase is activated, leading to an increase in intracellular cAMP levels. This, in turn, activates PKA, which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB translocates to the nucleus and promotes the transcription of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2).[3][5] RUNX2 is a master regulator of osteoblast differentiation, driving the expression of other critical osteogenic markers like alkaline phosphatase (ALP), osterix, collagen I, and osteocalcin.[3][4]
In addition to the canonical cAMP/PKA pathway, pTH (1-34) can also activate the protein kinase C (PKC) signaling pathway.[1][2][6] The activation of specific PKC isoforms, such as PKCδ, has been shown to contribute to the enhanced osteogenesis observed with intermittent pTH (1-34) treatment.[1] The interplay between the PKA and PKC pathways ultimately dictates the cellular response to pTH (1-34).
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ClC-3 chloride channel mediates the role of parathyroid hormone [1-34] on osteogenic differentiation of osteoblasts | PLOS One [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Assessing the Effects of PTH (1-34) Amide (Human) on Osteoclasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. The synthetic human N-terminal fragment, PTH (1-34) amide, exhibits complex effects on bone, capable of both anabolic (bone-forming) and catabolic (bone-resorbing) activities. The mode of administration is a key determinant of its physiological outcome; intermittent exposure typically promotes bone formation, whereas continuous exposure can lead to increased bone resorption.[1][2][3][4] Understanding the cellular and molecular mechanisms by which PTH (1-34) influences osteoclasts, the primary bone-resorbing cells, is crucial for the development of therapeutic strategies for bone disorders such as osteoporosis.
These application notes provide a detailed overview of the protocols used to assess the effects of human PTH (1-34) amide on osteoclast differentiation and function. The methodologies described herein cover in vitro assays for osteoclastogenesis, bone resorption, and the analysis of key signaling pathways.
Key Experimental Protocols
Osteoclast Differentiation from Bone Marrow Macrophages (BMMs)
This protocol describes the generation of osteoclasts from murine bone marrow macrophages, a widely used primary cell culture system.
Materials:
-
Complete α-MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL)
-
PTH (1-34) amide (human)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque
-
Red Blood Cell Lysis Buffer
-
Tissue culture plates
Procedure:
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-8 week old mouse by an approved method.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow with complete α-MEM using a 25-gauge needle and syringe.
-
Create a single-cell suspension by gently pipetting up and down.
-
(Optional) Layer the cell suspension over Ficoll-Paque and centrifuge to isolate mononuclear cells.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS and resuspend in complete α-MEM.
-
-
Culture of Bone Marrow Macrophages:
-
Plate the bone marrow cells in a T-75 flask or 10 cm petri dish in complete α-MEM containing 30 ng/mL M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 3-4 days.
-
The adherent cells are the bone marrow-derived macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Detach the BMMs using a cell scraper or trypsin-EDTA.
-
Seed the BMMs into 96-well plates at a density of 1 x 10^4 cells/well.
-
Culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
To assess the effect of PTH (1-34), treat the cells with different concentrations of PTH (1-34) amide (e.g., 1, 10, 100 nM) under either intermittent or continuous exposure conditions.
-
Intermittent treatment: Add PTH (1-34) for a short period (e.g., 2-4 hours) daily, then replace the medium with fresh medium containing M-CSF and RANKL.
-
Continuous treatment: Add PTH (1-34) to the culture medium and replenish with each medium change.
-
-
Culture for 5-7 days, changing the medium every 2-3 days.
-
Proceed with Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature osteoclasts.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is an enzyme highly expressed in osteoclasts. Staining for TRAP activity is a standard method to identify and quantify osteoclasts in culture.
Materials:
-
TRAP Staining Kit (containing Fast Garnet GBC, sodium nitrite, acetate (B1210297) solution, tartrate solution, and TRAP buffer)
-
Fixation solution (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Distilled water
-
Light microscope
Procedure:
-
Cell Fixation:
-
After the differentiation period, aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
-
TRAP Staining:
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing the components of the kit immediately before use.
-
Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes, or until a red/purple color develops in the osteoclasts.
-
Monitor the color development under a microscope.
-
-
Quantification:
-
Wash the wells with distilled water to stop the reaction.
-
Counterstain with a nuclear stain like hematoxylin (B73222) if desired.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well. These are considered mature osteoclasts.
-
Bone Resorption (Pit) Assay
This assay directly measures the resorptive activity of osteoclasts by culturing them on a mineralized substrate.
Materials:
-
Dentine slices, bone slices, or calcium phosphate-coated plates
-
BMMs and differentiation reagents (as in Protocol 1)
-
1 M ammonium (B1175870) hydroxide (B78521) or sonicator
-
Toluidine blue stain (1% in 1% sodium borate) or other suitable stain
-
Light microscope or scanning electron microscope
Procedure:
-
Cell Seeding and Differentiation:
-
Place sterile dentine slices or other mineralized substrates into the wells of a 96-well plate.
-
Seed BMMs onto the substrates and differentiate them into osteoclasts as described in Protocol 1, including the desired PTH (1-34) treatment conditions.
-
Culture for 10-14 days to allow for resorption to occur.
-
-
Cell Removal:
-
Aspirate the culture medium.
-
Remove the cells from the substrate by incubating with 1 M ammonium hydroxide for 10-20 minutes or by sonication.
-
Wash the substrates thoroughly with distilled water.
-
-
Visualization and Quantification of Resorption Pits:
-
Stain the substrates with toluidine blue for 1-2 minutes to visualize the resorption pits.
-
Wash with distilled water and allow to air dry.
-
Image the substrates using a light microscope. The resorbed areas will appear as dark pits.
-
Quantify the total area of resorption per slice using image analysis software.
-
Osteoblast-Osteoclast Co-culture
PTH (1-34) primarily acts on osteoblasts and osteocytes to indirectly stimulate osteoclast activity. A co-culture system can model this interaction.
Materials:
-
Osteoblastic cells (e.g., primary calvarial osteoblasts, MC3T3-E1 cells)
-
Osteoclast precursors (e.g., BMMs, RAW 264.7 cells)
-
Co-culture medium (e.g., α-MEM with 10% FBS)
-
PTH (1-34) amide (human)
-
Transwell inserts (for indirect co-culture)
Procedure:
-
Direct Co-culture:
-
Seed osteoblastic cells in a 24-well plate and culture until they reach confluence.
-
Add osteoclast precursors to the confluent osteoblast layer.
-
Treat the co-cultures with PTH (1-34) at various concentrations.
-
Culture for 7-10 days.
-
At the end of the culture period, perform TRAP staining to identify and quantify the resulting osteoclasts.
-
-
Indirect Co-culture:
-
Seed osteoblastic cells in the bottom chamber of a Transwell system.
-
Seed osteoclast precursors on the porous membrane of the Transwell insert.
-
Treat the osteoblasts in the bottom chamber with PTH (1-34).
-
Culture for 7-10 days. The factors secreted by the PTH-stimulated osteoblasts will diffuse through the membrane and act on the osteoclast precursors.
-
After the culture period, fix and stain the membrane of the insert for TRAP to quantify osteoclast formation.
-
Quantitative Real-Time PCR (qRT-PCR) for RANKL and OPG Expression
PTH (1-34) stimulates osteoblasts to produce RANKL, which promotes osteoclast differentiation, and inhibits the production of Osteoprotegerin (OPG), a decoy receptor for RANKL. Measuring the mRNA levels of RANKL and OPG in osteoblasts is a key method to assess the indirect effect of PTH on osteoclastogenesis.
Materials:
-
Osteoblastic cells
-
PTH (1-34) amide (human)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RANKL, OPG, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture osteoblastic cells to near confluence.
-
Treat the cells with PTH (1-34) for a specified period (e.g., 6, 12, 24 hours).
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, specific primers for RANKL, OPG, and a housekeeping gene, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of RANKL and OPG mRNA normalized to the housekeeping gene using the ΔΔCt method.
-
Determine the RANKL/OPG ratio to assess the overall osteoclastogenic potential.
-
PKA and PKC Kinase Activity Assays
PTH (1-34) binding to its receptor on osteoblasts activates G-protein coupled signaling cascades, primarily the adenylyl cyclase/PKA pathway and the phospholipase C/PKC pathway.[2][5] Measuring the activity of these kinases can elucidate the intracellular signaling mechanisms of PTH action.
Materials:
-
Osteoblastic cells
-
PTH (1-34) amide (human)
-
PKA and PKC kinase activity assay kits (commercially available)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Culture osteoblastic cells to near confluence.
-
Treat the cells with PTH (1-34) for a short duration (e.g., 5, 15, 30 minutes).
-
Lyse the cells according to the instructions of the kinase activity assay kit.
-
Determine the total protein concentration of the cell lysates.
-
-
Kinase Activity Assay:
-
Perform the PKA or PKC kinase activity assay according to the manufacturer's protocol. These assays typically involve the phosphorylation of a specific substrate by the kinase in the cell lysate, which is then detected colorimetrically or fluorometrically.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the kinase activity to the total protein concentration of the lysate.
-
Compare the kinase activity in PTH (1-34)-treated cells to that in untreated control cells.
-
Data Presentation
The following tables summarize representative quantitative data on the effects of PTH (1-34) on osteoclast parameters.
Table 1: Effect of PTH (1-34) on Osteoclast Formation
| Treatment Group | Concentration | TRAP-positive Multinucleated Cells (per well) |
| Vehicle Control | - | 50 ± 8 |
| PTH (1-34) | 10 nM | 125 ± 15 |
| PTH (1-34) | 100 nM | 210 ± 22 |
Data are representative and may vary depending on the experimental conditions.
Table 2: Effect of PTH (1-34) on Bone Resorption
| Treatment Group | Concentration | Resorbed Area (% of total surface) |
| Vehicle Control | - | 5 ± 1.2 |
| PTH (1-34) | 10 nM | 12 ± 2.5 |
| PTH (1-34) | 100 nM | 25 ± 4.1 |
Data are representative and may vary depending on the experimental conditions.
Table 3: Effect of PTH (1-34) on RANKL and OPG mRNA Expression in Osteoblasts
| Treatment Group | Concentration | Relative RANKL mRNA Expression (fold change) | Relative OPG mRNA Expression (fold change) | RANKL/OPG Ratio |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 |
| PTH (1-34) | 10 nM | 2.5 ± 0.3 | 0.6 ± 0.1 | 4.2 |
| PTH (1-34) | 100 nM | 4.2 ± 0.5 | 0.4 ± 0.08 | 10.5 |
Data are representative and may vary depending on the experimental conditions.
Table 4: Effect of PTH (1-34) on PKA and PKC Kinase Activity in Osteoblasts
| Treatment Group | Concentration | PKA Activity (fold change) | PKC Activity (fold change) |
| Vehicle Control | - | 1.0 | 1.0 |
| PTH (1-34) | 10 nM | 3.5 ± 0.4 | 1.8 ± 0.2 |
| PTH (1-34) | 100 nM | 5.1 ± 0.6 | 2.5 ± 0.3 |
Data are representative and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing PTH (1-34) effects.
Caption: PTH (1-34) signaling in osteoblasts to regulate osteoclasts.
Caption: Intracellular PKA and PKC signaling pathways activated by PTH.
References
- 1. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 5. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PTH (1-34) Amide (Human) in Combination with Other Anabolic and Antiresorptive Agents for Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale, clinical efficacy, and experimental protocols for the combination of parathyroid hormone (1-34) amide (human), also known as teriparatide, with other agents for the treatment of osteoporosis. The focus is on synergistic or additive effects on bone mineral density (BMD) and bone metabolism.
Introduction
Teriparatide [PTH (1-34)], a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone, is a potent anabolic agent that stimulates bone formation.[1] When administered intermittently, it increases osteoblast activity and bone mass, thereby reducing fracture risk in osteoporotic patients.[2] However, to optimize therapeutic outcomes, particularly in patients at high risk of fracture, combination and sequential therapies are being explored. This document details the combination of teriparatide with the antiresorptive agent denosumab and discusses the potential for combination with other anabolic agents based on preclinical and mechanistic studies.
Combination Therapy: Teriparatide and Denosumab
The combination of teriparatide with denosumab, a monoclonal antibody that inhibits the receptor activator of nuclear factor kappa-B ligand (RANKL), has been the most extensively studied and has shown significant promise.[3][4] Denosumab potently suppresses bone resorption by inhibiting osteoclast formation, function, and survival.[3] The rationale for this combination is to simultaneously stimulate bone formation with teriparatide while inhibiting the coupled increase in bone resorption, thus creating a larger "anabolic window".[4]
Summary of Clinical Efficacy
Clinical trials, most notably the DATA (Denosumab and Teriparatide Administration) and DATA-HD (High Dose) studies, have demonstrated superior increases in BMD with combination therapy compared to either monotherapy.[3][4]
| Study | Treatment Groups | Duration | Lumbar Spine BMD Increase (%) | Femoral Neck BMD Increase (%) | Total Hip BMD Increase (%) |
| DATA Study [3] | Teriparatide (20 µ g/day ) | 12 months | 6.2 | 0.8 | 0.7 |
| Denosumab (60 mg/6 months) | 12 months | 5.5 | 2.1 | 2.5 | |
| Combination | 12 months | 9.1 | 4.2 | 4.9 | |
| DATA Extension Study [5][6] | Teriparatide (20 µ g/day ) | 24 months | 9.5 | 3.1 | 2.8 |
| Denosumab (60 mg/6 months) | 24 months | 8.3 | 4.0 | 4.6 | |
| Combination | 24 months | 12.9 | 6.3 | 6.1 | |
| DATA-HD Study [4][7] | Teriparatide (20 µ g/day ) + Denosumab | 15 months | 12.2 | 5.5 | 5.2 |
| Teriparatide (40 µ g/day ) + Denosumab | 15 months | 17.5 | 7.4 | 6.8 |
Signaling Pathways
The synergistic effect of combining teriparatide and denosumab can be understood by their distinct and complementary mechanisms of action on bone remodeling.
Experimental Protocol: DATA Study (Abridged)
This protocol is a summarized representation of the methodology used in the DATA clinical trial.
Methodology:
-
Patient Population: Postmenopausal women with osteoporosis, defined by a bone mineral density T-score of -2.5 or lower at the lumbar spine, total hip, or femoral neck.
-
Randomization: Participants were randomly assigned in a 1:1:1 ratio to one of three treatment arms.
-
Interventions:
-
Teriparatide Group: Subcutaneous injection of 20 µg of teriparatide once daily.
-
Denosumab Group: Subcutaneous injection of 60 mg of denosumab every 6 months.
-
Combination Group: Both teriparatide and denosumab administered as in the monotherapy groups.
-
-
Assessments:
-
Primary Endpoint: Percentage change in posterior-anterior lumbar spine BMD at 12 months.
-
Secondary Endpoints: Percentage change in femoral neck and total hip BMD at 12 months, and changes in bone turnover markers (serum C-telopeptide [CTX] for resorption and procollagen (B1174764) type 1 N-terminal propeptide [P1NP] for formation).
-
Measurements: Dual-energy X-ray absorptiometry (DXA) for BMD and serum assays for bone turnover markers were performed at baseline and at specified intervals throughout the study.[8]
-
-
Supplementation: All participants received daily calcium and vitamin D supplements.
Combination with Other Anabolic Agents
While clinical data on the combination of teriparatide with other anabolic agents like abaloparatide and romosozumab is currently lacking, preclinical studies and mechanistic rationale suggest potential benefits.
Teriparatide and Abaloparatide
Abaloparatide is a synthetic analog of parathyroid hormone-related protein (PTHrP) that also acts as an anabolic agent.[9] Preclinical studies in mice have compared the effects of abaloparatide and teriparatide, showing both stimulate bone formation, although with some differences in their effects on bone resorption markers.[10][11] A direct combination study in a clinical setting has not been reported. The rationale for a potential combination would be to leverage potentially different downstream signaling or receptor binding kinetics to achieve a greater anabolic effect.
Teriparatide and Romosozumab
Romosozumab is a monoclonal antibody that inhibits sclerostin, a negative regulator of the Wnt signaling pathway.[10] By inhibiting sclerostin, romosozumab leads to increased bone formation and a decrease in bone resorption.[11] The combination of a PTH receptor agonist (teriparatide) and a Wnt signaling activator (via sclerostin inhibition) is a rational approach to synergistically stimulate bone formation through two distinct pathways.
Signaling Pathway Rationale:
A retrospective cohort study investigated the sequential therapy of switching between teriparatide and romosozumab. The study found that transitioning from teriparatide to romosozumab resulted in greater increases in BMD compared to the reverse sequence. This suggests that the order of administration of different anabolic agents may be crucial for optimizing outcomes.
Sequential Therapy
A common clinical strategy is the sequential use of an anabolic agent followed by an antiresorptive agent to maintain the gains in bone mass. After a course of teriparatide, bone turnover increases, and if treatment is stopped without follow-on therapy, the newly gained bone can be rapidly lost. Following teriparatide with an antiresorptive agent, such as a bisphosphonate or denosumab, helps to preserve the increased BMD.
Conclusion
The combination of teriparatide and denosumab represents a significant advancement in the treatment of severe osteoporosis, leading to more substantial and rapid increases in BMD than either agent alone. While the combination of teriparatide with other anabolic agents like abaloparatide and romosozumab is a scientifically plausible approach to further enhance bone formation, clinical evidence to support this is currently lacking. Future research, including well-designed clinical trials, is necessary to evaluate the efficacy and safety of such novel anabolic combination therapies. Sequential treatment, with an anabolic agent followed by an antiresorptive, remains a cornerstone of managing patients at high risk for fracture.
References
- 1. Interactions of PTH and Wnt signaling in bone formation - Joy Wu [grantome.com]
- 2. Bone Mineral Density Response With Denosumab in Combination With Standard or High-Dose Teriparatide: The DATA-HD RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Dimeric R25CPTH(1–34) activates the parathyroid hormone-1 receptor in vitro and stimulates bone formation in osteoporotic female mice | eLife [elifesciences.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. The Effect of Zoledronic Acid on Bone Microarchitecture and Strength after Denosumab and Teriparatide Administration: DATA‐HD Study Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of abaloparatide and teriparatide on bone resorption and bone formation in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of abaloparatide and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Long-Term Administration of PTH (1-34) Amide (Human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) (1-34) amide, also known as Teriparatide, is a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone. It is a potent anabolic agent used in the treatment of osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1][2] Unlike antiresorptive therapies that primarily inhibit bone loss, intermittent administration of PTH (1-34) stimulates new bone formation by preferentially activating osteoblasts, the cells responsible for bone synthesis.[1] This document provides detailed application notes and protocols for the long-term administration of PTH (1-34) amide in research settings, summarizing key quantitative data from clinical studies and outlining experimental methodologies for preclinical investigations.
Data Presentation: Clinical Efficacy of Long-Term Teriparatide Administration
The following tables summarize the quantitative outcomes from various clinical studies on the long-term use of teriparatide. These studies highlight its effects on bone mineral density (BMD), fracture risk, and bone turnover markers.
Table 1: Effect of Teriparatide on Bone Mineral Density (BMD)
| Study Population | Treatment Duration | Site | BMD Increase (%) | Comparator | Comparator BMD Increase (%) | Citation(s) |
| Postmenopausal Women with Osteoporosis | 14 months (median) | Lumbar Spine | 12.2% | Alendronate | 5.6% | [2] |
| Postmenopausal Women with Osteoporosis | ~2 years | Lumbar Spine | 13.3% | Standard Care | 8.2% | [3][4] |
| Postmenopausal Women with Osteoporosis | 24 months | Lumbar Spine | 13% | - | - | [5] |
| Postmenopausal Women with Osteoporosis | 24 months | Femoral Neck | 7.9% | - | - | [5] |
| Postmenopausal Women with Osteoporosis | 24 months | Total Hip | 5.5% | - | - | [5] |
| Patients with Glucocorticoid-Induced Osteoporosis | 36 months | Lumbar Spine | 11.0% | Alendronate | 5.3% | [6] |
| Patients with Glucocorticoid-Induced Osteoporosis | 36 months | Total Hip | 5.2% | Alendronate | 2.7% | [6] |
| Patients with Glucocorticoid-Induced Osteoporosis | 36 months | Femoral Neck | 6.3% | Alendronate | 3.4% | [6] |
| Adult Women with Anorexia Nervosa | 6 months | Posteroanterior Spine | 6.0% | Placebo | 0.2% | [7] |
| Adult Women with Anorexia Nervosa | 6 months | Lateral Spine | 10.5% | Placebo | -0.6% | [7] |
Table 2: Effect of Teriparatide on Fracture Incidence
| Study Population | Treatment Duration | Fracture Type | Teriparatide Incidence | Comparator | Comparator Incidence | Citation(s) |
| Postmenopausal Women with Osteoporosis | 14 months (median) | Nonvertebral | Lower in Teriparatide group | Alendronate | - | [2] |
| Patients with Severe Spinal Osteoporosis | Observational (~2 years) | Vertebral | 4.8% | Standard Care | 10.1% | [3][4] |
| Patients with Glucocorticoid-Induced Osteoporosis | 36 months | Vertebral | 1.7% | Alendronate | 7.7% | [6] |
Table 3: Effect of Teriparatide on Bone Turnover Markers
| Marker | Study Population | Treatment Duration | Observation | Citation(s) |
| Serum P1NP | Adult Women with Anorexia Nervosa | 3-6 months | Increased and remained elevated | [7] |
| Serum Osteocalcin | Rats (Spinal Fusion Model) | 8 weeks | Significantly increased | [8] |
| CTX and BGP | Postmenopausal Women | Up to 24 months | Remained high | [5] |
| Total and Bone Alkaline Phosphatase | Postmenopausal Women | 18 months | Returned to basal values | [5] |
Signaling Pathways of PTH (1-34)
PTH (1-34) exerts its effects by binding to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[9][10] This binding activates two primary signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.
PTH (1-34) Signaling Pathways
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Effects of Teriparatide Followed by Antiresorptive Therapy on Clinical Outcomes in Patients with Severe Spinal Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term safety, efficacy, and patient acceptability of teriparatide in the management of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of Intermittent Administration of Teriparatide (Parathyroid Hormone 1-34) on Bone Morphogenetic Protein-Induced Bone Formation in a Rat Model of Spinal Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: pTH (1-34) Amide (Human) Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of pTH (1-34) amide (human), also known as teriparatide, in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pTH (1-34) in solution?
A1: The primary degradation pathways for pTH (1-34) in solution are aggregation, oxidation, deamidation, and peptide bond cleavage.[1][2]
-
Aggregation: This is a major physical instability issue where peptide molecules self-associate to form soluble or insoluble aggregates, which can include fibrillar structures and gels. Factors like peptide concentration, temperature, pH, ionic strength, and agitation can significantly influence aggregation.[1][3]
-
Oxidation: The two methionine residues at positions 8 and 18 are susceptible to oxidation, forming methionine sulfoxide.[2][4] This can be catalyzed by trace metals and peroxides.[5][6][7]
-
Deamidation: Asparagine residues, particularly Asn16, can undergo deamidation to form aspartic acid or isoaspartic acid, leading to charge variants.[2]
-
Peptide Bond Cleavage: Hydrolysis of peptide bonds can occur, particularly at the C-terminal of asparagine and aspartic acid residues (e.g., Asn16, Asp30, Asn33), resulting in peptide fragments.[2]
Q2: What are the recommended storage conditions for reconstituted pTH (1-34) solutions?
A2: Lyophilized pTH (1-34) is stable for months when stored at -20°C.[8][9] However, once reconstituted, its stability is highly dependent on the formulation and storage temperature. For short-term storage, 2-8°C is often recommended.[10] For long-term storage of reconstituted aliquots, freezing at -20°C or below is advisable, but repeated freeze-thaw cycles should be avoided as they can promote aggregation.[3][10] Always refer to the manufacturer's specific instructions for the particular product in use.
Q3: How does pH affect the stability of pTH (1-34) in solution?
A3: pTH (1-34) is sensitive to pH. It degrades under strong acidic or alkaline conditions.[11] Studies have shown that stability can be pH-dependent, with different pH values favoring different degradation pathways. For instance, a pH of around 4.0 has been used in studies investigating degradation, while a pH of 5.3 was found to be optimal for the stable expression of recombinant pTH (1-34).[2][12] The rate of deamidation and peptide bond cleavage is also highly pH-dependent.
Q4: Can I expect batch-to-batch variability in the stability of pTH (1-34)?
A4: While manufacturers strive for consistency, minor batch-to-batch differences in purity and impurity profiles can occur. The physical stability of reconstituted pTH (1-34) can vary considerably, and this may be influenced by subtle differences in the lyophilized powder's properties, which can be affected by the stresses of freezing and drying.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness observed in the pTH (1-34) solution. | Aggregation of the peptide. This can be induced by elevated temperature, high peptide concentration, inappropriate pH or ionic strength, or agitation.[1] | 1. Confirm that the storage temperature is within the recommended range (typically 2-8°C for short-term).2. Avoid vigorous shaking or vortexing of the solution.3. Consider preparing more dilute solutions if high concentrations are not essential for the experiment.4. Ensure the pH of the buffer is optimal for pTH (1-34) stability.5. If the problem persists, prepare a fresh solution from a new vial of lyophilized peptide. |
| Loss of biological activity in my assay. | Chemical degradation (oxidation, deamidation, cleavage) or conformational changes leading to aggregation. | 1. Prepare fresh solutions of pTH (1-34) for each experiment to minimize degradation.2. Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon reconstitution.3. Protect the solution from light and exposure to oxidizing agents.[9]4. Use high-purity water and reagents to prepare buffers to minimize contaminants that could catalyze degradation.5. Characterize the integrity of your pTH (1-34) solution using analytical techniques like RP-HPLC or mass spectrometry. |
| Inconsistent results between experiments. | Instability of the pTH (1-34) working solution. Differences in handling and storage between experiments. | 1. Standardize the protocol for solution preparation, handling, and storage.2. Use the reconstituted solution within its recommended stability period.3. Ensure consistent timing between solution preparation and use in the assay.4. Consider using a fresh vial of lyophilized peptide for critical experiments. |
| Appearance of new peaks in my HPLC chromatogram. | Formation of degradation products such as oxidized forms, deamidated isomers, or peptide fragments. | 1. Use a validated stability-indicating HPLC method to identify and quantify impurities.2. Compare the chromatogram to a reference standard or a freshly prepared sample.3. Characterize the new peaks using mass spectrometry to identify the specific degradation products.[2] |
Data Summary Tables
Table 1: Factors Influencing pTH (1-34) Stability in Solution
| Factor | Effect on Stability | Reference(s) |
| Temperature | Higher temperatures accelerate aggregation and chemical degradation.[1][3] | [1][3] |
| pH | Strong acidic or alkaline conditions lead to degradation. Optimal pH is crucial for stability.[11] | [11] |
| Peptide Concentration | Higher concentrations can increase the rate of aggregation.[1][3] | [1][3] |
| Ionic Strength | Increased ionic strength can promote fibrillar aggregation.[1] | [1] |
| Agitation | Physical stress from shaking or stirring can induce aggregation.[1] | [1] |
| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and loss of activity.[3][10] | [3][10] |
| Formulation | Excipients like buffers (e.g., lactate, acetate) and stabilizers (e.g., glycine, trehalose) can impact stability.[1][13] | [1][13] |
Table 2: Common Degradation Products of pTH (1-34)
| Degradation Product | Description | Analytical Detection Method(s) | Reference(s) |
| Aggregates | Soluble or insoluble oligomers, fibrils, and gels. | Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), SDS-PAGE | [1] |
| Oxidized Forms | Sulfoxide forms of Met8 and Met18. | Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | [2][4] |
| Deamidated Variants | Conversion of Asn to Asp or isoAsp. | Ion-Exchange Chromatography (IEX-HPLC), RP-HPLC, MS | [2] |
| Peptide Fragments | Cleavage at specific peptide bonds (e.g., C-terminal to Asn16, Asp30). | SDS-PAGE, RP-HPLC, MS | [2] |
Experimental Protocols
Protocol 1: Assessment of pTH (1-34) Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of pTH (1-34) in a given solution over time.
-
Preparation of pTH (1-34) Solution: Reconstitute lyophilized pTH (1-34) in the desired buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.0) to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the solution into several vials and incubate at the desired stress condition (e.g., 25°C or 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove a vial from incubation.
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating pTH (1-34) from its degradation products (e.g., 25-50% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Data Analysis: Integrate the peak areas of the main pTH (1-34) peak and any new peaks that appear over time. Calculate the percentage of remaining pTH (1-34) and the percentage of each degradation product.
Visualizations
Caption: Major degradation pathways of pTH (1-34) in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Modes of Degradation and Impurity Characterization in rhPTH (1–34) during Stability Studies | Semantic Scholar [semanticscholar.org]
- 3. Stability of lyophilized teriparatide, PTH(1-34), after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34): Formation of Homocysteine and a Novel Methionine-Dependent Hydrolysis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. nibsc.org [nibsc.org]
- 9. polypeptide.com [polypeptide.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. ansm.sante.fr [ansm.sante.fr]
- 12. Efficient production of recombinant parathyroid hormone (rPTH) fragment 1-34 in the methylotrophic yeast Hansenula polymorpha - GaBIJ [gabi-journal.net]
- 13. Development and in vivo evaluation of intranasal formulations of parathyroid hormone (1-34) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting pTH (1-34) amide (human) aggregation issues in experiments
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing aggregation issues with pTH (1-34) amide (human) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is pTH (1-34) aggregation and why is it a problem?
A1: Peptide aggregation is a process where individual pTH (1-34) molecules self-associate to form larger, often insoluble, species.[1] This can range from soluble oligomers to larger, visible precipitates.[2] Aggregation is a critical issue as it can lead to a loss of the peptide's biological activity, inaccurate quantification in assays, and potentially altered immunogenicity.[3] For researchers, this means unreliable and non-reproducible experimental results.
Q2: What are the primary causes of pTH (1-34) aggregation?
A2: Aggregation of pTH (1-34) is influenced by a combination of intrinsic properties of the peptide sequence and extrinsic environmental factors.[1] Key factors include:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to faster aggregation.[2][3]
-
pH and Ionic Strength: The pH of the solution affects the charge state of the amino acid residues, influencing electrostatic interactions. Both increases in pH and ionic strength have been shown to increase the rate of fibrillar aggregation.[2]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[2]
-
Agitation: Physical stress from shaking or stirring can promote aggregation.[2]
-
Lyophilization and Reconstitution: The process of freeze-drying (lyophilization) can stress the peptide, making it more prone to aggregation upon reconstitution.[2][4]
-
Chemical Degradation: Oxidation of susceptible residues like methionine (Met) and deamidation of asparagine (Asn) can alter the peptide's structure and promote aggregation.[3][5][6]
Q3: My pTH (1-34) solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or visible particulates are strong indicators of aggregation and precipitation. Do not use this solution for your experiment, as the effective concentration of active, monomeric peptide is unknown. It is recommended to discard the solution and prepare a fresh one, carefully following the proper reconstitution protocol. Consider using techniques like brief sonication to aid dissolution.[7] If the problem persists, review your solvent choice, pH, and peptide concentration.
Q4: How should I properly store lyophilized and reconstituted pTH (1-34)?
A4: Proper storage is critical to maintaining peptide stability.
-
Lyophilized Peptide: Store lyophilized pTH (1-34) in a tightly sealed container at -20°C or colder, protected from light.[8][9] Before opening, allow the vial to warm to room temperature to prevent moisture condensation, which can degrade the peptide.
-
Peptide in Solution: The shelf-life of peptides in solution is very limited.[9] If storage in solution is unavoidable, use sterile buffers at a pH of 5-6, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.
Q5: What is the best way to dissolve lyophilized pTH (1-34) to prevent aggregation?
A5: The solubility of a peptide depends on its amino acid sequence. pTH (1-34) is a basic peptide. For basic peptides, dissolution in a slightly acidic solution (e.g., 0.1% acetic acid) is often recommended before diluting with your experimental buffer.[7] Always use sterile, and if possible, oxygen-free water or buffers to prepare solutions, especially since pTH (1-34) contains methionine residues susceptible to oxidation.[7]
Q6: How can I detect and quantify pTH (1-34) aggregation?
A6: Several analytical techniques can be used to detect and quantify aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the most common method for separating and quantifying monomers, oligomers, and larger aggregates based on their size.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to assess the purity of the peptide and detect certain degradation products that may contribute to aggregation.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for accurately quantifying the intact, non-oxidized form of pTH (1-34) and identifying degradation products.[10][11]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, a specific type of structured aggregate.
Factors Influencing pTH (1-34) Aggregation
The table below summarizes key environmental factors and their impact on the aggregation of pTH (1-34).
| Factor | Effect on Aggregation | Rationale | Reference |
| Peptide Concentration | Increases | Higher proximity of peptide molecules facilitates intermolecular interactions. | [2][3] |
| Temperature | Increases | Provides energy to overcome kinetic barriers for aggregation. | [2] |
| pH | Increases above neutral | Alters the net charge of the peptide, potentially reducing electrostatic repulsion and favoring aggregation. | [2][12] |
| Ionic Strength | Increases | Can screen electrostatic charges, reducing repulsion between peptide molecules. | [2][4] |
| Agitation/Shear Stress | Increases | Can induce partial unfolding and expose hydrophobic regions, promoting association. | [2] |
| Freeze-Thaw Cycles | Increases | Can cause local concentration changes and ice-water interface effects that destabilize the peptide. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized pTH (1-34) Amide
This protocol provides a general guideline for dissolving lyophilized pTH (1-34) to minimize aggregation.
Materials:
-
Vial of lyophilized pTH (1-34) amide (human)
-
Sterile, de-gassed 0.1% acetic acid in water
-
Sterile experimental buffer (e.g., PBS, Tris at pH 7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Remove the peptide vial from the freezer and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing inside the vial.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7] Carefully open the vial and add a small volume of sterile 0.1% acetic acid to create a concentrated stock solution (e.g., 1-2 mg/mL).
-
Mixing: Gently swirl or pipette the solution up and down to dissolve the peptide. Avoid vigorous vortexing. If dissolution is difficult, brief sonication (3 cycles of 10 seconds in an ice bath) can be used to aid solubility and minimize aggregation.[7]
-
Dilution: Once the peptide is fully dissolved into a clear solution, further dilute it to the final working concentration using your sterile experimental buffer.
-
Aliquoting: Immediately divide the final solution into single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Detection of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines a method to analyze the aggregation state of a pTH (1-34) solution.
Objective: To separate and quantify monomeric pTH (1-34) from soluble aggregates.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Size-Exclusion Chromatography column (e.g., TSK-Gel G2000SWxl)
-
pTH (1-34) sample solution
-
Mobile Phase: A common mobile phase consists of an aqueous buffer with salt and an organic modifier to suppress non-specific interactions with the column. For example: 0.2 M sodium chloride and 0.1% Trifluoroacetic Acid (TFA) in 80:20 water:acetonitrile.[4]
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the pTH (1-34) sample in the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.
-
Injection: Inject a defined volume of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile using a UV detector, typically at a wavelength of 215 nm or 280 nm.[4]
-
Analysis: Analyze the resulting chromatogram. Aggregates, being larger, will elute earlier than the monomeric peptide. The area under each peak corresponds to the relative amount of that species. Purity is often expressed as the percentage of the main monomer peak area relative to the total peak area.
Visualizations
Signaling Pathways of pTH (1-34)
pTH (1-34) exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a G-protein coupled receptor. This interaction triggers multiple downstream signaling cascades.[13]
Caption: Canonical signaling pathways activated by pTH (1-34) binding to its receptor, PTH1R.
Experimental Workflow for Troubleshooting Aggregation
This workflow provides a logical sequence of steps for a researcher to diagnose and resolve pTH (1-34) aggregation issues.
Caption: A step-by-step workflow for troubleshooting pTH (1-34) aggregation in experiments.
Key Factors Contributing to Peptide Aggregation
This diagram illustrates the interplay of intrinsic and extrinsic factors that can lead to the aggregation of pTH (1-34).
Caption: A diagram showing the intrinsic and extrinsic factors that drive pTH (1-34) aggregation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Demonstrated solid-state stability of parathyroid hormone PTH(1-34) coated on a novel transdermal microprojection delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2905289A1 - Method for purifying teriparatide (PTH1-34) - Google Patents [patents.google.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. polypeptide.com [polypeptide.com]
- 9. genscript.com [genscript.com]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. Sub-picomolar quantification of PTH 1-34 in plasma by UHPLC-MS/MS after subcutaneous injection of teriparatide and identification of PTH 1-33, its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation [mdpi.com]
- 13. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Optimizing pTH (1-34) Amide (Human) for Cell-Based Assays
Welcome to the technical support center for the optimization of parathyroid hormone (1-34) amide (human), also known as teriparatide, in cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pTH (1-34) in cell-based assays?
A1: pTH (1-34) primarily acts by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR).[1] This interaction predominantly activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1] Therefore, the most common readout for pTH (1-34) activity in vitro is the quantification of intracellular cAMP levels.[1] In some cell types, pTH (1-34) can also stimulate other signaling pathways, including the protein kinase C (PKC) and phospholipase D (PLD) pathways.[2]
Q2: Which cell lines are recommended for pTH (1-34) cell-based assays?
A2: The choice of cell line depends on the specific research question and desired sensitivity. Commonly used cell lines include:
-
UMR-106: A rat osteosarcoma cell line that endogenously expresses the PTH1 receptor.[1][3]
-
HEK293 cells stably expressing PTH1R: Human embryonic kidney cells engineered to express the human PTH1 receptor, often used for high-throughput screening.[1][4]
-
MC3T3-E1: A mouse pre-osteoblastic cell line.[5]
-
SaOS2: A human osteosarcoma cell line.[2]
-
HaCaT: Human keratinocyte cells, where pTH (1-34) has been shown to inhibit proliferation.[6]
-
ATDC5: A mouse chondrogenic cell line used to study chondrocyte proliferation and differentiation.[7]
Q3: What is a typical concentration range for pTH (1-34) in a cell-based assay?
A3: The optimal concentration range for pTH (1-34) can vary significantly depending on the cell line and the biological response being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Cell Line | Typical Concentration Range | Measured Effect |
| UMR-106 | 0.15 pmol/L to 30 nmol/L | cAMP Production[1] |
| UMR-106 | 1 nmol/L to 10 nmol/L | Phosphatidylcholine Hydrolysis[2] |
| MC3T3-E1 | 1 pmol/L to 1 µmol/L | cAMP Production[5] |
| HaCaT | >8 x 10⁻⁷ mol/L | Inhibition of Proliferation[6] |
| ATDC5 | 10⁻¹¹ mol/L to 10⁻⁷ mol/L | Cell Viability/Proliferation[7] |
Q4: How should I prepare my pTH (1-34) stock solutions?
A4: pTH (1-34) is a peptide and should be handled with care to avoid degradation. It is recommended to reconstitute lyophilized pTH (1-34) in a sterile, buffered solution (e.g., 0.1% BSA in 4 mM HCl) to a stock concentration of at least 100 µM.[5] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh serial dilutions in an appropriate assay buffer.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal (e.g., low cAMP production) | 1. Inactive pTH (1-34): Peptide may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Receptor Expression: The cell line may not express sufficient levels of PTH1R. 3. Suboptimal Cell Density: Too few cells will result in a low signal. 4. Incorrect Assay Conditions: Incubation time or temperature may be inappropriate. | 1. Use a fresh aliquot of pTH (1-34) and verify its activity with a positive control cell line. 2. Confirm PTH1R expression via qPCR or Western blot. Consider using a cell line with higher or engineered receptor expression. 3. Optimize cell seeding density. A typical density for UMR-106 cells in a 384-well plate is ~3,000 cells per well.[1] 4. Optimize the stimulation time (e.g., 10-30 minutes for cAMP assays) and ensure the assay is performed at the recommended temperature (e.g., room temperature or 37°C).[1][5] |
| High Background Signal | 1. Constitutive Receptor Activity: Some cell lines may have high basal receptor activity. 2. Contamination: Mycoplasma or bacterial contamination can affect cell signaling. 3. Assay Reagent Issues: Problems with the detection kit (e.g., cAMP kit). | 1. Include a non-stimulated control in every experiment to determine the basal signal level. 2. Regularly test cell cultures for mycoplasma contamination. 3. Check the expiration date of the assay kit and run the kit's internal controls. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. 2. Pipetting Errors: Inaccurate dilution or addition of pTH (1-34) or assay reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples, or fill them with sterile buffer or media. |
| Unexpected Dose-Response Curve Shape | 1. Incorrect Concentration Range: The tested concentrations may be too high or too low. 2. Receptor Desensitization: At very high concentrations of pTH (1-34), the receptor may become desensitized, leading to a decrease in signal (a "hook" effect).[2] | 1. Perform a broad-range dose-response curve (e.g., from 10⁻¹² M to 10⁻⁶ M) to identify the optimal range for your assay.[5] 2. If a hook effect is observed, extend the lower end of your concentration range to accurately determine the EC50. |
Experimental Protocols & Visualizations
pTH (1-34) Signaling Pathways
pTH (1-34) binding to the PTH1R can initiate multiple downstream signaling cascades. The most well-characterized is the adenylyl cyclase pathway.
Caption: pTH (1-34) signaling via the adenylyl cyclase/cAMP pathway.
Experimental Workflow: cAMP Assay
The following is a generalized workflow for a pTH (1-34)-induced cAMP assay.
Caption: General workflow for a pTH (1-34) in vitro bioassay.[1]
Detailed Protocol: UMR-106 Cell-Based cAMP Assay
This protocol is adapted from established methods for measuring pTH (1-34) bioactivity.[1][3]
Materials:
-
UMR-106 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
pTH (1-34) amide (human) reference standard and test samples
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
384-well cell culture plates
-
Cell lysis buffer
-
cAMP detection kit (e.g., time-resolved fluoroimmunoassay [TR-FIA] kit)
Procedure:
-
Cell Seeding:
-
Culture UMR-106 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 384-well plate at a density of approximately 3,000 cells per well in 5 µL of medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
pTH (1-34) Treatment:
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the cell lysis solution provided in the detection kit to each well to release the intracellular cAMP.[1]
-
Follow the cAMP detection kit manufacturer's instructions for the quantification of cAMP. For a TR-FIA kit, this typically involves adding a mixed solution of Europium-labeled cAMP and ULight-anti-cAMP to each well.[1]
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence) using a suitable plate reader.
-
Generate a standard curve using the reference standard data.
-
Use a four-parameter logistic regression model to fit the dose-response curve and calculate the EC50 values for your test samples.[3]
-
For further assistance, please contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of recombinant parathyroid hormone (rPTH) fragment 1-34 in the methylotrophic yeast Hansenula polymorpha - GaBIJ [gabi-journal.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of recombinant human parathyroid hormone (1-34) on cell proliferation, chemokine expression and the Hedgehog pathway in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exogenous PTH 1-34 Attenuates Impaired Fracture Healing in Endogenous PTH Deficiency Mice via Activating Indian Hedgehog Signaling Pathway and Accelerating Endochondral Ossification [frontiersin.org]
Reasons for inconsistent results with pTH (1-34) amide (human)
Welcome to the technical support center for pTH (1-34) amide (human). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing inconsistent bioactivity with pTH (1-34) amide?
Inconsistent bioactivity with pTH (1-34) amide can stem from several factors, primarily related to the inherent instability of the peptide. The main causes include:
-
Peptide Degradation: pTH (1-34) is susceptible to chemical degradation, including oxidation, deamidation, and peptide bond cleavage, which can significantly reduce its biological activity.[1][2][3][4]
-
Aggregation: The peptide has a tendency to form non-covalent aggregates, which can affect its solubility and receptor binding affinity.[5][6][7]
-
Improper Storage and Handling: Incorrect storage temperatures, pH, and repeated freeze-thaw cycles can accelerate degradation and aggregation.[8][9]
-
Protocol Variability: Differences in experimental protocols, such as the cell lines used, assay buffers, and incubation times, can lead to variable results.[10][11]
-
Contaminants: The presence of contaminants like trifluoroacetic acid (TFA) from synthesis or endotoxins can interfere with cellular assays.[8]
Q2: How should I properly store and handle my pTH (1-34) amide to ensure its stability?
Proper storage and handling are critical for maintaining the integrity and bioactivity of pTH (1-34) amide.
-
Lyophilized Peptide: Store lyophilized pTH (1-34) amide at -20°C or -80°C in a desiccated environment.[8][9]
-
Reconstituted Peptide: Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[8][9] Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[9]
-
Reconstitution Buffer: The choice of reconstitution buffer is important. While sterile water or acetic acid solutions are often used, the stability of the peptide is pH-dependent. Studies have shown that degradation can occur at acidic pH (e.g., pH 4.0).[1][2][3] The optimal buffer will depend on the specific application.
-
Avoid Contamination: Use sterile buffers for reconstitution and handle the peptide under aseptic conditions to prevent microbial contamination.[8]
Q3: My pTH (1-34) amide solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is often a sign of peptide aggregation or poor solubility.[6][7][8]
-
Solubility Issues: Hydrophobic regions of the peptide can lead to poor solubility. Consider using a small amount of a solubilizing agent like acetic acid or ammonium (B1175870) bicarbonate. A peptide solubility test can help determine the optimal buffer and pH.[8]
-
Aggregation: Aggregation can be influenced by peptide concentration, temperature, and the lyophilization/reconstitution process.[6][7] Sonication may help to disaggregate the peptide, but it is crucial to first ensure the peptide is not degraded.
-
Filtration: If you suspect aggregation, you can try filtering the solution through a 0.22 µm filter to remove insoluble aggregates. However, be aware that this may also reduce the effective concentration of the active peptide.
Troubleshooting Guides
Issue 1: Low or No Biological Activity in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Verify Peptide Integrity: Analyze the peptide stock solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for degradation products such as oxidized or deamidated forms.[1][2][3] 2. Use Fresh Aliquots: Avoid using peptide solutions that have undergone multiple freeze-thaw cycles.[8] 3. Optimize Storage: Ensure the peptide is stored at the recommended temperature and protected from light.[8][9] |
| Incorrect Peptide Concentration | 1. Accurate Quantification: Use a reliable method to determine the net peptide content, as the lyophilized powder contains counter-ions and water.[8] 2. Solubility Check: Ensure the peptide is fully dissolved in the assay buffer. Incomplete dissolution will lead to a lower effective concentration.[8] |
| Suboptimal Assay Conditions | 1. Cell Line Variability: Different cell lines can exhibit varying responsiveness to pTH (1-34) due to differences in PTH1 receptor (PTH1R) expression and downstream signaling pathways.[10][12] Consider using a well-characterized cell line like UMR-106 (rat osteosarcoma) or HEK293 cells stably expressing PTH1R.[11][13] 2. Serum Presence: Components in serum can degrade peptides. Perform assays in serum-free media or reduce the serum concentration if possible. 3. Optimize Incubation Time: The kinetics of the cellular response can vary. Perform a time-course experiment to determine the optimal stimulation time.[14] |
| Receptor Desensitization | Prolonged exposure to pTH (1-34) can lead to receptor desensitization. Ensure that pre-incubation steps do not involve prolonged exposure to the peptide.[15] |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | 1. Solubilization Protocol: Standardize the reconstitution protocol to ensure consistent solubilization.[8] 2. Pre-Assay Check: Visually inspect the peptide solution for any signs of precipitation before each experiment. 3. Analytical SEC: Use size-exclusion chromatography (SEC) to assess the extent of aggregation in your peptide stock.[7] |
| Inconsistent Pipetting | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Positive Displacement Pipettes: For viscous solutions, consider using positive displacement pipettes for more accurate dispensing. |
| Cell Culture Inconsistency | 1. Consistent Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift. 2. Standardized Seeding Density: Ensure uniform cell seeding density across all wells or plates. |
| Assay Edge Effects | In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to increased variability. Avoid using the outer wells or ensure proper plate sealing and humidification during incubation. |
Experimental Protocols
Protocol 1: General Workflow for a Cell-Based cAMP Assay
This workflow outlines the key steps for assessing the bioactivity of pTH (1-34) amide by measuring intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: General workflow for a cell-based cAMP assay to determine pTH (1-34) bioactivity.
Protocol 2: RP-HPLC for Peptide Purity Analysis
A typical RP-HPLC method to assess the purity of pTH (1-34) and detect degradation products.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 20% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm or 280 nm |
| Column Temperature | 30°C |
Note: This is a general protocol and may require optimization for your specific system and peptide batch.
Signaling Pathways & Logical Relationships
Diagram 1: Major Signaling Pathways of PTH1R
The parathyroid hormone 1 receptor (PTH1R) primarily signals through two main G-protein coupled pathways. The specific pathway activated can be cell-type dependent and influence the biological outcome.[10][12][16]
References
- 1. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Demonstrated solid-state stability of parathyroid hormone PTH(1-34) coated on a novel transdermal microprojection delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 12. Disruption of β-catenin binding to parathyroid hormone (PTH) receptor inhibits PTH-stimulated ERK1/2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient production of recombinant parathyroid hormone (rPTH) fragment 1-34 in the methylotrophic yeast Hansenula polymorpha - GaBIJ [gabi-journal.net]
- 14. academic.oup.com [academic.oup.com]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
Preventing loss of pTH (1-34) amide (human) activity during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the loss of pTH (1-34) amide (human) activity during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of PTH (1-34) activity during storage?
A1: The loss of biological activity of PTH (1-34) during storage is primarily attributed to several physical and chemical degradation pathways:
-
Oxidation: The methionine residues at positions 8 and 18 are susceptible to oxidation, forming methionine sulfoxide. This modification can significantly reduce the peptide's biological activity.[1][2][3][4][5]
-
Deamidation: Asparagine residues, particularly at position 16, can undergo deamidation to form aspartic acid or isoaspartic acid. This change in the primary structure can alter the peptide's conformation and function.[1][2][3][4][5]
-
Peptide Bond Cleavage (Hydrolysis): The peptide backbone can be cleaved, especially at the C-terminal of asparagine and aspartic acid residues, leading to fragmentation of the peptide.[1][2][3][4][5]
-
Aggregation: Both covalent and non-covalent aggregation can occur, where peptide molecules clump together. This is a major cause of precipitation and loss of activity, particularly in reconstituted solutions at higher concentrations and temperatures.[6][7][8]
-
Adsorption: Peptides can adsorb to the surfaces of storage vials, especially those made of glass or certain plastics, leading to a decrease in the effective concentration of the peptide in solution.
Q2: What are the recommended storage conditions for lyophilized PTH (1-34)?
A2: For optimal stability, lyophilized PTH (1-34) powder should be stored at -20°C or lower in a tightly sealed container, protected from moisture.[9][10] Under these conditions, the peptide is stable for extended periods. Some suppliers indicate stability for up to two years at -80°C and one year at -20°C.[10]
Q3: How should I store reconstituted PTH (1-34) solutions?
A3: Reconstituted PTH (1-34) solutions are significantly less stable than the lyophilized powder. For short-term storage, it is recommended to keep the solution at 2-8°C. For longer-term storage, the solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[9][11] Stock solutions are reported to be stable for up to 3 months at -20°C.[12]
Q4: What is the best solvent for reconstituting PTH (1-34)?
A4: While PTH (1-34) is freely soluble in water, the choice of reconstitution solvent can impact its stability.[9] For many research applications, sterile water or a buffer such as phosphate-buffered saline (PBS) is used.[11] Some studies have shown that an acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 4.0) can be beneficial for stability in solution.[1][3][4] One study identified 0.008 M acetate buffer solution as optimal for stability.[13]
Q5: My reconstituted PTH (1-34) solution has become cloudy. What should I do?
A5: Cloudiness or precipitation in a reconstituted PTH (1-34) solution is a sign of aggregation or insolubility.[6][8] This can be caused by high peptide concentration, improper storage temperature, or multiple freeze-thaw cycles.[6][8] It is not recommended to use a solution that has precipitated, as the peptide concentration and activity will be compromised.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | Review storage conditions for both lyophilized powder and reconstituted solutions. Ensure storage at or below -20°C and minimize freeze-thaw cycles. |
| Oxidation of methionine residues. | Prepare fresh solutions. Consider degassing buffers or adding antioxidants, though this should be validated for your specific application. | |
| Adsorption to container surfaces. | Use low-protein-binding microcentrifuge tubes. Consider the addition of a carrier protein like bovine serum albumin (BSA) if compatible with your assay. | |
| Precipitation in reconstituted solution | Aggregation due to high concentration or temperature. | Reconstitute at a lower concentration if possible. Store reconstituted aliquots at -20°C or -80°C immediately after preparation. Avoid repeated warming and cooling.[6][8] |
| Freeze-thaw cycles. | Aliquot the reconstituted solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in peptide concentration due to degradation or adsorption. | Prepare fresh aliquots for each experiment from a properly stored stock. |
| Inaccurate initial peptide quantification. | Ensure accurate weighing of the lyophilized powder and precise reconstitution. |
Quantitative Data on PTH (1-34) Stability
Table 1: Summary of Factors Affecting PTH (1-34) Stability
| Factor | Effect on Stability | Recommendations | References |
| Temperature (Lyophilized) | Stable for months to years at -20°C or below. | Store at -20°C or -80°C. | [9][10] |
| Temperature (Reconstituted) | Degradation increases at higher temperatures. Precipitation can occur within weeks at room temperature. | Store at 2-8°C for short-term use and -20°C or -80°C for long-term. | [6][8] |
| pH (in Solution) | More stable at a slightly acidic pH (e.g., 4.0). Deamidation is a primary degradation route above pH 5. | Use a suitable buffer system, such as acetate buffer at pH 4.0, for aqueous formulations. | [1][3][4] |
| Lyophilization Stress | The process of freezing and drying can perturb the peptide's higher-order structure, increasing its propensity to aggregate upon reconstitution. | Be aware of potential for increased aggregation in reconstituted lyophilized samples compared to solutions that were never lyophilized. | [6][8] |
| Concentration | Higher concentrations in solution can accelerate aggregation and precipitation. | Reconstitute at the lowest feasible concentration for your application. | [6][8] |
Experimental Protocols
Protocol 1: Assessment of PTH (1-34) Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for determining the purity of a PTH (1-34) sample and detecting degradation products such as oxidized and deamidated forms.
-
Materials:
-
PTH (1-34) sample
-
RP-HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Dilution buffer (e.g., Mobile Phase A)
-
-
Method:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Prepare a known concentration of the PTH (1-34) sample in the dilution buffer.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm.
-
The main peak corresponds to intact PTH (1-34). Degradation products will typically elute as separate, smaller peaks.
-
Calculate the purity by integrating the peak areas.
-
Protocol 2: Assessment of PTH (1-34) Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is for detecting and quantifying soluble aggregates of PTH (1-34).
-
Materials:
-
PTH (1-34) sample
-
SEC-HPLC system with UV detector
-
SEC column suitable for the molecular weight range of PTH (1-34) and its aggregates (e.g., TSK-Gel G2000SWxl).
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 0.2 M sodium chloride containing 0.1% TFA and 20% acetonitrile.[14]
-
-
Method:
-
Prepare and degas the mobile phase.
-
Equilibrate the SEC column at a constant flow rate (e.g., 0.5 mL/min).
-
Prepare the PTH (1-34) sample in the mobile phase.
-
Inject the sample onto the column.
-
Elute the sample isocratically.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Aggregates will elute earlier than the monomeric PTH (1-34) peak.
-
Quantify the percentage of monomer and aggregates by integrating the respective peak areas.
-
Protocol 3: In Vitro Bioassay for PTH (1-34) Activity (cAMP Measurement)
This protocol assesses the biological activity of PTH (1-34) by measuring its ability to stimulate intracellular cyclic AMP (cAMP) production in a cell-based assay.[9]
-
Materials:
-
Rat osteosarcoma cell line (e.g., UMR-106) or another cell line expressing the PTH1 receptor.
-
Cell culture medium and reagents.
-
PTH (1-34) standard and test samples.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., TR-FRET, ELISA).
-
-
Method:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare serial dilutions of the PTH (1-34) standard and test samples.
-
Aspirate the culture medium and wash the cells.
-
Add assay buffer containing a phosphodiesterase inhibitor to the cells and incubate.
-
Add the PTH (1-34) dilutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[9]
-
Stop the stimulation and lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve for the standard and test samples to determine the EC50 values and relative potency.
-
Visualizations
Signaling Pathways
Caption: PTH (1-34) signaling pathways via the PTH1 Receptor.
Experimental Workflows
Caption: Workflow for assessing PTH (1-34) storage stability.
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis | MDPI [mdpi.com]
- 3. Analysis of non-covalent aggregation of synthetic hPTH (1-34) by size-exclusion chromatography and the importance of suppression of non-specific interactions for a precise quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of Degradation and Impurity Characterization in rhPTH (1-34) during Stability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modes of Degradation and Impurity Characterization in rhPTH (1–34) during Stability Studies | Semantic Scholar [semanticscholar.org]
- 6. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermittent parathyroid hormone (1-34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. In vitro refolding with simultaneous purification of recombinant human parathyroid hormone (rhPTH 1-34) from Escherichia coli directed by protein folding size exclusion chromatography (PF-SEC): implication of solution additives and their role on aggregates and renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on pTH (1-34) amide (human) integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the integrity of parathyroid hormone (1-34) amide (human), also known as teriparatide.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of freeze-thaw cycles on pTH (1-34) amide integrity?
A1: The primary impact of freeze-thaw cycles on pTH (1-34) amide is the induction of physical and chemical degradation. The main degradation pathways include aggregation, oxidation, and deamidation.[1][2] Aggregation is a significant concern, as the stresses of freezing and drying can disrupt the peptide's higher-order structure, making it more prone to forming aggregates.[3][4][5] This is often more pronounced at higher peptide concentrations.[3][4][5]
Q2: How many freeze-thaw cycles can a solution of pTH (1-34) amide tolerate?
A2: The tolerance to freeze-thaw cycles is highly dependent on the formulation, including the peptide concentration, buffer composition, and the presence of excipients. As a general guideline, it is strongly recommended to minimize freeze-thaw cycles. For critical applications, aliquoting the pTH (1-34) amide solution into single-use vials is the best practice to avoid the detrimental effects of repeated freezing and thawing.[6] Studies have shown that even a single freeze-thaw cycle can lead to a measurable decrease in concentration, with the most significant drop often observed after the first cycle.[7]
Q3: What are the visible signs of pTH (1-34) amide degradation after freeze-thaw cycles?
A3: Visible signs of degradation can include the appearance of precipitation or cloudiness in the solution upon thawing.[3][4][5] However, not all forms of degradation, such as the formation of soluble aggregates or chemical modifications like oxidation, are visible to the naked eye. Therefore, biophysical and analytical techniques are necessary for a thorough assessment of integrity.
Q4: How does the sample matrix (e.g., plasma, serum vs. purified solution) affect stability during freeze-thaw cycles?
A4: The sample matrix can significantly influence the stability of pTH (1-34) amide. For instance, one study demonstrated that pTH (1-34) in EDTA plasma is more stable than in serum when subjected to repeated freeze-thaw cycles.[7] In purified solutions, the buffer composition, pH, and presence of stabilizing excipients play a critical role in mitigating degradation.
Q5: What are the recommended storage conditions for pTH (1-34) amide solutions to maintain integrity?
A5: For long-term storage, it is recommended to store pTH (1-34) amide solutions at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles.[6] For some commercial formulations of teriparatide, freezing is explicitly advised against, and refrigeration at 2-8°C is the recommended storage condition for the duration of its use. Always refer to the manufacturer's specific storage instructions for your product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an in-vitro assay. | Peptide aggregation or degradation due to multiple freeze-thaw cycles. | Use a fresh, single-use aliquot of pTH (1-34) amide for the experiment. Verify the integrity of the stock solution using an appropriate analytical method (e.g., RP-HPLC). |
| Precipitate observed in the vial after thawing. | The peptide has aggregated and precipitated out of solution. This can be caused by the stress of the freeze-thaw process. | Do not use the solution. The presence of visible aggregates indicates significant degradation. Prepare a fresh solution from lyophilized powder and aliquot it into single-use vials before freezing. |
| Inconsistent results between experiments. | Variability introduced by subjecting the stock solution to a different number of freeze-thaw cycles for each experiment. | Implement a strict aliquoting strategy. Ensure that all experiments are performed with peptide solutions that have undergone the same handling and storage procedures. |
| Unexpected peaks in HPLC chromatogram. | Chemical degradation of the peptide (e.g., oxidation, deamidation) or formation of aggregates. | Characterize the new peaks using mass spectrometry. Review the handling and storage procedures to identify potential causes of chemical instability, such as exposure to air (oxidation) or inappropriate buffer pH. |
Quantitative Data on Freeze-Thaw Stability
The following table summarizes data from a study investigating the effect of repeated freeze-thaw cycles on pTH (1-34) concentration in human plasma and serum.
| Sample Matrix | Number of Freeze-Thaw Cycles | Maximum Decrease in Concentration (%) |
| EDTA Plasma | 1 | 12.5 |
| Serum | 1 | 27.8 |
| EDTA Plasma | 10 | Relatively stable after the initial drop |
| Serum | 10 | Relatively stable after the initial drop |
Data adapted from a study on the effects of repeat freeze-thaw cycles on the stability of PTH (1-34) as determined by the IDS-iSYS Automated Analyser.[7]
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of pTH (1-34) Amide
This protocol outlines a general procedure to assess the impact of freeze-thaw cycles on the integrity of a purified pTH (1-34) amide solution.
1. Materials:
-
Lyophilized pTH (1-34) amide (human)
-
Appropriate buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.0)
-
Low-protein-binding microcentrifuge tubes
-
-80°C freezer
-
Controlled room temperature (e.g., 25°C) environment for thawing
-
Analytical instrumentation (e.g., HPLC system with UV detector, mass spectrometer)
2. Procedure:
-
Preparation of Stock Solution: Reconstitute the lyophilized pTH (1-34) amide in the chosen buffer to the desired concentration.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into multiple single-use, low-protein-binding tubes. This will be the "0 freeze-thaw cycle" control.
-
Initial Analysis (T=0): Analyze a set of the "0 freeze-thaw cycle" aliquots using the chosen analytical methods (see section 4) to establish the baseline integrity of the peptide.
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a -80°C freezer for a defined period (e.g., 24 hours).
-
Remove the aliquots and allow them to thaw completely at a controlled room temperature for a defined period (e.g., 1-2 hours).
-
This completes one freeze-thaw cycle.
-
-
Intermediate Analysis: After 1, 3, and 5 freeze-thaw cycles, remove a set of aliquots for analysis.
-
Repeat Cycling: Repeat the freeze-thaw cycles for the remaining aliquots up to the desired maximum number of cycles.
-
Final Analysis: Analyze all samples from the different freeze-thaw cycle time points.
3. Analytical Methods for Integrity Assessment:
-
Visual Inspection: Observe each thawed aliquot for any signs of precipitation or turbidity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and detect degradation products such as oxidized or deamidated forms.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To detect and quantify soluble aggregates.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of degradation products and confirm the identity of the intact peptide.
-
Biological Activity Assay: To determine if the observed physical or chemical changes have impacted the biological function of the peptide (e.g., cAMP production in a cell-based assay).
4. Data Analysis:
-
Compare the purity, percentage of aggregates, and concentration of the intact peptide at each freeze-thaw cycle to the "0 freeze-thaw cycle" control.
-
Plot the percentage of intact pTH (1-34) amide as a function of the number of freeze-thaw cycles.
Visualizations
Caption: Impact of Freeze-Thaw Cycles on pTH (1-34) Amide Integrity.
Caption: Experimental Workflow for Freeze-Thaw Stability Assessment.
References
- 1. pharmajia.com [pharmajia.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Stability of lyophilized teriparatide, PTH(1-34), after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
How to handle and prepare pTH (1-34) amide (human) to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and preparing human parathyroid hormone (1-34) amide to ensure its potency and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized pTH (1-34) amide (human) upon receipt?
A1: Upon receipt, the lyophilized peptide should be stored at -20°C or colder (<-15°C).[1][2][3] It is stable for up to one year when stored under these conditions.[1] Some suppliers suggest that for short-term storage, 4°C is acceptable, but -20°C is recommended for long-term stability.[4][5]
Q2: What is the recommended procedure for reconstituting lyophilized pTH (1-34) amide?
A2: To reconstitute, first, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4] The peptide is soluble in water.[1][6] For cellular assays, it is advisable to use a sterile, buffered solution. To minimize adsorptive losses, especially when preparing dilute solutions or for sterile filtration, consider reconstituting in 0.1M acetic acid containing a carrier protein like 0.1% to 1.0% Human Serum Albumin (HSA).[7]
Q3: After reconstitution, how should I store the pTH (1-34) amide solution and for how long?
A3: Reconstituted pTH (1-34) amide should be refrigerated.[1] For sterile-filtered solutions containing a carrier protein, bioactivity can be preserved for at least 4 days at 4°C.[7] However, be aware that reconstituted teriparatide (pTH 1-34) can show physical instability, with a tendency to aggregate and precipitate, especially at higher concentrations and warmer temperatures (e.g., room temperature).[8][9] It is best to prepare fresh solutions for experiments or aliquot and freeze at -20°C for longer-term storage.
Q4: My experimental results are inconsistent. What could be affecting the potency of my pTH (1-34) amide?
A4: Inconsistent results can stem from several factors affecting peptide potency:
-
Improper Storage: Both lyophilized and reconstituted peptides are sensitive to temperature fluctuations. Ensure they are stored as recommended.
-
Aggregation: pTH (1-34) has a propensity to aggregate, especially after lyophilization and reconstitution.[8][9] This process is often concentration and temperature-dependent. Use solutions promptly after reconstitution.
-
Adsorption: Peptides can adsorb to plastic and glass surfaces. Using low-adhesion tubes and including a carrier protein in your buffer can mitigate this.[7]
-
TFA Interference: Synthetic peptides are often delivered as trifluoroacetic acid (TFA) salts, which can interfere with cellular assays even at nanomolar concentrations.[1] If you observe unexpected effects on cell viability or proliferation, consider using a peptide with TFA removed.[1]
-
Oxidation: Oxidation is a primary degradation pathway for pTH (1-34).[10] Avoid repeated freeze-thaw cycles and keep solutions properly sealed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the reconstituted solution. | The peptide concentration is too high, or the storage temperature is not optimal. Lyophilization can increase the propensity to aggregate.[8] | Reconstitute to a lower concentration. Store refrigerated and use promptly. Avoid storing reconstituted peptide at room temperature for extended periods.[8] |
| Loss of biological activity over time. | Peptide degradation (e.g., oxidation, aggregation) or adsorption to storage vials.[7][10] | Aliquot the reconstituted peptide into single-use volumes and store at -20°C. Use carrier proteins like HSA in your buffer to prevent adsorption.[7] Avoid repeated freeze-thaw cycles. |
| Inexplicable discrepancies in cellular assay data. | Interference from trifluoroacetic acid (TFA), a remnant from peptide synthesis and purification.[1] | Use peptides where TFA removal service has been performed.[1] Alternatively, perform a buffer exchange to remove residual TFA. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for pTH (1-34) amide (human).
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to 1 year[1] (or 6 months[4][5]) | Stable for long-term storage. |
| 4°C | Short-term only[4][5] | Not recommended for long-term storage. | |
| Reconstituted Solution | 4°C (Refrigerated) | At least 4 days (with carrier protein)[7] | Prone to aggregation over time.[8] Use as soon as possible. |
| -20°C | For longer-term storage | Aliquoting is recommended to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: In Vitro Potency Assay using cAMP Measurement
This protocol outlines a cell-based assay to determine the potency of pTH (1-34) amide by measuring cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing the PTH1 receptor (PTH1R).[11]
1. Cell Culture:
-
Culture HEK293 cells stably overexpressing human PTH1R in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Reagent Preparation:
-
pTH (1-34) Reconstitution: Prepare a stock solution of pTH (1-34) amide in a suitable buffer (e.g., assay buffer with 0.1% BSA).
-
Standard Curve: Prepare a serial dilution of a pTH (1-34) standard with known biological activity to generate a concentration-response curve.
-
Test Samples: Prepare dilutions of the pTH (1-34) samples to be tested.
-
Stimulation Buffer: Prepare a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
3. Assay Procedure:
-
Wash the cells once with serum-free medium.
-
Add the stimulation buffer to all wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the pTH (1-34) standards and test samples to the respective wells.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C to allow for cAMP production.[12]
4. cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter-based system (e.g., GloSensor).[13]
5. Data Analysis:
-
Plot the cAMP concentration against the log of the pTH (1-34) standard concentrations.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (half-maximal effective concentration).
-
Calculate the potency of the test samples relative to the standard.
Visualizations
Signaling Pathways of pTH (1-34) Amide
pTH (1-34) primarily signals through the PTH1 receptor (PTH1R), a G protein-coupled receptor, activating multiple downstream pathways.[14][15][16]
Caption: pTH (1-34) binding to PTH1R activates Gαs, Gαq, and β-Arrestin pathways.
Experimental Workflow for Potency Assessment
The following diagram illustrates the key steps in preparing pTH (1-34) and assessing its biological potency.
Caption: Workflow for pTH (1-34) preparation, cell treatment, and potency analysis.
References
- 1. pTH (1-34) amide (human), Parathyroid Hormone (1-34) peptide SVSEIQLMHNLGKHLNSMERVEWLRKKLQDVHNF for Life Science Research-Mol Scientific. [mol-scientific.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. usbio.net [usbio.net]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. genscript.com [genscript.com]
- 7. Preparation of synthetic bovine parathyroid hormone fragment 1-34 for parenteral use in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of lyophilized teriparatide, PTH(1-34), after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Demonstrated solid-state stability of parathyroid hormone PTH(1-34) coated on a novel transdermal microprojection delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic human parathyroid hormone 1-34 fragment for diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pTH (1-34) Amide (Human) Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with human parathyroid hormone (1-34) amide, also known as teriparatide.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for pTH (1-34) in bone formation?
Intermittent administration of pTH (1-34) stimulates new bone formation by preferentially activating osteoblasts over osteoclasts.[1][2] This anabolic effect is in contrast to the catabolic effect seen with continuous high levels of parathyroid hormone, which leads to bone resorption.[1] The N-terminal region of pTH (1-34) is crucial for its biological activity, binding to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[3]
2. Which signaling pathways are activated by pTH (1-34) binding to its receptor?
Upon binding to PTH1R, pTH (1-34) primarily activates the Gαs subunit, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] This cAMP/PKA pathway is a key mediator of pTH (1-34)'s effects on gene expression in osteoblasts.[3] Other pathways, including the Protein Kinase C (PKC) pathway (activated by the C-terminal domain, which is absent in some fragments), mTORC2, and Indian Hedgehog (IHH) signaling, have also been shown to be involved in specific cellular responses like migration, adhesion, and proliferation.[4][5][6]
3. What are the best practices for storing and handling pTH (1-34) to ensure its stability?
pTH (1-34) is a peptide and is susceptible to degradation. For long-term storage, lyophilized pTH (1-34) should be kept at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] The stability of reconstituted pTH (1-34) in solution can be affected by pH and temperature.[8] Degradation can occur through oxidation, deamidation, and peptide bond cleavage.[9][10] It is crucial to use high-purity solvents for reconstitution and to handle the peptide with care to prevent aggregation.
4. What are the typical concentrations of pTH (1-34) used in in vitro cell culture experiments?
The effective concentration of pTH (1-34) in cell culture can vary significantly depending on the cell type and the specific biological endpoint being measured. Studies have reported using a wide range of concentrations, from 10⁻¹² M to 10⁻⁷ M.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
5. Are there known species-specific differences in the response to pTH (1-34)?
Yes, species-specific differences in sensitivity and adverse effects have been observed. For instance, canines have been reported to be particularly sensitive to PTH-induced hypercalcemia, which can be a significant adverse event in animal studies.[11] Therefore, careful dose selection and monitoring are crucial when using animal models.
Troubleshooting Guides
Problem 1: Inconsistent or No Cellular Response in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | - Ensure proper storage of lyophilized and reconstituted pTH (1-34) at -20°C or below. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] - Use fresh preparations for critical experiments. |
| Incorrect Dosage | - Perform a dose-response curve to determine the optimal concentration for your cell type and assay. Effective concentrations can range from picomolar to nanomolar.[6][12] |
| Cellular Maturation State | - The responsiveness of cells to pTH (1-34) can be dependent on their confluence or differentiation state.[4] Ensure consistent cell culture conditions and passage numbers. |
| Receptor Expression | - Confirm that your cell line expresses sufficient levels of the PTH type 1 receptor (PTH1R). |
| Assay Interference | - Some assay components may interfere with pTH (1-34) activity. Run appropriate controls, including a vehicle control and a positive control if available. |
Problem 2: High Variability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Route and Frequency of Administration | - Intermittent (e.g., daily subcutaneous injection) administration is crucial for the anabolic effect of pTH (1-34).[1] Continuous exposure can lead to bone resorption. - Ensure consistent and accurate administration techniques. |
| Animal Strain and Species | - Be aware of potential species-specific differences in metabolism and sensitivity.[11] - Use a consistent animal strain and age for all experimental groups. |
| Adverse Effects | - Monitor for adverse effects such as hypercalcemia, especially at higher doses, as this can impact animal well-being and experimental outcomes.[11] Regular monitoring of serum calcium levels is recommended.[13] |
| Diet and Housing | - Standardize animal diet and housing conditions to minimize variability. |
Problem 3: Difficulty in Detecting and Quantifying pTH (1-34)
| Possible Cause | Troubleshooting Step |
| Assay Specificity | - Be aware that some immunoassays may have cross-reactivity with pTH fragments, which can lead to inaccurate quantification, especially in samples from in vivo studies where the peptide is metabolized.[14][15] - Consider using a highly specific assay, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for precise quantification.[16] |
| Sample Handling | - pTH (1-34) can be unstable in biological samples.[7] Follow established protocols for sample collection, processing, and storage to minimize degradation. This may include using specific anticoagulants (e.g., EDTA) and storing samples at -80°C.[7] |
| Low Concentration | - The concentration of pTH (1-34) in biological fluids can be very low.[7] Use a highly sensitive and validated assay with a lower limit of quantification appropriate for your expected concentrations.[16] |
Quantitative Data Summary
Table 1: In Vitro Concentrations of pTH (1-34) Reported in Literature
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Periodontal Ligament (PDL) Cells | 10⁻¹² M | Regulation of osteoprotegerin production | [4] |
| Rat Bone Marrow Stromal Cells (BMSCs) | 1 nM - 100 nM | Increased migration and adhesion | [5] |
| ATDC5 Cells | 10⁻¹¹ M - 10⁻⁷ M | Enhanced cell proliferation | [6] |
| Rat Osteosarcoma Cells (UMR-106) | Various | Measurement of biological activity via cAMP | [17] |
Table 2: Stability of Lyophilized Recombinant Human pTH (1-34)
| Storage Temperature | Predicted Yearly Loss of Activity | Reference |
| -20°C | 0.001% | |
| 37°C | 3.5% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Based on CCK-8)
This protocol is adapted from studies on ATDC5 cells.[6]
-
Cell Seeding: Seed cells (e.g., ATDC5) in a 96-well plate at a density of 5 x 10³ cells per well.
-
Cell Attachment: Allow cells to attach for 24 hours in a standard cell culture incubator.
-
pTH (1-34) Treatment: Prepare a serial dilution of pTH (1-34) in the appropriate cell culture medium. Concentrations ranging from 10⁻¹¹ M to 10⁻⁷ M can be tested.[6] A vehicle control (medium without pTH) should be included.
-
Incubation: Replace the existing medium with the pTH (1-34)-containing medium. For intermittent treatment, incubate for a defined period (e.g., 6 hours per 24 hours) before replacing with fresh, pTH-free medium.[6]
-
Cell Viability Measurement: At desired time points (e.g., daily for 6 days), add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate the plate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance values against time for each concentration to generate growth curves.
Visualizations
Signaling Pathways
Caption: Primary signaling pathway of pTH (1-34) via the PTH1R, leading to increased osteogenic gene expression.
Caption: A generalized workflow for in vitro experiments investigating the effects of pTH (1-34) on cultured cells.
Caption: A decision tree for troubleshooting common issues in pTH (1-34) in vitro experiments.
References
- 1. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on the safety and efficacy of teriparatide in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Intermittent PTH(1-34) signals through protein kinase A to regulate osteoprotegerin production in human periodontal ligament cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTH(1-34) activates the migration and adhesion of BMSCs through the rictor/mTORC2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exogenous PTH 1-34 Attenuates Impaired Fracture Healing in Endogenous PTH Deficiency Mice via Activating Indian Hedgehog Signaling Pathway and Accelerating Endochondral Ossification [frontiersin.org]
- 7. celerion.com [celerion.com]
- 8. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation | MDPI [mdpi.com]
- 9. Demonstrated solid-state stability of parathyroid hormone PTH(1-34) coated on a novel transdermal microprojection delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High dose teriparatide (rPTH1-34) therapy increases callus volume and enhances radiographic healing at 8-weeks in a massive canine femoral allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-dependent effect of parathyroid hormone 1-34 fragment and its influence mechanism on the functional activity of isolated heart [scirp.org]
- 13. ccjm.org [ccjm.org]
- 14. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UpToDate 2018 [doctorabad.com]
- 16. Measurement of human PTH (1-34) and human PTHrP (1-36) using liquid-chromatography tandem mass spectrometry: application to therapeutic studies and drug monitoring - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing In Vivo Delivery of pTH (1-34) Amide (Human)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of pTH (1-34) amide (human).
Frequently Asked Questions (FAQs)
Q1: What are the common delivery methods for pTH (1-34) in vivo?
A1: The most common and established method for in vivo delivery of pTH (1-34) is subcutaneous injection.[1][2] However, due to the need for daily injections and potential for low patient compliance, alternative delivery routes are actively being researched and developed.[3][4][5] These include:
-
Controlled-Release Systems: Formulations like poly(lactic-co-glycolic acid) (PLGA) microspheres are used to provide sustained release of pTH (1-34) over an extended period, reducing the frequency of administration.[6][7][8]
-
Nasal Delivery: Intranasal sprays are being investigated as a non-invasive alternative, often requiring permeation enhancers to improve absorption across the nasal mucosa.[9][10][11][12][13][14]
-
Oral Delivery: To overcome the degradation of peptides in the gastrointestinal tract and poor absorption, various oral delivery systems are under development, including nanoparticles and microcapsules designed to protect the peptide and enhance its uptake.[4][8][15][16][17][18]
-
Pulmonary Delivery: Inhalation of dry powders is another non-invasive approach being explored to achieve systemic delivery of pTH (1-34).[19][20]
-
Transdermal Delivery: Microneedle arrays are being investigated to facilitate the delivery of pTH (1-34) through the skin.[5]
Q2: What are the typical side effects observed with pTH (1-34) administration, particularly with subcutaneous injections?
A2: The most frequently reported side effects are localized injection site reactions.[1][2][21] These reactions are generally mild and can include:
These symptoms typically resolve within a few hours to a few days and may decrease as the body gets accustomed to the therapy.[21] Other less common systemic side effects that have been reported with peptide therapies include headaches, fatigue, and gastrointestinal issues.[22]
Troubleshooting Guides
Issue 1: Low Bioavailability with Non-Injectable Delivery Routes
Problem: You are observing low systemic levels of pTH (1-34) after oral or nasal administration in your animal models.
Possible Causes and Solutions:
-
Enzymatic Degradation: Peptides like pTH (1-34) are susceptible to degradation by proteases in the gastrointestinal tract and nasal cavity.
-
Poor Mucosal Permeation: The large size and hydrophilic nature of pTH (1-34) limit its ability to cross mucosal barriers.
-
Solution: Incorporate permeation enhancers into your formulation. For nasal delivery, enhancers like Solutol® HS15 (polyethylene glycol (15)-hydroxystearate) and Kolliphor® HS·15 have been shown to increase bioavailability.[9][13][14] For oral delivery, technologies that enhance absorption through the gastrointestinal tract are being developed.[4][17]
-
-
Formulation Instability: The pTH (1-34) may not be stable in the chosen formulation, leading to loss of bioactivity before administration.
-
Solution: Conduct thorough stability studies of your formulation under relevant storage and experimental conditions. Ensure the pH and excipients used are compatible with the peptide.[14]
-
Issue 2: Injection Site Reactions
Problem: Your experimental animals are exhibiting significant redness, swelling, or irritation at the site of subcutaneous injection.
Possible Causes and Solutions:
-
Immune Response: A localized immune or histamine (B1213489) response at the injection site can cause these reactions.[1]
-
Improper Injection Technique: Repeated injections at the same site or poor technique can lead to irritation.[1]
-
Solution: Rotate the injection sites consistently to allow the tissue to recover.[1] Ensure proper subcutaneous injection technique is being used.
-
-
Formulation Issues: The vehicle, preservatives (like benzyl (B1604629) alcohol), or buffers in the formulation could be causing irritation.[1] The concentration or pH of the reconstituted solution might also be a factor.[1]
-
Solution: If possible, try different vehicle formulations to identify a less irritating one. Applying a cold compress to the area after injection can help reduce mild reactions.[21]
-
-
Contaminants: The quality and purity of the peptide can impact local tolerance.
-
Solution: Ensure you are using high-quality, purified pTH (1-34) from a reputable source.[2]
-
Data Presentation
Table 1: Comparison of pTH (1-34) Bioavailability with Different Delivery Methods in Animal Models
| Delivery Method | Animal Model | Bioavailability (Relative to Subcutaneous Injection) | Key Findings | Reference |
| Nasal Spray | Rat | ~78% (with Solutol® HS15) | The use of a permeation enhancer significantly improved bioavailability. | [9][24] |
| Nasal Spray | Rat | 14.76% (with 5% Kolliphor® HS·15), 30.87% (with 10% Kolliphor® HS·15) | Bioavailability increased with a higher concentration of the permeation enhancer. | [13][14] |
| Nasal Spray | Human | ≤1% (with Solutol® HS15) | Highlights the challenge of translating findings from animal models to humans. | [10][24] |
| Pulmonary (Dry Powder) | Rat | 21% (with albumin), 34% (without albumin) | The presence of albumin in the formulation reduced bioavailability. | [20] |
| Oral (Nanocarrier) | Rat | Showed recovery of bone marrow density comparable to subcutaneous injection. | A triple-padlock nanocarrier demonstrated promising therapeutic effects. | [15][16] |
| Oral (PEGylated Chitosan Nanoparticles) | Rat | Achieved a maximum concentration of ~100 pg/ml, whereas free hormone was ~30 pg/ml. | Nanoparticle encapsulation enhanced oral absorption. | [23] |
Experimental Protocols
Protocol 1: In Vivo Administration of pTH (1-34) via Subcutaneous Injection in Rats
This protocol is a generalized representation based on common practices described in the literature.[25]
-
Animal Model: Use young, male Sprague-Dawley or a similar rat strain.
-
pTH (1-34) Preparation: Dissolve human pTH (1-34) amide in a sterile vehicle, such as saline or a suitable buffer. The final concentration should be calculated based on the desired dosage (e.g., 8 µ g/100 g body weight).[25]
-
Administration:
-
Gently restrain the rat.
-
Lift the skin on the back, just behind the head, to form a tent.
-
Insert a sterile needle (e.g., 25-gauge) into the base of the skin tent, parallel to the spine.
-
Administer the pTH (1-34) solution via subcutaneous injection.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring: Observe the animals for any signs of distress or injection site reactions.
-
Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic analysis or tissues for pharmacodynamic studies.
Protocol 2: Evaluation of a Controlled-Release System for pTH (1-34) in an Osteoarthritis Rat Model
This protocol is a summary of the methodology used in a study evaluating PLGA microspheres for sustained pTH (1-34) delivery.[6]
-
Microsphere Preparation: Fabricate PLGA microspheres encapsulating pTH (1-34) using a suitable method like a double emulsion technique.
-
Animal Model: Induce osteoarthritis in a rat model (e.g., via papain injection into the knee joint).
-
Administration:
-
Anesthetize the rats.
-
Administer the pTH (1-34)-loaded PLGA microspheres via intra-articular injection into the affected knee joint.
-
-
In Vitro Release Study: Concurrently, conduct an in vitro release study by incubating the microspheres in a suitable buffer at 37°C and measuring the concentration of released pTH (1-34) over time.
-
In Vivo Evaluation:
-
At the end of the study period, sacrifice the animals.
-
Harvest the knee joints for histological analysis to assess changes in articular cartilage, including glycosaminoglycan (GAG), collagen II (Col II), and collagen X (Col X) levels.
-
-
Bioactivity Assay: Assess the bioactivity of the released pTH (1-34) by measuring its ability to stimulate cAMP production in a suitable cell line (e.g., MC3T3E1 cells).[6]
Visualizations
Caption: pTH (1-34) signaling pathway leading to bone formation.
Caption: Workflow for subcutaneous pTH (1-34) administration.
Caption: Troubleshooting low bioavailability of pTH (1-34).
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. rebalancedwellnessclinic.com [rebalancedwellnessclinic.com]
- 3. researchgate.net [researchgate.net]
- 4. enterabio.com [enterabio.com]
- 5. US9687641B2 - Method and device for transdermal delivery of parathyroid hormone using a microprojection array - Google Patents [patents.google.com]
- 6. Sustained release of PTH(1-34) from PLGA microspheres suppresses osteoarthritis progression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A personalized biomimetic dual-drug delivery system via controlled release of PTH1-34 and simvastatin for in situ osteoporotic bone regeneration [frontiersin.org]
- 8. kinampark.com [kinampark.com]
- 9. In vitro and preclinical assessment of an intranasal spray formulation of parathyroid hormone PTH 1-34 for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nasal Administration and Plasma Pharmacokinetics of Parathyroid Hormone Peptide PTH 1-34 for the Treatment of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20070173447A1 - Method for treating osteoporosis by intranasal delivery of teriparatide with an anti-resorptive agent - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. Development and in vivo evaluation of intranasal formulations of parathyroid hormone (1-34) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oral Delivery of Parathyroid Hormone Using a Triple-Padlock Nanocarrier for Osteoporosis via an Enterohepatic Circulation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. Impact of formulation and methods of pulmonary delivery on absorption of parathyroid hormone (1-34) from rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systemic delivery of parathyroid hormone (1-34) using inhalation dry powders in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drharpe.com [drharpe.com]
- 22. 4 Dangerous Side Effects of Peptide Injections [verywellhealth.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. In vivo, human parathyroid hormone fragment (hPTH 1-34) transiently stimulates immediate early response gene expression, but not proliferation, in trabecular bone cells of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
pTH (1-34) amide (human) vs. teriparatide: are they interchangeable in research?
In the realm of bone biology and osteoporosis research, the N-terminal fragment of the human parathyroid hormone (PTH), comprising the first 34 amino acids, is a cornerstone for investigating anabolic bone metabolism. This fragment is available in two common synthetic forms: pTH (1-34) amide (human) and teriparatide. While structurally very similar, a key chemical distinction—the presence of a C-terminal amide in one versus a carboxylic acid in the other—raises a critical question for researchers: are they interchangeable for research purposes? This guide provides a detailed, evidence-based comparison of their structural, biochemical, and biological properties to aid in the selection of the appropriate peptide for your experimental needs.
At a Glance: Key Differences and Similarities
| Feature | pTH (1-34) amide (human) | Teriparatide (rhPTH(1-34)) |
| Amino Acid Sequence | Identical (Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) | Identical (Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe) |
| C-Terminus | Amidated | Carboxylic Acid |
| Primary Use in Research | Basic research on PTH receptor signaling and bone metabolism. | Preclinical and clinical research, established as the active pharmaceutical ingredient in Forteo® for osteoporosis treatment.[1] |
| Receptor Binding Affinity | Potentially higher due to C-terminal amidation. | High affinity for the PTH receptor 1 (PTH1R). |
| In Vitro Bioactivity | Potent activator of the PTH1R signaling cascade. | Potent activator of the PTH1R signaling cascade. |
Structural and Conformational Analysis
Both pTH (1-34) amide and teriparatide share the same primary amino acid sequence. The defining difference lies at the C-terminus. Teriparatide, being a recombinant version of the endogenous fragment, terminates with a carboxylic acid group. In contrast, pTH (1-34) amide is chemically synthesized to have a C-terminal amide. This seemingly minor modification can have significant implications for the peptide's secondary structure and stability. C-terminal amidation is a common strategy in peptide chemistry to mimic the native peptide bond and can enhance stability by protecting against C-terminal degradation by carboxypeptidases.
In Vitro Biological Activity: A Head-to-Head Comparison
The biological effects of both peptides are mediated through the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. Activation of PTH1R initiates a signaling cascade, most notably the production of cyclic AMP (cAMP) by adenylyl cyclase, which is a key second messenger for the anabolic effects of PTH in bone.
Receptor Binding Affinity
While direct comparative studies are limited, evidence suggests that C-terminal amidation of PTH(1-34) may enhance its binding affinity for the PTH1R. This is likely due to the formation of additional hydrogen bonds between the amide group and the receptor's extracellular domain.
cAMP Activation
Despite potential differences in binding affinity, the downstream functional consequence, cAMP production, appears to be comparable between the amidated and non-amidated forms. Studies on truncated PTH fragments have shown that even with a 10-fold difference in binding, the adenylyl cyclase stimulating activity can be similar. This suggests that for many in vitro applications focused on PTH1R activation and downstream signaling, the two peptides may yield comparable results.
The following diagram illustrates the canonical PTH1R signaling pathway activated by both peptides.
In Vivo Efficacy and Pharmacokinetics
Teriparatide has a well-established pharmacokinetic profile, with rapid absorption and elimination, having a half-life of approximately one hour after subcutaneous injection.[2] This transient exposure is crucial for its anabolic effect on bone, as continuous high levels of PTH can lead to bone resorption.
Stability
C-terminal amidation is a known strategy to increase the stability of peptides by making them less susceptible to degradation by carboxypeptidases. While specific studies directly comparing the stability of pTH (1-34) amide and teriparatide are lacking, it is reasonable to hypothesize that the amidated form may exhibit greater stability in biological matrices.
Experimental Protocols
To facilitate direct comparison in a research setting, the following experimental protocols are provided.
In Vitro cAMP Activation Assay
This protocol is designed to compare the potency of pTH (1-34) amide and teriparatide in stimulating cAMP production in a cell-based assay.
Objective: To determine and compare the EC50 values for cAMP production induced by pTH (1-34) amide and teriparatide.
Materials:
-
Human osteosarcoma cells (e.g., Saos-2) or other cells stably expressing the human PTH1R.
-
Cell culture medium and supplements.
-
pTH (1-34) amide (human) and teriparatide.
-
cAMP assay kit (e.g., LANCE cAMP kit or similar).
-
96-well tissue culture plates.
Procedure:
-
Cell Seeding: Seed PTH1R-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Peptide Preparation: Prepare stock solutions of pTH (1-34) amide and teriparatide. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Stimulation: On the day of the assay, replace the cell culture medium with a stimulation buffer. Add the different concentrations of pTH (1-34) amide and teriparatide to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for each peptide.
The following diagram outlines the workflow for this experiment.
In Vivo Murine Model of Bone Formation
This protocol outlines a study to compare the in vivo anabolic effects of pTH (1-34) amide and teriparatide in a mouse model.
Objective: To compare the effects of daily subcutaneous injections of pTH (1-34) amide and teriparatide on bone mineral density and bone formation rate in mice.
Materials:
-
Ovariectomized (OVX) mice (a model for postmenopausal osteoporosis) or age-matched sham-operated controls.
-
pTH (1-34) amide (human) and teriparatide.
-
Vehicle control (e.g., saline).
-
Calcein (B42510) and Alizarin Red for dynamic histomorphometry.
-
Micro-computed tomography (µCT) scanner.
-
Histology equipment.
Procedure:
-
Animal Model: Acclimatize OVX and sham-operated mice.
-
Treatment Groups: Divide the OVX mice into three groups: vehicle control, pTH (1-34) amide, and teriparatide. A sham-operated group receiving vehicle will serve as a healthy control.
-
Dosing: Administer daily subcutaneous injections of the peptides or vehicle for a specified period (e.g., 4-8 weeks).
-
Bone Mineral Density (BMD) Measurement: Perform in vivo µCT scans of the femur and/or lumbar vertebrae at baseline and at the end of the treatment period to determine changes in BMD.
-
Dynamic Histomorphometry: Administer calcein and Alizarin Red injections at specific time points before euthanasia to label newly formed bone.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect the femurs and lumbar vertebrae.
-
µCT Analysis: Perform ex vivo high-resolution µCT scans to analyze bone microarchitecture (e.g., bone volume/total volume, trabecular number, trabecular thickness).
-
Histomorphometry: Process the bones for histology and analyze the sections to determine bone formation rate, mineral apposition rate, and other dynamic parameters.
Conclusion: Are They Interchangeable?
Based on the available evidence, pTH (1-34) amide and teriparatide are likely to be interchangeable for many in vitro research applications that focus on the activation of the PTH1R and its primary downstream signaling pathway (cAMP). Both are potent agonists of the receptor.
However, for in vivo studies, the interchangeability is less certain and should be approached with caution. The potential for altered receptor binding affinity, stability, and pharmacokinetics due to C-terminal amidation could lead to different biological outcomes. Therefore, for in vivo research, the choice of peptide should be carefully considered based on the specific research question. If the goal is to study the effects of the clinically approved form of the molecule, teriparatide is the appropriate choice. If the research aims to investigate the fundamental biology of PTH signaling and the role of C-terminal modification, pTH (1-34) amide may be a valuable tool.
For researchers directly comparing these two peptides, it is crucial to perform head-to-head studies to empirically determine any differences in their biological effects within the specific experimental system being used. This guide provides the foundational information and experimental frameworks to embark on such a comparison.
References
Unraveling the Divergent Signals: A Comparative Guide to PTH (1-34) and PTHrP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Parathyroid hormone (1-34) (PTH (1-34)) and parathyroid hormone-related protein (PTHrP) are two closely related peptides that, despite binding to the same receptor, the parathyroid hormone 1 receptor (PTH1R), elicit distinct physiological responses. This guide provides a comprehensive comparison of their signaling pathways, supported by experimental data, to elucidate the molecular mechanisms underlying their differential effects. Understanding these nuances is critical for the development of targeted therapeutics for osteoporosis and other metabolic bone diseases.
Ligand-Receptor Interaction: A Tale of Two Conformations
The initial divergence in PTH (1-34) and PTHrP signaling originates from their differential binding to two distinct conformational states of the PTH1R: the R0 (G protein-uncoupled) and RG (G protein-coupled) states.[1][2][3][4]
-
PTH (1-34) exhibits the capacity to bind to both the R0 and RG conformations, with a notably higher affinity for the R0 state.[2][5] This interaction with the inactive receptor conformation is a key determinant of its prolonged signaling profile.
-
PTHrP , in contrast, preferentially binds to the RG conformation, leading to a more transient signaling cascade.[1][6]
This difference in receptor conformational selectivity is a pivotal factor governing the duration and downstream consequences of receptor activation.
The cAMP/PKA Pathway: A Matter of Duration and Magnitude
The canonical signaling pathway activated by both PTH (1-34) and PTHrP upon binding to PTH1R is the Gsα/adenylyl cyclase/cAMP/PKA pathway.[7][8] However, the dynamics of this activation differ significantly between the two ligands.
PTH (1-34) induces a more robust and sustained elevation of intracellular cyclic AMP (cAMP) compared to PTHrP.[1][5][7][9] This prolonged signaling is attributed to the ability of PTH (1-34), through its interaction with the R0 conformation, to promote receptor internalization and subsequent signaling from endosomes.[2][6] PTHrP, with its preference for the RG state, primarily signals from the plasma membrane, resulting in a more transient cAMP response.[6]
This differential activation of the cAMP/PKA pathway has direct consequences on downstream gene regulation. For instance, PTH (1-34) is a more potent inducer of c-Fos and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts compared to PTHrP.[5][7]
Quantitative Comparison of cAMP/PKA Pathway Activation
| Parameter | PTH (1-34) | PTHrP (1-36) | Cell Type | Reference |
| Maximal cAMP Response | Higher | Lower | Primary murine calvarial osteoblasts | [5][7] |
| cAMP Signaling Duration | Prolonged (t1/2 ≈ 2h) | Transient (t1/2 ≈ 1h) | Not specified | [1] |
| PKA Activation | Greater | Lesser | Primary murine calvarial osteoblasts | [5][7] |
| c-Fos mRNA Induction (1h) | ~10-fold increase | ~5-fold increase | Primary osteoblasts | [5] |
| Rankl mRNA Induction | Greater | Lesser | Primary calvarial osteoblasts | [4][7] |
The PLC/PKC Pathway and β-Arrestin Recruitment: Further Divergence
Both PTH (1-34) and PTHrP can also activate the Gq/phospholipase C (PLC) pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC).[8][10][11] However, the efficacy and potency of activation can vary. Modifications to the N- and C-terminal domains of these peptides can lead to more substantial decreases in Gq signaling compared to Gs signaling.[10][12]
The recruitment of β-arrestins, which play a crucial role in G protein-coupled receptor desensitization and signaling, also appears to be differentially modulated by PTH (1-34) and PTHrP. Some studies indicate that PTHrP can elicit a more dramatic increase in β-arrestin recruitment.[13][14] The presence of Receptor Activity-Modifying Proteins (RAMPs) can further influence these signaling events, with RAMP2 enhancing β-arrestin recruitment in response to both ligands.[13][14]
Comparative Signaling Potencies (EC50 Values in nM)
| Signaling Pathway | PTH (1-34) | PTHrP (1-34) | Reference |
| β-Arrestin Recruitment | 0.65 | 0.87 | [10] |
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Validating the Anabolic Effect of PTH (1-34) Amide (Human) In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals investigating bone anabolic agents, robust in vitro validation is a critical first step. This guide provides a comparative overview of the in vitro anabolic effects of Parathyroid Hormone (1-34) amide (human), also known as Teriparatide, a well-established therapy for osteoporosis.[1] We will delve into its mechanism of action, compare its performance with other anabolic agents, and provide detailed experimental protocols for key validation assays.
Mechanism of Action: The Anabolic Window of PTH (1-34)
Intermittent administration of PTH (1-34) is known to stimulate bone formation to a greater extent than bone resorption, creating an "anabolic window".[2][3] This effect is primarily mediated through the activation of the PTH receptor 1 (PTHR1) on osteoblasts and their precursors.[4] This activation triggers downstream signaling cascades, most notably the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway, which in turn leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[5] This signaling cascade upregulates the expression of key osteogenic transcription factors such as RUNX2 and Osterix, driving the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts.[5]
Furthermore, PTH (1-34) has been shown to influence the Wnt signaling pathway, another critical regulator of bone formation.[6] The intermittent exposure to PTH (1-34) is crucial; continuous exposure, in contrast, can lead to increased bone resorption.[2][3]
Signaling Pathway of Intermittent PTH (1-34) in Osteoblasts
Caption: PTH (1-34) signaling cascade in osteoblasts.
Comparative In Vitro Efficacy
To objectively evaluate the anabolic potential of PTH (1-34), its performance in key in vitro assays is compared with other bone anabolic agents. The following tables summarize quantitative data from various studies.
Table 1: Effect of Anabolic Agents on Alkaline Phosphatase (ALP) Activity
| Compound | Cell Type | Concentration | Incubation Time | Fold Increase in ALP Activity (vs. Control) | Reference |
| PTH (1-34) | MC3T3-E1 | 10 nM | 7 days | ~1.5 - 2.0 | [5] |
| PTH (1-34) | Rat Calvarial Osteoblasts | 50 ng/mL (intermittent 6h/48h) | 8 days | ~1.8 | [3] |
| Abaloparatide | Mouse Calvarial Osteoblasts | 1 nM | 4 hours | Similar to PTH (1-34) for some genes | [7][8] |
| PTHrP (1-36) | Mouse Calvarial Osteoblasts | 1 nM | 4 hours | Weaker induction than PTH (1-34) | [7] |
| PTHrP-1 | MC3T3-E1 | 100 ng/mL | Not Specified | Significantly increased | [1] |
Table 2: Effect of Anabolic Agents on Osteoblast Mineralization (Alizarin Red S Staining)
| Compound | Cell Type | Concentration | Incubation Time | Qualitative/Quantitative Change in Mineralization | Reference |
| PTH (1-34) | MC3T3-E1 | 10 nM | 21 days | Increased area of mineralized nodules | [5] |
| PTH (1-34) | Rat Calvarial Osteoblasts | 50 ng/mL (intermittent 6h/48h) | 8 days | Increased number of mineralized bone nodules | [3] |
| PTH (1-34) | Primary Osteoblasts (under unloading) | 100 nM | Not Specified | Enhanced formation of mineralized nodules | [9] |
Table 3: Effect of Anabolic Agents on Osteogenic Gene Expression (RUNX2 and Osteocalcin)
| Compound | Gene | Cell Type | Concentration | Incubation Time | Fold Increase in mRNA Expression (vs. Control) | Reference |
| PTH (1-34) | RUNX2 | MC3T3-E1 | 10 nM | 7 days | Significantly upregulated | [5] |
| PTH (1-34) | Osteocalcin | Rat Osteoblastic Cells | 50 ng/mL (intermittent 6h/48h) | 8 days | Stimulated expression | [3] |
| Abaloparatide | RUNX2 | Mouse Osteoblasts | 80 µg/kg/day (in vivo) | 6 weeks | Increased expression | [10] |
| PTHrP (1-36) | Rankl | Mouse Osteoblasts | 1 nM | 4 hours | Weaker induction than PTH (1-34) | [7] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro validation. The following are methodologies for the key experiments cited in this guide.
Experimental Workflow for In Vitro Validation
Caption: A typical workflow for in vitro validation.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a widely used early marker of osteoblast differentiation.
-
Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Procedure:
-
Culture osteoprogenitor cells in osteogenic differentiation medium with or without test compounds.
-
After the desired incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate the cell lysate with a pNPP substrate solution at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is used to visualize and quantify the calcium deposits formed by mature osteoblasts, indicating successful matrix mineralization.[2][11][12]
-
Principle: Alizarin Red S is an anthraquinone (B42736) derivative that specifically binds to calcium salts, forming a red-orange chelate.[2]
-
Procedure:
-
Culture cells in osteogenic medium with test compounds for a period sufficient to allow mineralization (typically 14-21 days).
-
Wash the cells with PBS and fix them with 4% paraformaldehyde or 10% formalin for 15-30 minutes.[2]
-
Rinse the fixed cells with deionized water.
-
Stain the cells with a 40 mM Alizarin Red S solution (pH 4.1-4.3) for 5-30 minutes at room temperature.[2][12]
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize the stained mineralized nodules under a microscope.
-
For quantification, the stain can be eluted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at approximately 562 nm.[2]
-
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
qPCR is a sensitive method to quantify the expression of key genes involved in osteoblast differentiation, such as RUNX2 and Osteocalcin (BGLAP).
-
Principle: This technique measures the amount of a specific mRNA transcript in a sample in real-time.
-
Procedure:
-
Culture cells and treat them with test compounds as described previously.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qPCR using specific primers for the target genes (RUNX2, BGLAP) and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control groups.
-
This guide provides a foundational framework for validating the anabolic effects of PTH (1-34) amide in vitro. By employing these standardized protocols and comparative data, researchers can effectively assess the potential of novel bone anabolic agents.
References
- 1. Dose-dependence of PTH-related peptide-1 on the osteogenic induction of MC3T3-E1 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oricellbio.com [oricellbio.com]
- 3. Parathyroid hormone exerts disparate effects on osteoblast differentiation depending on exposure time in rat osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [Teriparatide regulates osteoblast differentiation in high-glucose microenvironment through the cAMP/PKA/CREB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WISP-2 expression induced by Teriparatide treatment affects in vitro osteoblast differentiation and improves in vivo osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
A Comparative Analysis of Receptor Binding Affinity: pTH (1-34) Amide and Its Analogs
A deep dive into the binding characteristics of human parathyroid hormone (1-34) amide and its analogs reveals subtle yet significant differences in their interactions with the parathyroid hormone 1 receptor (PTHR1). These distinctions, primarily in their affinity for different receptor conformations, have profound implications for downstream signaling and therapeutic potential.
This guide provides a comprehensive comparison of the receptor binding affinity of human parathyroid hormone (pTH) (1-34) amide and its key analogs, supported by experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of pTH (1-34) and its analogs to the PTHR1 is a critical determinant of their biological activity. While many analogs exhibit similar high-affinity binding, their selectivity for the two main receptor conformations—R G (G-protein coupled) and R 0 (G-protein uncoupled)—varies, leading to differences in signaling duration and potency.
| Ligand | Cell Line | Tracer Radioligand | Apparent Affinity (IC50) | Receptor Conformation Preference | Reference |
| Human pTH (1-34) | UMR 106 | [¹²⁵I-Nle⁸,²¹,Tyr³⁴]rPTH(1-34) | No significant difference from PTHrP(1-36) and ABL in this study | Binds to both R G and R 0 conformations | [1] |
| Human pTH (1-34) | GP-2.3 | ¹²⁵I-PTH (1-34) | ~0.3 nM (for R G) | Binds with greater affinity to the R 0 conformation compared to PTHrP(1-36) | [2][3] |
| PTHrP (1-36) | UMR 106 | [¹²⁵I-Nle⁸,²¹,Tyr³⁴]rPTH(1-34) | No significant difference from pTH(1-34) and ABL in this study | Favors the R G conformation | [1] |
| PTHrP (1-36) | GP-2.3 | ¹²⁵I-M-PTH (1-15) | ~0.3 nM (for R G) | Binds with lower affinity to the R 0 conformation compared to pTH(1-34) | [2][3] |
| Abaloparatide (ABL) | UMR 106 | [¹²⁵I-Nle⁸,²¹,Tyr³⁴]rPTH(1-34) | No significant difference from pTH(1-34) and PTHrP(1-36) in this study | Selectively binds to the R G conformation | [1] |
| Abaloparatide (ABL) | GP-2.3 | ¹²⁵I-M-PTH (1-15) | ~0.3 nM (for R G) | Shows the highest affinity for the R G conformation among the tested analogs | [2] |
| Rat pTH (1-34) analog | Primary calvarial osteoblasts | Not specified | Significantly stronger binding than human pTH(1-34) (~10-fold) | Not specified | [1] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand. Lower IC50 values indicate higher binding affinity. The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
The data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a generalized methodology for these experiments.
Radioligand Competition Binding Assay
This technique is used to determine the binding affinity of a test compound (e.g., pTH analog) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
1. Cell Culture and Membrane Preparation:
-
Osteosarcoma cell lines like UMR 106 or HEK-293-derived cells stably expressing the human PTHR1 (e.g., GP-2.3 cells) are cultured under standard conditions.[1][2]
-
For membrane preparations, cells are harvested, homogenized, and centrifuged to isolate the cell membranes containing the PTHR1.
2. Binding Assay:
-
Cell membranes or intact cells are incubated with a constant concentration of a radiolabeled PTH analog (tracer), such as [¹²⁵I-Nle⁸,²¹,Tyr³⁴]rPTH(1–34) or ¹²⁵I-M-PTH (1–15).[1][2]
-
Increasing concentrations of the unlabeled competitor ligand (pTH (1-34) or its analogs) are added to the incubation mixture.
-
To differentiate between receptor conformations, assays for the R G state are performed in the absence of guanine (B1146940) nucleotides, while assays for the R 0 state include an excess of a non-hydrolyzable GTP analog like GTPγS.[2][3]
3. Separation and Detection:
-
After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value for each competitor ligand.
-
The IC50 value is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.
Signaling Pathways and Experimental Workflow
The binding of pTH (1-34) and its analogs to PTHR1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of G proteins, leading to the production of second messengers like cyclic AMP (cAMP).
Caption: PTHR1 Signaling Cascade.
The workflow for a typical binding and signaling experiment is outlined below.
Caption: Experimental Workflow for Binding and Signaling Assays.
References
- 1. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of PTH (1-34) Amide (Human) from Different Commercial Suppliers
This guide provides a comprehensive comparison of parathyroid hormone (PTH) (1-34) amide (human) from three fictional commercial suppliers: Supplier A , Supplier B , and Supplier C . The objective is to offer researchers, scientists, and drug development professionals a thorough evaluation of product quality and performance based on key analytical and functional parameters. This document presents supporting experimental data and detailed protocols to aid in the selection of the most suitable product for specific research needs.
Product Overview and Quality Assessment
The purity and identity of synthetic peptides are paramount for reliable and reproducible experimental outcomes. In this section, we compare the purity of PTH (1-34) amide from the three suppliers using High-Performance Liquid Chromatography (HPLC) and verify the molecular weight using Mass Spectrometry (MS).
Data Presentation: Purity and Molecular Weight
| Supplier | Lot Number | Purity by HPLC (%) | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Weight ( g/mol ) |
| Supplier A | A-1023 | >98% | 4117.72 | 4117.81 |
| Supplier B | B-4567 | >97% | 4117.72 | 4117.65 |
| Supplier C | C-8901 | >99% | 4117.72 | 4117.75 |
Functional Characterization
The biological activity of PTH (1-34) is determined by its ability to bind to its receptor, the parathyroid hormone 1 receptor (PTH1R), and elicit a downstream signaling cascade. We evaluated the receptor binding affinity and the functional potency of the peptides from the different suppliers.
Data Presentation: Receptor Binding Affinity and Functional Potency
| Supplier | Lot Number | Receptor Binding Affinity (Kd, nM) | Functional Potency (EC50, nM) |
| Supplier A | A-1023 | 1.5 | 2.1 |
| Supplier B | B-4567 | 2.3 | 3.5 |
| Supplier C | C-8901 | 1.2 | 1.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and allow for replication of the findings.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the PTH (1-34) amide peptides.
-
Instrumentation: Agilent 1260 Infinity II HPLC System.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Peptides were dissolved in Mobile Phase A to a final concentration of 1 mg/mL.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular identity of the PTH (1-34) amide peptides.
-
Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 500-2000 m/z.
-
Sample Preparation: Peptides were diluted in 50% acetonitrile/0.1% formic acid to a concentration of 10 µM.
Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of the PTH (1-34) amide peptides to the PTH1 receptor.
-
Cell Line: HEK293 cells stably expressing human PTH1R.
-
Radioligand: [¹²⁵I]-PTH (1-34).
-
Procedure:
-
Cell membranes were prepared from the PTH1R-expressing HEK293 cells.
-
A competitive binding assay was performed by incubating a fixed concentration of the radioligand with increasing concentrations of the unlabeled PTH (1-34) amide from each supplier.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled PTH (1-34).
-
Bound and free radioligand were separated by filtration.
-
Radioactivity was quantified using a gamma counter.
-
Kd values were calculated using non-linear regression analysis.
-
Cell-Based Functional Assay (cAMP Accumulation)
-
Objective: To measure the functional potency (EC50) of the PTH (1-34) amide peptides by quantifying cyclic adenosine (B11128) monophosphate (cAMP) production.[1][2]
-
Cell Line: UMR-106 rat osteosarcoma cells, which endogenously express the PTH1R.
-
Procedure:
-
Cells were seeded in 96-well plates and grown to confluency.
-
Cells were pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells were then stimulated with increasing concentrations of PTH (1-34) amide from each supplier for 15 minutes at 37°C.
-
The reaction was stopped, and the cells were lysed.
-
Intracellular cAMP levels were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[3][4][5]
-
EC50 values were determined by plotting the dose-response curves.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative study.
PTH (1-34) Signaling Pathway
Caption: Simplified PTH (1-34) signaling pathways.
Conclusion
This comparative guide provides a framework for evaluating the quality and performance of commercially available PTH (1-34) amide. Based on the hypothetical data presented:
-
Supplier C demonstrated the highest purity, strongest receptor binding affinity, and greatest functional potency.
-
Supplier A also provided a high-quality product with excellent performance characteristics.
-
Supplier B 's product met the minimum purity specifications but showed slightly lower binding affinity and functional potency compared to the other suppliers.
It is crucial for researchers to consider these parameters in the context of their specific experimental needs and budget. For sensitive applications requiring high potency and purity, products from suppliers like C and A would be preferable. For less sensitive screening applications, the product from Supplier B might be a viable option.
This guide underscores the importance of in-house validation of critical reagents to ensure the reliability and reproducibility of research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic human parathyroid hormone 1-34 fragment for diagnostic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human PTH 1-34/Teriparatide (Parathyroid hormone 1-34) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
A Researcher's Guide to the Cross-Reactivity of Human PTH (1-34) Amide Antibodies
For researchers and drug development professionals working with parathyroid hormone (PTH), understanding the specificity and cross-reactivity of antibodies targeting the biologically active N-terminal fragment, PTH (1-34), is critical for the accuracy and reliability of immunoassays and other applications. This guide provides a comparative overview of the cross-reactivity profiles of commercially available antibodies that recognize human PTH (1-34), with a focus on potential cross-reactions with related peptides such as full-length PTH, other PTH fragments, and parathyroid hormone-related protein (PTHrP).
Performance Comparison of Commercially Available Antibodies
The cross-reactivity of an antibody is a crucial performance metric, indicating its ability to distinguish between the target antigen and closely related molecules. Below is a summary of available cross-reactivity data for several commercial antibodies and ELISA kits. It is important to note that while the focus of this guide is pTH (1-34) amide, much of the available data from manufacturers pertains to PTH (1-34) without explicit confirmation of the C-terminal amidation in the tested cross-reactants.
Table 1: Cross-Reactivity of a High Sensitivity Human PTH (1-34) ELISA Kit
| Cross-Reactant | Molar Cross-Reactivity (%) |
| human PTH (1-84) | 2.8 |
| human PTH (7-84) | <0.0004 |
| rat PTH (1-34) | 43.6 |
| rat PTH (1-84) | 3.0 |
Data sourced from a High Sensitivity Human PTH (1-34) ELISA Kit datasheet.
Table 2: Cross-Reactivity of Select Individual Monoclonal and Polyclonal Antibodies
| Antibody/Kit | Target Antigen | Cross-Reactant | Cross-Reactivity (%) |
| Peninsula Laboratories (for PTH (7-84)) | pTH (7-84) (human) | pTH (1-34) (human) | 100 |
| pTH (1-34) (rat) | 0 | ||
| pTH-Related Protein (1-34) (human, rat) | 0 | ||
| Peninsula Laboratories (for PTHrP (1-34)) | pTH-Related Protein (1-34) (human, rat) | pTH (1-34) (human) | <1 |
| pTH (1-34) (rat) | <1 | ||
| Abcam (ab14493) | Parathyroid hormone | pTHrP (1-86) | No cross-reactivity observed |
| pTH (1-3), (1-10), (4-16), (28-48), (39-84), (44-68), (53-84) | No cross-reactivity observed | ||
| Santa Cruz Biotechnology (sc-71944) | Parathyroid hormone | pTH (1-34), (1-38) | Non cross-reactive |
Experimental Methodologies
Accurate determination of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for common immunoassays used to assess antibody specificity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying antibody-antigen interactions and determining cross-reactivity.
Protocol for a Two-Site Sandwich ELISA:
-
Coating: Coat a 96-well microplate with a capture antibody specific for a distinct epitope on the PTH (1-34) molecule. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards of human PTH (1-34) and various concentrations of potential cross-reactants (e.g., PTHrP, other PTH fragments) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a detection antibody, conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), that recognizes a different epitope on the PTH (1-34) molecule. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step thoroughly.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). Incubate in the dark until a color develops.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cross-reactivity using the formula: (Concentration of PTH (1-34) at 50% binding / Concentration of cross-reactant at 50% binding) x 100.
Western Blot
Western blotting can provide qualitative information on antibody specificity and cross-reactivity.
Protocol for Western Blot Analysis:
-
Sample Preparation: Prepare lysates containing the target antigen and potential cross-reactants. For peptide hormones, it may be necessary to run them on specialized gels (e.g., Tricine-SDS-PAGE) for better resolution of low molecular weight species.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PTH (1-34) amide at an optimized dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of bands corresponding to the cross-reacting proteins indicate the degree of cross-reactivity.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantitative data on the kinetics and affinity of antibody-antigen interactions, making it a powerful tool for assessing cross-reactivity.
Protocol for SPR Analysis:
-
Chip Preparation: Immobilize the anti-PTH (1-34) amide antibody onto a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the target peptide (human PTH (1-34) amide) and potential cross-reactants in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the target peptide and cross-reactants over the antibody-coated surface and a reference surface. The binding is monitored in real-time as a change in the response units (RU).
-
Regeneration: After each analyte injection, regenerate the sensor surface using a solution that dissociates the antibody-antigen complex without denaturing the antibody (e.g., a low pH glycine (B1666218) solution).
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Cross-reactivity can be assessed by comparing the binding affinities and kinetics of the different peptides to the antibody.
Visualizing Key Processes
To further aid in the understanding of the biological context and experimental workflows, the following diagrams are provided.
PTH/PTHrP Signaling Pathway
Both PTH and PTHrP bind to the PTH receptor 1 (PTH1R), a G protein-coupled receptor, initiating downstream signaling cascades that regulate calcium and phosphate (B84403) homeostasis, and bone metabolism.
Caption: PTH/PTHrP signaling through the PTH1R.
Experimental Workflow Diagrams
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: ELISA workflow for cross-reactivity testing.
Caption: Western Blot workflow for specificity analysis.
Caption: SPR workflow for kinetic cross-reactivity analysis.
In vivo efficacy comparison: pTH (1-34) amide (human) vs. other osteoporosis drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of parathyroid hormone (1-34) amide (pTH(1-34)), a potent anabolic agent for osteoporosis, against other established therapies. The data presented is compiled from preclinical and clinical studies to aid in the evaluation and strategic development of novel therapeutics for bone loss.
Comparative Efficacy of Osteoporosis Drugs
The following tables summarize the quantitative data on the efficacy of pTH(1-34) amide compared to key classes of osteoporosis drugs: bisphosphonates, RANKL inhibitors, and Selective Estrogen Receptor Modulators (SERMs).
Table 1: Bone Mineral Density (BMD) Changes in Postmenopausal Women
| Drug Class | Drug | Study Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change | Citation(s) |
| Anabolic Agent | pTH(1-34) (Teriparatide) | 14 months | +12.2% | Significant Increase | Significant Increase | [1] |
| 18 months | +10.3% | - | - | [2] | ||
| Bisphosphonate | Alendronate | 14 months | +5.6% | - | - | [1] |
| 18 months | +5.5% | - | - | [2] | ||
| RANKL Inhibitor | Denosumab | 24 months | +1.3% (annualized vs. Teriparatide) | -2.2% (annualized vs. Teriparatide) | -1.1% (annualized vs. Teriparatide) | [3][4] |
| SERM | Raloxifene | 6 months (in combination with pTH(1-34)) | +6.19% (combination) | +2.31% (combination) | +2.23% (combination) | [5] |
| pTH(1-34) alone | 6 months | +5.19% | +0.68% | +1.03% | [5] |
Table 2: Fracture Risk Reduction in Postmenopausal Women
| Drug | Vertebral Fracture Reduction | Non-vertebral Fracture Reduction | Citation(s) |
| pTH(1-34) (Teriparatide) | 65% | Significantly lower incidence than alendronate | [1][2] |
| Alendronate | 61% | - | [2] |
| Denosumab | 68% | Up to 40% | [3] |
| Raloxifene | Reduces risk | No significant reduction | [6] |
Signaling Pathways
The therapeutic effects of these drugs are mediated by distinct signaling pathways that ultimately influence the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
Caption: pTH(1-34) signaling pathway in osteoblasts.
Caption: Denosumab's mechanism of action via RANKL inhibition.
Caption: Bisphosphonate's mechanism of action in osteoclasts.
Experimental Protocols
The following protocols are generalized representations of methodologies commonly employed in preclinical in vivo studies to evaluate the efficacy of osteoporosis drugs.
Ovariectomized (OVX) Rodent Model of Postmenopausal Osteoporosis
-
Animal Model : Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) or C57BL/6 mice are commonly used.[2][6]
-
Surgical Procedure :
-
Animals are anesthetized.
-
A dorsal midline or bilateral flank incisions are made.
-
The ovaries are located and surgically removed (ovariectomy).
-
A sham surgery group, where ovaries are exposed but not removed, is included as a control.[1]
-
-
Post-operative Recovery and Bone Loss Establishment : A recovery period of 4-12 weeks is allowed for the establishment of estrogen-deficiency induced bone loss.[6]
-
Treatment Administration :
-
Animals are randomized into treatment groups (e.g., Vehicle, pTH(1-34), Alendronate, Raloxifene).
-
pTH(1-34) (Teriparatide) : Administered subcutaneously, often daily or three times a week, at doses ranging from 5.6 to 28.2 µg/kg.[2]
-
Alendronate : Administered orally or via subcutaneous injection, for instance, 400 µg/kg twice a week.
-
Raloxifene : Typically administered daily via oral gavage.[6]
-
-
Study Duration : Treatment is typically administered for 8-12 weeks or longer.[6]
Assessment of In Vivo Efficacy
Caption: General experimental workflow for in vivo drug efficacy testing.
-
Bone Mineral Density (BMD) : Measured at skeletal sites like the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.[6]
-
Bone Microarchitecture (µCT Analysis) :
-
Excised bones (e.g., femurs, vertebrae) are scanned using a high-resolution micro-computed tomography (µCT) system.
-
Image Acquisition : Key parameters to report include X-ray tube potential (e.g., 60 kV), voxel size, and the use of filters (e.g., 0.5 mm aluminum).[7][8]
-
Image Analysis : 3D analysis is performed to quantify trabecular and cortical bone parameters.
-
-
Biomechanical Testing :
-
Femurs and vertebrae are harvested for mechanical testing to determine bone strength.
-
Three-point bending tests on the femoral diaphysis are used to determine parameters such as ultimate load and stiffness.[6]
-
Compression tests are performed on vertebral bodies.
-
-
Biochemical Markers of Bone Turnover :
-
Serum and urine samples are collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX).[6]
-
Conclusion
pTH(1-34) amide demonstrates robust anabolic effects, leading to significant increases in bone mineral density, particularly in the lumbar spine, and a marked reduction in both vertebral and non-vertebral fractures.[1][2] Its mechanism of directly stimulating bone formation contrasts with the anti-resorptive actions of bisphosphonates, RANKL inhibitors, and SERMs. While denosumab shows potent anti-resorptive activity and significant BMD gains, direct head-to-head comparisons with teriparatide in patients switching from bisphosphonates have shown site-specific differences in BMD response.[3][4] Raloxifene, a SERM, is effective in reducing vertebral fracture risk but has a more modest effect on BMD compared to pTH(1-34).[5][6] The choice of therapeutic agent will depend on the specific patient profile and treatment history. The preclinical models and assessment methodologies outlined provide a framework for the continued investigation and comparison of these and novel osteoporosis therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Times-Weekly Administration of Teriparatide Improves Vertebral and Peripheral Bone Density, Microarchitecture, and Mechanical Properties Without Accelerating Bone Resorption in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for assessing the structural architecture, integrity, and cellular composition of murine bone ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Micro–Computed Tomography Analysis of Rodent Dentoalveolar Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. www2.lbl.gov [www2.lbl.gov]
A Researcher's Guide to Validating pTH (1-34) Amide (Human) for Experimental Use
This guide provides a comprehensive comparison of analytical techniques for validating the purity and concentration of synthetic pTH (1-34) amide (human), a crucial step for ensuring reliable and reproducible experimental outcomes. We present supporting data, detailed experimental protocols, and a comparison with therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals working with this and similar synthetic peptides.
Introduction to pTH (1-34) and Its Alternatives
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. The synthetic fragment, pTH (1-34) amide (human), also known as Teriparatide, comprises the first 34 amino acids of the full-length 84-amino acid hormone and is the biologically active region. It is an established osteoanabolic agent used in the treatment of osteoporosis.[1][2] For research purposes, accurate characterization of synthetic pTH (1-34) is paramount. Alternatives to pTH (1-34) in therapeutic and research settings include the full-length PTH (1-84) and analogs of parathyroid hormone-related protein (PTHrP), such as abaloparatide.[3][4]
Core Analytical Techniques for Peptide Validation
A multi-faceted approach employing orthogonal analytical techniques is essential for the comprehensive validation of synthetic peptides. The most critical methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for accurate concentration determination.[5][6][7]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques for validating synthetic pTH (1-34).
| Analytical Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Performance |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification of impurities. | Differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. | Relative purity as a percentage of the total peak area. Can detect and quantify various impurities.[8][9][10] | High resolution and sensitivity. Purity levels of >95% are common for research-grade peptides.[10] |
| Mass Spectrometry (MS) | Identity confirmation and molecular weight determination. | Separation of ions based on their mass-to-charge ratio (m/z). | Provides the precise molecular weight of the peptide, confirming its identity. Can also identify modifications and impurities.[5][11] | High accuracy and sensitivity, capable of detecting minute variations in mass. |
| Amino Acid Analysis (AAA) | Absolute peptide quantification (net peptide content). | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification. | Determines the exact amount of each amino acid, allowing for the calculation of the net peptide content, which accounts for water and counter-ions.[7][12] | Considered the gold standard for accurate peptide and protein quantification.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the pTH (1-34) sample by separating it from synthesis-related impurities.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
pTH (1-34) sample
Protocol:
-
Sample Preparation: Dissolve the lyophilized pTH (1-34) in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 214 nm.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[7]
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main pTH (1-34) peak by the total area of all peaks in the chromatogram.[13]
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular identity of the synthetic pTH (1-34) by determining its molecular weight.
Materials:
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Solvent for sample dissolution (e.g., 50% acetonitrile/0.1% formic acid in water)
-
pTH (1-34) sample
Protocol:
-
Sample Preparation: Prepare a dilute solution of the pTH (1-34) sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the mass spectrometer's ionization source.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the theoretical molecular weight of pTH (1-34) amide (human). The presence of a peak at the expected mass-to-charge ratio confirms the identity of the peptide.
Concentration Determination by Amino Acid Analysis (AAA)
Objective: To determine the absolute concentration (net peptide content) of the pTH (1-34) sample.
Materials:
-
Hydrolysis tubes
-
6 M Hydrochloric acid (HCl)
-
Amino acid analyzer or HPLC with a pre- or post-column derivatization system
-
Amino acid standards
-
pTH (1-34) sample
Protocol:
-
Hydrolysis: Accurately weigh a small amount of the lyophilized pTH (1-34) and place it in a hydrolysis tube. Add 6 M HCl and seal the tube under vacuum. Heat at 110°C for 24 hours to hydrolyze the peptide bonds.[7][10]
-
Derivatization and Separation: After hydrolysis, the acid is evaporated, and the amino acid residues are reconstituted. The free amino acids are then derivatized to make them detectable and separated using ion-exchange chromatography or reversed-phase HPLC.[13]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known amino acid standard.
-
Calculation of Net Peptide Content: The net peptide content is calculated based on the sum of the individual amino acid concentrations, taking into account the known amino acid sequence of pTH (1-34).[2]
Mandatory Visualizations
Experimental Workflow for Peptide Validation
Caption: Workflow for comprehensive validation of synthetic pTH (1-34).
pTH (1-34) Signaling Pathway
pTH (1-34) exerts its effects primarily through the PTH receptor 1 (PTHR1), a G protein-coupled receptor.[5][11] Activation of PTHR1 initiates multiple downstream signaling cascades, with the Gαs-cAMP-PKA pathway being the most prominent.
Caption: The canonical Gαs-cAMP-PKA signaling pathway activated by pTH (1-34).
Comparison with Alternatives
The choice between pTH (1-34), PTH (1-84), and PTHrP analogs depends on the specific research question.
| Peptide | Key Characteristics | Common Research Applications |
| pTH (1-34) (Teriparatide) | Biologically active N-terminal fragment. Well-characterized osteoanabolic effects. | Studies on bone formation, osteoporosis, and calcium/phosphate regulation. |
| PTH (1-84) | Full-length endogenous hormone. | Investigating the complete physiological roles of PTH, including potential effects mediated by the C-terminal fragment. |
| PTHrP Analogs (e.g., Abaloparatide) | Share homology with PTH at the N-terminus and bind to the same receptor, but can exhibit different binding kinetics and downstream signaling.[3] | Comparative studies of PTHR1 signaling, exploring biased agonism, and developing novel therapeutics with potentially different efficacy and safety profiles. |
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Head-to-Head Comparison of PTH (1-34) Amide (Human) and Novel PTH Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of human parathyroid hormone (PTH) (1-34) amide and novel PTH analogs. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support informed decision-making in therapeutic development.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis and plays a vital role in bone metabolism.[1][2] The N-terminal fragment, PTH (1-34), also known as teriparatide, is an established anabolic agent for the treatment of osteoporosis.[3][4][5] Intermittent administration of PTH (1-34) stimulates bone formation, leading to increased bone mass and a reduction in fracture risk.[4][6][7][8] However, the development of novel PTH analogs with improved therapeutic profiles, such as enhanced anabolic effects, reduced side effects like hypercalcemia, or longer duration of action, is an active area of research.[1][4] This guide offers a head-to-head comparison of PTH (1-34) with notable novel analogs, focusing on their differential effects on receptor binding, downstream signaling, and physiological outcomes.
Data Presentation: Quantitative Comparison of PTH Analogs
The following tables summarize key quantitative data from comparative studies of PTH (1-34) and novel PTH analogs, including abaloparatide and various long-acting PTH (LA-PTH) analogs.
Table 1: In Vitro Receptor Binding and Signaling Potency
| Parameter | PTH (1-34) (Teriparatide) | Abaloparatide | Long-Acting PTH (LA-PTH) Analog | Reference(s) |
| Receptor Binding Affinity (IC50/Ki, nM) | ||||
| PTH1R (RG conformation) | High | Higher selectivity than teriparatide | Higher selectivity for R0 conformation | [8][9] |
| PTH1R (R0 conformation) | Lower | Lower | High | [9] |
| cAMP Generation (EC50, nM) | 8 ± 3 | 14 ± 2 (equipotent to PTH 1-34) | 222 ± 133 (LA-PTH-1, ~30-fold less potent); 14 ± 2 (LA-PTH-2, equipotent) | [10] |
| Peak cAMP Response | Higher and more sustained | More transient | LA-PTH-2 accumulates ~3-fold higher cAMP levels over time | [10][11] |
| ERK1/2 Phosphorylation | Robust activation | - | - | [7][12] |
| Inositol Phosphate Production | Active | 7.6-fold less active than PTH(1-34) | - | [13] |
Table 2: In Vivo Effects on Bone Metabolism and Serum Calcium
| Parameter | PTH (1-34) (Teriparatide) | Abaloparatide | Long-Acting PTH (LA-PTH) Analog | Reference(s) |
| Bone Mineral Density (BMD) Increase | Significant increase in vertebral and non-vertebral BMD | Greater increase in BMD at total hip compared to teriparatide | Improved vertebral BMD in animal models | [2][3][14][15] |
| Bone Formation Markers | Increased | Increased, with potentially smaller increases in resorption markers | Increased | [14] |
| Bone Resorption Markers | Increased | Smaller increases compared to teriparatide | Reduced increase compared to PTH(1-34) in some studies | [14] |
| Serum Calcium Levels | Transient increase | Less pronounced and shorter duration of hypercalcemia | Prolonged elevation of serum calcium | [3][9] |
| Fracture Reduction (Vertebral) | Significant reduction | 86% reduction compared to placebo | - | [8][15][16] |
| Fracture Reduction (Non-vertebral) | Significant reduction | Significant reduction | - | [3][16] |
Signaling Pathways
PTH and its analogs exert their effects primarily through the PTH receptor 1 (PTHR1), a G protein-coupled receptor.[17][18] Activation of PTHR1 triggers multiple downstream signaling cascades, with the Gαs/adenylyl cyclase/cAMP/PKA pathway being the most prominent.[17][19][20] However, PTHR1 can also couple to other G proteins, leading to the activation of the Gαq/phospholipase C (PLC)/protein kinase C (PKC) pathway and the β-arrestin-mediated ERK1/2 pathway.[7][17][19] Novel PTH analogs can exhibit "biased agonism," preferentially activating one signaling pathway over another, which may contribute to their distinct therapeutic profiles.[7]
Caption: PTH Receptor 1 (PTHR1) Signaling Pathways.
Experimental Workflows and Protocols
Objective comparison of PTH analogs relies on standardized and well-defined experimental protocols. Below is a generalized workflow for in vitro characterization, followed by detailed methodologies for key assays.
Caption: In Vitro to In Vivo Workflow for PTH Analog Comparison.
Detailed Experimental Protocols
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity of PTH analogs to the PTHR1.
-
Cell Line: HEK-293 cells stably expressing the human PTHR1 (hPTHR1).
-
Radioligand: [¹²⁵I]-[Nle⁸,¹⁸,Tyr³⁴]hPTH(1-34)amide.
-
Protocol:
-
Prepare cell membranes from hPTHR1-expressing HEK-293 cells.
-
Incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled PTH analog (competitor) in a suitable binding buffer.
-
Incubate for a defined period (e.g., 2 hours at 4°C) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC50 value (the concentration of analog that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
2. cAMP Accumulation Assay
-
Objective: To measure the ability of PTH analogs to stimulate intracellular cyclic AMP (cAMP) production.[21]
-
Cell Line: LLC-PK1 or UMR-106 cells stably transfected with the hPTHR1.[21]
-
Protocol:
-
Plate cells in multi-well plates and grow to near confluence.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with varying concentrations of the PTH analog for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Generate dose-response curves and calculate the EC50 value (the concentration of analog that produces 50% of the maximal response).
-
3. ERK1/2 Phosphorylation Assay
-
Objective: To assess the activation of the MAPK/ERK signaling pathway.
-
Cell Line: HEK-293 or osteoblastic cells (e.g., SaOS-2) expressing PTHR1.
-
Protocol:
-
Serum-starve cells to reduce basal ERK1/2 phosphorylation.
-
Treat cells with the PTH analog for various time points (e.g., 2, 5, 10, 30 minutes).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 using either:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK1/2 and total ERK1/2.
-
-
Quantify the p-ERK1/2 to total ERK1/2 ratio to determine the extent of activation.
-
4. In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
-
Objective: To evaluate the anabolic effects of PTH analogs on bone in a postmenopausal osteoporosis model.[21]
-
Animal Model: Female Sprague-Dawley or Wistar rats, 3-6 months old.
-
Protocol:
-
Perform bilateral ovariectomy or a sham operation.
-
Allow a period of bone loss (e.g., 4-12 weeks) to establish an osteopenic state.
-
Administer the PTH analog or vehicle control via daily subcutaneous injections for a specified duration (e.g., 4-12 weeks).
-
At the end of the treatment period, collect blood samples for analysis of bone turnover markers (e.g., P1NP, CTX) and serum calcium.
-
Harvest femurs and lumbar vertebrae for analysis of:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
Bone Microarchitecture: Assessed by micro-computed tomography (µCT).
-
Bone Histomorphometry: To quantify parameters of bone formation and resorption.
-
Biomechanical Strength: Determined by three-point bending tests.
-
-
Conclusion
The development of novel PTH analogs has led to promising new therapeutic options for osteoporosis and other bone disorders. Abaloparatide, for instance, demonstrates a more favorable profile in terms of bone resorption and hypercalcemia compared to teriparatide, potentially due to its biased agonism at the PTHR1.[8][14] Long-acting PTH analogs are being explored for conditions like hypoparathyroidism, where sustained PTH action is desirable.[4][9] A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in this guide, is crucial for elucidating the distinct mechanisms of action and therapeutic potential of these next-generation PTH-based medicines. The provided data tables, signaling pathway diagrams, and experimental protocols serve as a valuable resource for researchers in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Repurposing a novel parathyroid hormone analogue to treat hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. TERIPARATIDE and ABALOPARATIDE [courses.washington.edu]
- 6. Parathyroid Hormone (1-34) Signaling for Bone Health in Breast Cancer Survivorship and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. Pharmacodynamic actions of a long-acting PTH analog (LA-PTH) in thyroparathyroidectomized (TPTX) rats and normal monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Comparison of recombinant human PTH(1-34) (LY333334) with a C-terminally substituted analog of human PTH-related protein(1-34) (RS-66271): In vitro activity and in vivo pharmacological effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of abaloparatide and teriparatide on bone resorption and bone formation in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
- 16. PTH-analogs: comparable or different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro & In Vivo Effect of Parathyroid Hormone Analogue (1-14) Containing α-amino-iso-butyric Acid Residue (Aib)1,3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for pTH (1-34) Amide (Human)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of pTH (1-34) amide (human), a synthetic peptide also known as teriparatide. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance in a laboratory setting.
I. Core Safety Principles & Handling
Before initiating any disposal procedure, it is imperative to handle pTH (1-34) amide (human) with the appropriate safety measures.
Personal Protective Equipment (PPE): A non-negotiable first line of defense against accidental exposure.[1]
-
Gloves: Wear chemical-resistant nitrile gloves. Immediately change them if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when handling solutions or lyophilized powder.[1]
-
Lab Coat: A standard laboratory coat or gown must be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling lyophilized powder, which can become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Designated Work Area: All handling and preparation for disposal of pTH (1-34) amide (human) should be conducted in a designated and clearly marked area to prevent cross-contamination.[1]
Safety Data Sheet (SDS): Always consult the manufacturer's SDS for specific hazard information before handling the compound.[1]
II. Waste Segregation
Proper segregation of waste at the source is fundamental to a safe and compliant disposal process. All waste contaminated with pTH (1-34) amide (human) must be treated as laboratory chemical waste.[2]
-
Solid Waste: Includes contaminated consumables such as vials, pipette tips, gloves, and absorbent paper. These should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Encompasses unused or expired pTH (1-34) amide (human) solutions, as well as contaminated buffers and solvents. Collect in a designated, chemically resistant, and leak-proof container.
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container.
Never dispose of pTH (1-34) amide (human) waste in regular trash or down the drain.[1] All waste must be disposed of through your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
III. Chemical Inactivation & Disposal Protocols
For liquid waste containing pTH (1-34) amide (human), chemical inactivation is a recommended step to degrade the peptide before final disposal. Below are detailed methodologies for common inactivation procedures.
Data Presentation: Chemical Inactivation Parameters
| Inactivation Method | Reagent | Concentration | Contact Time | Key Considerations |
| Sodium Hypochlorite Inactivation | Sodium Hypochlorite (Bleach) | 10% final bleach solution (approx. 0.5-1% sodium hypochlorite)[3] | ≥ 30 minutes[3] | Effective for general liquid biological waste. For high organic loads, a 1:5 v/v dilution of bleach to waste is recommended.[4][5] |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH) | 6N KOH[6][7] | 30-60 minutes (with autoclaving)[6][7] | Highly effective for protein and peptide hydrolysis. The reaction is accelerated by heat.[8][9] |
Experimental Protocols:
A. Protocol for Inactivation using Sodium Hypochlorite
-
Preparation: In a designated chemical fume hood, ensure the waste container is compatible with bleach.
-
Addition of Bleach: Slowly add a commercial bleach solution (containing 5-6% sodium hypochlorite) to the liquid pTH (1-34) amide (human) waste to achieve a final 10% bleach solution. For waste with a high protein content, a 1:5 volume-to-volume ratio of bleach to waste is recommended.[4][5]
-
Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[3] For an added margin of safety, a contact time of 12 hours can be observed.[4]
-
Neutralization: After the contact time, check the pH of the solution. If required by your institution's disposal guidelines, neutralize the solution.
-
Final Disposal: The inactivated and neutralized solution should be collected in a designated hazardous waste container for pickup by your institution's EH&S department.
B. Protocol for Inactivation using Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, use a container made of a material resistant to strong bases.
-
Addition of Base: Carefully add 6N potassium hydroxide (KOH) solution to the liquid peptide waste.[6][7] This procedure should be performed by personnel trained in handling corrosive materials.
-
Hydrolysis:
-
With Heat (Autoclaving): For accelerated and complete hydrolysis, the mixture can be autoclaved at 121°C (15 psi) for 30-60 minutes.[6][7] Ensure the container is not sealed to prevent pressure buildup.
-
Without Heat: If an autoclave is not available or suitable, allow the mixture to stand at room temperature for an extended period (e.g., 24 hours) to facilitate hydrolysis, although this may be less effective than heated hydrolysis.
-
-
Neutralization: After cooling (if autoclaved), carefully neutralize the solution with an appropriate acid, monitoring the pH.
-
Final Disposal: The neutralized hydrolysate should be collected in a labeled hazardous waste container for disposal through your institution's approved channels.
C. Autoclaving for Sterilization
While autoclaving is a common method for sterilizing biological waste, its effectiveness for the complete degradation of peptides can vary.[10] Autoclaving in the presence of an acid or base, as described in the alkaline hydrolysis protocol, is more effective for peptide breakdown than steam sterilization alone.[6][7] If autoclaving is used as the primary disposal method for solid waste contaminated with pTH (1-34) amide (human), it should be followed by incineration through a certified waste management provider.
IV. Disposal Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of pTH (1-34) amide (human) waste in a laboratory setting.
Caption: Disposal workflow for pTH (1-34) amide (human) waste.
References
- 1. peptide24.store [peptide24.store]
- 2. puretidestherapy.com [puretidestherapy.com]
- 3. benchchem.com [benchchem.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. uwo.ca [uwo.ca]
- 6. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. krex.k-state.edu [krex.k-state.edu]
- 9. ebsaweb.eu [ebsaweb.eu]
- 10. EP3116551A2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
Personal protective equipment for handling pTH (1-34) amide (human)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent biological materials like pTH (1-34) amide (human). Adherence to strict safety protocols is crucial for both the well-being of laboratory personnel and the integrity of scientific data. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for pTH (1-34) amide (human).
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling pTH (1-34) amide (human) in a laboratory setting.[1][2]
Core PPE Requirements:
-
Gloves: Chemical-resistant disposable gloves, such as nitrile gloves, are the standard. It is critical to change gloves immediately if they become contaminated or torn.[1][3]
-
Eye Protection: Safety glasses or goggles are required to protect against accidental splashes, particularly when reconstituting the lyophilized powder.[1][4]
-
Lab Coats: A protective lab coat or gown must be worn over standard clothing to shield the skin from potential spills.[1][3]
Additional PPE for Handling Lyophilized Powder:
-
Respiratory Protection: When working with the lyophilized powder form of the peptide, which can easily become airborne, a respirator is necessary if a fume hood or biosafety cabinet is not used.[1][4][5] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation occurs.[6]
Handling Procedures
Proper handling protocols are essential to minimize the risk of exposure and maintain the integrity of the peptide.
Preparation and Reconstitution:
-
Review the Safety Data Sheet (SDS): Before handling the compound, thoroughly read the product-specific SDS to understand its specific hazards and handling requirements.[1]
-
Designated Work Area: All handling of pTH (1-34) amide (human) should be confined to a designated, clean, and organized laboratory area or bench.[1]
-
Ventilation: Use a chemical fume hood or a well-ventilated area, especially when handling the lyophilized powder to avoid inhalation of dust and aerosols.[4]
-
Reconstitution: When reconstituting the peptide, use sterile, high-purity water or an appropriate buffer.[2] Avoid shaking the vial; instead, gently swirl to dissolve the powder.[7]
Storage:
Proper storage is critical to maintain the stability and potency of the peptide.
| Form | Storage Condition | Duration |
| Lyophilized Powder | -20°C or -80°C | Long-term |
| Reconstituted Solution | 2-8°C | Short-term |
| Reconstituted Solution | -20°C or -80°C | Long-term (aliquoted) |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted solution into single-use vials before freezing.[2][8]
Disposal Plan
The disposal of pTH (1-34) amide (human) and any contaminated materials must be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[1][9]
Waste Segregation and Disposal:
-
Liquid Waste: Unused solutions should be collected in designated and properly labeled chemical waste containers.[9] Never pour peptide solutions down the sink.[9]
-
Solid Waste: All contaminated materials, including used vials, pipette tips, gloves, and wipes, must be placed in a designated hazardous waste container.[9][10]
-
Institutional Protocols: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the proper disposal of hazardous waste.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of pTH (1-34) amide (human).
References
- 1. peptide24.store [peptide24.store]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. genscript.com [genscript.com]
- 6. fishersci.com [fishersci.com]
- 7. realpeptides.co [realpeptides.co]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. puretidestherapy.com [puretidestherapy.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
